6-(4-chlorophenyl)pyridazin-3(2H)-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(4-chlorophenyl)-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O/c11-8-3-1-7(2-4-8)9-5-6-10(14)13-12-9/h1-6H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HALBJPGFCUGLFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NNC(=O)C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60351040 | |
| Record name | 6-(4-chlorophenyl)pyridazin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60351040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2166-13-4 | |
| Record name | 6-(4-chlorophenyl)pyridazin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60351040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-(4-chlorophenyl)-2,3-dihydropyridazin-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties of 6-(4-chlorophenyl)pyridazin-3(2H)-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties of 6-(4-chlorophenyl)pyridazin-3(2H)-one, a heterocyclic compound of significant interest in medicinal chemistry. This document consolidates available data on its identification, physicochemical properties, synthesis, and biological activities, presenting it in a structured format for easy reference and comparison.
Compound Identification
This section provides the fundamental identifiers for this compound.
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 2166-13-4 |
| Molecular Formula | C₁₀H₇ClN₂O |
| Molecular Weight | 206.63 g/mol |
| Synonyms | 6-(p-chlorophenyl)-3(2H)-pyridazinone, 3-(4-chlorophenyl)-1H-pyridazin-6-one, 6-(4-Chlorophenyl)pyridazin-3-ol |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. It is important to note that experimental data for some properties of the unsaturated compound are limited, and in some cases, data for the hydrogenated analog, 6-(4-chlorophenyl)-4,5-dihydropyridazin-3(2H)-one (CAS 1079-73-8), is provided for reference.
| Property | Value | Notes |
| Melting Point | Not available | Data for the saturated analog is 178 °C.[1] |
| Boiling Point | Not available | |
| Solubility | Not available | The solubility of a similar pyridazinone derivative, 6-phenyl-4,5-dihydropyridazin-3(2H)-one, has been studied in various pharmaceutical solvents. |
| pKa | Not available | |
| LogP | Not available |
Synthesis
The primary synthetic route to this compound involves the cyclization of a precursor γ-keto acid with hydrazine. A common starting material is 3-(4-chlorobenzoyl)propionic acid.
A general two-step synthesis approach is as follows:
-
Formation of the Dihydropyridazinone: Reaction of 3-(4-chlorobenzoyl)propionic acid with hydrazine hydrate in a suitable solvent like ethanol leads to the formation of the saturated intermediate, 6-(4-chlorophenyl)-4,5-dihydropyridazin-3(2H)-one.
-
Dehydrogenation: The dihydropyridazinone is then dehydrogenated to introduce the double bond in the pyridazinone ring, yielding the final product, this compound. This step can be achieved using various oxidizing agents.
Experimental Protocol: Synthesis of 6-(4-chlorophenyl)-4,5-dihydropyridazin-3(2H)-one (Illustrative)
This protocol is for the synthesis of the saturated precursor and is provided as a general guideline. The subsequent dehydrogenation step would require specific reagents and conditions not detailed in the available literature.
A mixture of β-(p-chlorobenzoyl)propionic acid (0.01 mol) and hydrazine hydrate (0.01 mol) in methanol (10 ml) containing a catalytic amount of sodium acetate is refluxed for 6 hours. After cooling, the reaction mixture is poured into ice-cold water. The resulting precipitate of 6-(4-chlorophenyl)-4,5-dihydropyridazin-3(2H)-one is collected by filtration, washed with water, and can be recrystallized from ethanol.
Spectral Data
Expected Spectral Features:
-
¹H NMR: The spectrum is expected to show signals corresponding to the protons on the pyridazinone ring and the substituted phenyl ring. The chemical shifts and coupling constants would be indicative of their relative positions.
-
¹³C NMR: The carbon spectrum would display resonances for the carbonyl group, the carbons of the pyridazinone ring, and the carbons of the chlorophenyl substituent.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (206.63 g/mol for C₁₀H₇ClN₂O). The fragmentation pattern would be characteristic of the pyridazinone core and the chlorophenyl group.
Biological Activities and Signaling Pathways
The pyridazinone scaffold is a well-established pharmacophore present in numerous biologically active compounds. Derivatives of pyridazin-3(2H)-one have demonstrated a wide range of pharmacological activities, including:
-
Cardiovascular Effects: Many pyridazinone derivatives exhibit vasodilatory and antihypertensive properties.[2] Some have been investigated as phosphodiesterase (PDE) inhibitors, particularly PDE3, which plays a role in cardiovascular function.[1]
-
Anti-inflammatory and Analgesic Activity: The pyridazinone nucleus is a core component of several non-steroidal anti-inflammatory drugs (NSAIDs). These compounds often exert their effects through the inhibition of cyclooxygenase (COX) enzymes.
-
Anticancer Activity: Certain pyridazinone derivatives have shown potential as anticancer agents, with some acting as inhibitors of tubulin polymerization or other cellular targets involved in cancer progression.
-
Other Activities: The broad biological profile of pyridazinones also includes antimicrobial, anticonvulsant, and herbicidal activities.
The specific biological activities and the precise signaling pathways modulated by this compound have not been extensively reported in the publicly available literature. Further in vitro and in vivo studies are required to elucidate its mechanism of action and therapeutic potential.
Illustrative Signaling Pathway: PDE3 Inhibition by Pyridazinone Derivatives
The following diagram illustrates a simplified signaling pathway that can be modulated by pyridazinone-based PDE3 inhibitors, leading to vasodilation.
Caption: Simplified diagram of PDE3 inhibition by a pyridazinone derivative leading to vasodilation.
Experimental Workflow: General Synthesis of 6-Arylpyridazin-3(2H)-ones
The following diagram outlines a typical workflow for the synthesis and characterization of 6-arylpyridazin-3(2H)-ones.
Caption: General workflow for the synthesis and characterization of 6-arylpyridazin-3(2H)-ones.
Conclusion
This compound is a molecule with significant potential for further investigation in the field of drug discovery, owing to the established broad-spectrum bioactivity of the pyridazinone scaffold. This technical guide has summarized the currently available chemical and biological information. However, it also highlights the need for more detailed experimental studies to fully characterize its physicochemical properties, optimize its synthesis, and elucidate its specific biological mechanisms of action and potential therapeutic applications. Future research in these areas will be critical for unlocking the full potential of this promising compound.
References
- 1. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - PMC [pmc.ncbi.nlm.nih.gov]
Elucidation of the Molecular Architecture: A Technical Guide to 6-(4-chlorophenyl)pyridazin-3(2H)-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure, synthesis, and characterization of 6-(4-chlorophenyl)pyridazin-3(2H)-one, a heterocyclic compound of interest in medicinal chemistry. This document details the synthetic protocol, expected analytical data for structural confirmation, and relevant physicochemical properties.
Chemical Structure and Properties
This compound possesses a core pyridazinone ring, a six-membered heterocycle containing two adjacent nitrogen atoms, substituted with a 4-chlorophenyl group at the 6-position. The presence of the carbonyl group and the aromatic rings influences its chemical reactivity and potential for biological activity.
Table 1: Physicochemical and Identification Data
| Property | Value |
| Molecular Formula | C₁₀H₇ClN₂O |
| Molecular Weight | 206.63 g/mol |
| CAS Number | 2166-13-4 |
| IUPAC Name | This compound |
Synthesis Protocol
The synthesis of this compound is typically achieved through the cyclocondensation of a γ-keto acid with hydrazine hydrate. This established method provides a reliable route to the desired pyridazinone core.
Experimental Protocol: Synthesis of this compound
Materials:
-
4-(4-chlorophenyl)-4-oxobutanoic acid
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Ethanol (or other suitable solvent like acetic acid)
Procedure:
-
A mixture of 4-(4-chlorophenyl)-4-oxobutanoic acid (1 equivalent) and hydrazine hydrate (1.2 equivalents) is prepared in ethanol.
-
The reaction mixture is heated to reflux for a period of 4-6 hours, during which the cyclization reaction occurs.
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, allowing the product to precipitate.
-
The solid product is collected by filtration, washed with cold ethanol, and dried under vacuum to yield this compound.
-
Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol.
Figure 1. Synthetic workflow for this compound.
Structure Elucidation and Spectroscopic Data
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Expected Observations |
| ¹H NMR | Pyridazinone Ring: Two doublets in the aromatic region corresponding to the protons on the pyridazinone ring. A broad singlet for the N-H proton. Chlorophenyl Ring: Two doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene ring. |
| ¹³C NMR | Pyridazinone Ring: Signals for the carbonyl carbon (C=O), the carbon bearing the chlorophenyl group, and the other two sp² hybridized carbons. Chlorophenyl Ring: Signals for the carbon attached to the pyridazinone ring, the carbon bearing the chlorine atom, and the two sets of equivalent CH carbons. |
| FT-IR (cm⁻¹) | N-H stretch: ~3300 cm⁻¹ (broad) C=O stretch: ~1650 cm⁻¹ C=N stretch: ~1600 cm⁻¹ Aromatic C-H stretch: ~3100-3000 cm⁻¹ C-Cl stretch: ~750-700 cm⁻¹ |
| Mass Spec. (ESI-HRMS) | Expected [M+H]⁺ peak at m/z 207.0274, confirming the molecular formula C₁₀H₈ClN₂O⁺. The isotopic pattern for chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) should be observable. |
The structural elucidation process follows a logical workflow, integrating synthetic and analytical steps.
Figure 2. Workflow for synthesis and structural elucidation.
Biological Context and Potential Applications
Pyridazinone derivatives are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological activities.[2] These activities include anti-inflammatory, antitumor, antifungal, antidepressant, anticonvulsant, and antiviral properties. The structural features of this compound, specifically the presence of the halogenated phenyl ring, make it a compound of interest for further investigation in drug discovery programs targeting various diseases. The elucidation of its precise three-dimensional structure through techniques like X-ray crystallography would be a valuable next step in understanding its potential interactions with biological targets.
References
The Pyridazinone Core: A Technical Guide to 6-(4-chlorophenyl)pyridazin-3(2H)-one
CAS Number: 2166-13-4
This technical guide provides an in-depth overview of 6-(4-chlorophenyl)pyridazin-3(2H)-one, a heterocyclic compound belonging to the pyridazinone class. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive summary of its chemical properties, synthesis, and biological activities. The information is presented through structured data tables, detailed experimental methodologies, and visual diagrams of relevant biological pathways.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding the compound's behavior in biological systems and for its formulation in potential therapeutic applications.
| Property | Value | Reference |
| Molecular Formula | C10H7ClN2O | [1] |
| Molecular Weight | 206.63 g/mol | [1] |
| Density | 1.35 ± 0.1 g/cm³ (Predicted) | [1] |
| pKa | 10.94 ± 0.40 (Predicted) | [1] |
| LogP | 1.66560 | |
| Hydrogen Bond Donor Count | 1 | |
| Hydrogen Bond Acceptor Count | 2 | |
| Rotatable Bond Count | 1 |
Synthesis and Experimental Protocols
The synthesis of this compound and its derivatives typically involves the cyclization of a ketoacid with a hydrazine derivative. Below is a representative experimental protocol for its synthesis.
Synthesis of this compound
A common synthetic route involves the reaction of β-(4-chlorobenzoyl)propionic acid with hydrazine hydrate.
Materials:
-
β-(4-chlorobenzoyl)propionic acid
-
Hydrazine hydrate
-
Methanol
-
Sodium acetate
Procedure:
-
A mixture of β-(4-chlorobenzoyl)propionic acid (0.01 mol) and hydrazine hydrate (0.01 mol) is refluxed in methanol (10 ml) containing a catalytic amount of sodium acetate (50 mg) for 6 hours.[2]
-
After reflux, the reaction mixture is concentrated under reduced pressure.
-
The concentrated mixture is then poured into ice-cold water.
-
The resulting precipitate, this compound, is collected by filtration.
-
The crude product is purified by recrystallization from ethanol.
Biological Activities and Quantitative Data
The pyridazinone scaffold is a well-established pharmacophore, and its derivatives have demonstrated a wide spectrum of biological activities.[2][3][4] This section summarizes the key biological effects and includes quantitative data for related compounds to provide a comparative context for the activity of this compound.
Anticancer Activity
Pyridazinone derivatives have shown significant potential as anticancer agents through various mechanisms, including the inhibition of enzymes like poly (ADP-ribose) polymerase (PARP) and dihydrofolate reductase (DHFR).[1]
| Compound/Derivative | Cancer Cell Line | Activity Metric | Value | Reference |
| Olaparib (a pyridazinone derivative) | Ovarian Cancer | IC50 | 0.015 µM | [1] |
| Fluzoparib (a pyridazinone derivative) | Breast, Ovarian, Gastric Cancer | IC50 | 1.46 nmol/l | [1] |
| Talazoparib (a pyridazinone derivative) | Breast, Prostate Cancer | IC50 | 0.0002 µM | [1] |
| AAF (an acetamido-furanone) | MAC 13 and MAC16 | IC50 | 18.4 µM | [3] |
| A pyridazinone derivative (2h) | SR (leukemia), NCI-H522 (non-small cell lung) | GI50 | < 0.1 µM | [5] |
Anti-inflammatory and Analgesic Activity
The anti-inflammatory effects of pyridazinone derivatives are often attributed to the inhibition of cyclooxygenase (COX) enzymes and the modulation of inflammatory signaling pathways.[6]
| Compound/Derivative | Assay | Activity Metric | Value | Reference |
| 6-(4-carboxymethyloxyphenyl)-4,5-dihydro-3(2H)-pyridazinone amide derivative (Compound 9) | Vasodilatory action | IC50 | 0.051 µM | [1] |
| N,O-dibenzyl derivative (10) | Vasodilator and antiplatelet | IC50 | 35.3 µM | [1] |
| Dihydropyridazin-3(2H)-one derivative (Compound 13) | Vasorelaxant activity | IC50 | 0.199 µM | [1] |
| Hydralazine (Reference) | Vasorelaxant activity | EC50 | 18.210 µM | [1] |
| Acid derivative (16) | Vasodilating activities | EC50 | 0.339 µM | [1] |
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol outlines a standard procedure to assess the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HCT116, MCF-7)
-
Normal cell line (e.g., HDF) for control
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
Test compound (this compound)
Procedure:
-
Seed the cancer and normal cell lines in 96-well plates at an appropriate density.
-
Allow the cells to attach and grow for 24 hours.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by viable cells.
-
Dissolve the formazan crystals by adding DMSO to each well.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Signaling Pathways and Mechanisms of Action
The biological effects of pyridazinone derivatives are exerted through their interaction with various cellular signaling pathways. One of the key pathways implicated in the anti-inflammatory action of this class of compounds is the NF-κB signaling pathway.
Lipopolysaccharide (LPS)-Induced NF-κB Signaling Pathway
Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune response. It binds to Toll-like receptor 4 (TLR4), initiating a signaling cascade that leads to the activation of the transcription factor NF-κB. Activated NF-κB then translocates to the nucleus and promotes the transcription of pro-inflammatory genes. Some pyridazinone derivatives have been shown to inhibit this pathway.
Caption: LPS-induced NF-κB signaling pathway and potential inhibition by pyridazinone derivatives.
Experimental Workflow: Investigating NF-κB Inhibition
The following workflow describes a general approach to determine if this compound inhibits the NF-κB pathway.
Caption: Experimental workflow for assessing NF-κB inhibition.
References
- 1. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. scholarena.com [scholarena.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and evaluation of anticancer activity of some novel 6-aryl-2-(p-sulfamylphenyl)-pyridazin-3(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Synthesis of 6-(4-chlorophenyl)pyridazin-3(2H)-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 6-(4-chlorophenyl)pyridazin-3(2H)-one, a heterocyclic compound of interest in medicinal chemistry. The document details the synthetic pathway, experimental protocols, and relevant biological context.
Synthetic Pathway Overview
The synthesis of this compound is typically achieved through a two-step process. The first step involves the Friedel-Crafts acylation of chlorobenzene with succinic anhydride to form the intermediate, 3-(4-chlorobenzoyl)propanoic acid. The subsequent step is the cyclization of this intermediate with hydrazine hydrate to yield the final pyridazinone product.
Caption: Overall synthetic scheme for this compound.
Experimental Protocols
Step 1: Synthesis of 3-(4-chlorobenzoyl)propanoic acid
This procedure is based on analogous Friedel-Crafts acylation reactions.[1][2][3]
Materials:
-
Succinic anhydride
-
Chlorobenzene (anhydrous)
-
Aluminum chloride (anhydrous, powdered)
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide
-
Water
-
Ice
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, a suspension of succinic anhydride (1.0 eq) in excess dry chlorobenzene is prepared.
-
The flask is cooled in an ice bath, and anhydrous aluminum chloride (2.2 eq) is added portion-wise with vigorous stirring.
-
After the addition is complete, the reaction mixture is heated, typically on a steam bath or in an oil bath, and refluxed for approximately 30-60 minutes.
-
The reaction mixture is then cooled and quenched by slowly adding cold water, followed by concentrated hydrochloric acid to neutralize the excess aluminum chloride.
-
The excess chlorobenzene is removed by steam distillation.
-
The remaining aqueous solution is decanted, and the crude product is isolated.
-
Purification is achieved by dissolving the crude product in an aqueous sodium hydroxide solution, treating with activated charcoal if necessary, filtering, and then re-precipitating the acid by adding concentrated hydrochloric acid.
-
The purified 3-(4-chlorobenzoyl)propanoic acid is filtered, washed with cold water, and dried.
Step 2: Synthesis of this compound
This procedure is adapted from the synthesis of similar pyridazinone compounds.[4]
Materials:
-
3-(4-chlorobenzoyl)propanoic acid
-
Hydrazine hydrate (80-99%)
-
Methanol or Glacial Acetic Acid
-
Sodium acetate (optional, used in some protocols)
Procedure:
-
A mixture of 3-(4-chlorobenzoyl)propanoic acid (1.0 eq) and hydrazine hydrate (1.0-1.2 eq) in a suitable solvent such as methanol or glacial acetic acid is prepared in a round-bottom flask.
-
The mixture is heated under reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography.
-
After the reaction is complete, the mixture is cooled to room temperature and poured into ice-cold water.
-
The precipitated solid is collected by filtration.
-
The crude product is washed with water and then purified by recrystallization from ethanol to afford this compound as a solid.
Quantitative Data Summary
The following table summarizes typical reaction parameters for the synthesis of 6-aryl-pyridazin-3(2H)-ones, based on reported literature for analogous compounds.
| Step | Reactants | Reagents/Catalyst | Solvent | Temperature | Time | Yield | Reference(s) |
| 1 | Aryl halide + Succinic anhydride | Aluminum chloride | Aryl halide | Reflux | 0.5-2 h | ~80% | [1] |
| 2 | β-aroylpropionic acid + Hydrazine hydrate | (Sodium acetate) | Methanol/Ethanol | Reflux | 4-6 h | 52-86% | [4][5] |
Biological Activity and Potential Signaling Pathway
Pyridazinone derivatives are known to exhibit a wide range of biological activities, including analgesic, anti-inflammatory, anticancer, and antihypertensive effects.[6][7] The anti-inflammatory and analgesic properties are often attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key in the prostaglandin synthesis pathway.
Caption: Potential mechanism of action via COX-2 inhibition.
Experimental Workflow
The overall experimental workflow from starting materials to the final purified product is outlined below.
Caption: Step-by-step experimental workflow for the synthesis.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. prepchem.com [prepchem.com]
- 3. 3-(4-Methylbenzoyl)propionic acid synthesis - chemicalbook [chemicalbook.com]
- 4. actascientific.com [actascientific.com]
- 5. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Isolation and identification of impurities in 4-acetyl-2-(2'-hydroxyethyl)5,6-bis(4-chlorophenyl)-2H-pyridazin-3-one, an antihypertensive agent - PubMed [pubmed.ncbi.nlm.nih.gov]
6-(4-chlorophenyl)pyridazin-3(2H)-one mechanism of action.
An In-Depth Technical Guide on the Core Mechanism of Action of 6-(4-chlorophenyl)pyridazin-3(2H)-one and Structurally Related Compounds
Disclaimer: Specific experimental data on the mechanism of action for this compound is not extensively available in public literature. This guide provides a comprehensive overview of the well-established biological activities and mechanisms of action for the broader class of 6-arylpyridazin-3(2H)-one derivatives, which are structurally analogous and predictive of the potential activities of the titular compound.
Introduction
The pyridazin-3(2H)-one nucleus is a privileged heterocyclic scaffold in medicinal chemistry, known to be a pharmacophore for a wide array of biological activities.[1][2] Derivatives, particularly those with an aryl substitution at the 6-position, have been the subject of extensive research, revealing their potential as therapeutic agents in various domains including inflammation, cancer, cardiovascular diseases, and neurodegenerative disorders.[2][3] The biological effects of these compounds are significantly influenced by the nature and position of substituents on the pyridazinone ring.[1] This technical guide consolidates the current understanding of the primary mechanisms of action associated with 6-arylpyridazin-3(2H)-one derivatives, presenting quantitative data, detailed experimental protocols, and visual diagrams of key signaling pathways to support researchers, scientists, and drug development professionals.
Anti-inflammatory and Analgesic Activity: Cyclooxygenase (COX) Inhibition
A predominant mechanism of action for many pyridazinone derivatives is the inhibition of cyclooxygenase (COX) enzymes, which are key to the prostaglandin synthesis pathway and central to inflammation and pain.[4][5] Some derivatives have shown potent and selective inhibition of COX-2 over COX-1, which is a desirable trait for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects.[3][6]
Quantitative Data: COX Inhibition
| Compound/Derivative | Target | IC50 (µM) | Selectivity Index (SI) |
| 2-(3,4-Difluoro-phenyl)-4-(3-hydroxy-3-methyl-butoxy)-5-(4-methanesulfonyl-phenyl)-2H-pyridazin-3-one (ABT-963) | COX-2/COX-1 | - | 276:1 |
| Derivative 3d | COX-2 | 0.425 | - |
| Derivative 4e | COX-2 | 0.356 | - |
| 2-propyl-6-(o-tolyloxy)pyridazin-3(2H)-one (6a) | COX-2 | 0.11 | - |
| 6‐benzyl‐2‐methylpyridazin‐3(2H)‐one (4a) | COX-2 | - | 96 |
| 6‐benzoyl‐2‐propylpyridazin‐3(2H)‐one (8b) | COX-2 | - | 99 |
Data compiled from multiple sources.[3][4][5][6]
Signaling Pathway: COX-Mediated Inflammation
Caption: Inhibition of the COX-2 pathway by 6-arylpyridazin-3(2H)-one derivatives.
Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay
This protocol is based on a colorimetric inhibitor screening assay.[4][7]
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against COX-1 and COX-2 enzymes.
-
Materials:
-
COX-1 and COX-2 enzymes (human or ovine)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme cofactor
-
Arachidonic acid (substrate)
-
Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)
-
Test compound (this compound) and reference inhibitor (e.g., celecoxib, meloxicam)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare solutions of the test compound and reference inhibitor at various concentrations in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to each well.
-
Add the test compound or reference inhibitor to the respective wells. Include a vehicle control (solvent only).
-
Incubate the plate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Immediately add the colorimetric substrate (TMPD).
-
Measure the absorbance at a specific wavelength (e.g., 590 nm) over time using a microplate reader to determine the rate of reaction (peroxidase activity).[4]
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Anticancer and Cytotoxic Activity
Numerous studies have reported the potent anticancer and cytotoxic effects of 6-arylpyridazin-3(2H)-one derivatives against a variety of human cancer cell lines.[1][8] The mechanism for this activity can be multifactorial, including inhibition of key cellular targets involved in cancer progression.
Quantitative Data: In Vitro Anticancer Activity
| Compound/Derivative | Cell Line | Assay | Activity Metric | Value (µM) |
| Compound 2g | HL-60 (TB) (Leukemia) | NCI-60 Screen | GI50 | < 2 |
| Compound 2g | SR (Leukemia) | NCI-60 Screen | GI50 | < 2 |
| Compound 2g | NCI-H522 (Non-small-cell lung) | NCI-60 Screen | GI50 | < 2 |
| Compound 2g | BT-549 (Breast) | NCI-60 Screen | GI50 | < 2 |
| Amido-furanone AAF | MAC 13 / MAC 16 | MTT Assay | IC50 | 18.4 |
Data compiled from multiple sources.[8][9]
Experimental Workflow: MTT Cytotoxicity Assay
Caption: Workflow for the MTT-based cell viability assay.
Experimental Protocol: MTT Cytotoxicity Assay
This protocol is a standard method for assessing cell viability.[4][9]
-
Objective: To determine the cytotoxic effect of the test compound on a cancer cell line and calculate its IC50 value.
-
Materials:
-
Human cancer cell line (e.g., MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
-
-
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach and grow for 24 hours.[4]
-
Prepare serial dilutions of the test compound in culture medium. The final concentration of DMSO should be kept below 0.5% to avoid solvent toxicity.[10]
-
Remove the medium and add 100 µL of the medium containing the test compounds at various concentrations to the wells. Include wells for vehicle control (medium with DMSO) and blank (medium only).
-
Incubate the plate for 48 to 72 hours in a CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.[4]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control and determine the IC50 value.
-
Cardiovascular Activity: Vasodilation and PDE Inhibition
Pyridazin-3(2H)-one derivatives have been extensively studied for their hypotensive and vasodilatory effects.[2][11] This activity is often linked to the inhibition of phosphodiesterases (PDEs), particularly PDE3 and PDE5, which leads to an increase in intracellular cyclic nucleotides (cAMP and cGMP) and subsequent smooth muscle relaxation.[2]
Quantitative Data: Vasodilatory and PDE Inhibitory Activity
| Compound/Derivative | Target/Assay | Activity Metric | Value (µM) |
| Compound 9 | Vasodilatory Action | IC50 | 0.051 |
| N,O-dibenzyl derivative (10) | Vasodilator/Antiplatelet | IC50 | 35.3 |
| Acid derivative (16) | Vasodilating (Rat Aorta) | EC50 | 0.339 |
| Ester analog (17) | Vasodilating (Rat Aorta) | EC50 | 1.225 |
| 4-methoxyphenyl hydrazide (18) | Vasodilating (Rat Aorta) | EC50 | 1.204 |
| Compound 22 | PDE3 Inhibition | IC50 | 10 |
Data compiled from multiple sources.[2]
Signaling Pathway: PDE-Mediated Vasodilation
Caption: Mechanism of vasodilation via PDE5 inhibition by pyridazinone derivatives.
Experimental Protocol: Ex Vivo Vasorelaxation Assay (Aortic Rings)
This protocol assesses the direct effect of a compound on blood vessel tone.[2]
-
Objective: To evaluate the vasorelaxant effect of the test compound on isolated rat thoracic aortic rings pre-contracted with phenylephrine.
-
Materials:
-
Male Wistar rats
-
Krebs-Henseleit physiological salt solution
-
Phenylephrine (PE) or Potassium Chloride (KCl) for inducing contraction
-
Test compound
-
Organ bath system with isometric force transducers
-
Carbogen gas (95% O2, 5% CO2)
-
-
Procedure:
-
Humanely euthanize a rat and carefully excise the thoracic aorta.
-
Clean the aorta of adhering fat and connective tissue and cut it into rings of 2-3 mm in length.
-
Suspend the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously aerated with carbogen.[4]
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, replacing the buffer every 15 minutes.
-
Induce a sustained contraction by adding a submaximal concentration of phenylephrine (e.g., 1 µM) to the bath.
-
Once the contraction has reached a stable plateau, add the test compound cumulatively in increasing concentrations to the organ bath.
-
Record the changes in isometric tension after each addition.
-
Express the relaxation response as a percentage of the pre-contraction induced by phenylephrine.
-
Calculate the EC50 (half-maximal effective concentration) value by plotting the percentage of relaxation against the logarithm of the compound concentration.
-
Neuroprotective Activity: Cholinesterase and MAO Inhibition
Certain pyridazinone derivatives have been identified as inhibitors of enzymes relevant to neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Cholinesterase Inhibition
Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key therapeutic strategy for Alzheimer's disease.[12] Some pyridazinone derivatives have shown inhibitory activity against these enzymes.[12][13]
| Compound/Derivative | Target | IC50 (µM) | Inhibition Type |
| 16c | eqBuChE | 12.8 | Mixed-type |
| 14c | eqBuChE | 35 | Mixed-type |
| 7c | EeAChE | 34.5 (38.9% inhib. at 100µM) | Competitive |
| VI2a | BChE | - (51.70% inhib. at 100µg/ml) | - |
Data compiled from multiple sources.[12][13]
This is a widely used spectrophotometric method for measuring cholinesterase activity.[12]
-
Objective: To determine the inhibitory effect of a test compound on AChE or BChE activity.
-
Materials:
-
AChE (from electric eel) or BChE (from equine serum)
-
Phosphate buffer (pH 8.0)
-
DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid))
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate
-
Test compound and reference inhibitor (e.g., donepezil)
-
96-well microplate and reader
-
-
Procedure:
-
Add phosphate buffer, test compound at various concentrations, and the enzyme (AChE or BChE) to the wells of a 96-well plate.
-
Incubate for 15 minutes at 37°C.
-
Add the DTNB solution to each well.
-
Initiate the reaction by adding the substrate (ATCI or BTCI).
-
The enzyme hydrolyzes the substrate to thiocholine, which reacts with DTNB to produce a yellow-colored anion (5-thio-2-nitrobenzoate).
-
Measure the absorbance at 412 nm at regular intervals to determine the reaction rate.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
Monoamine Oxidase-B (MAO-B) Inhibition
Inhibitors of MAO-B are used in the treatment of Parkinson's disease. Pyridazinone-substituted benzenesulfonamides have demonstrated inhibitory activity against human MAO-B.[14]
| Compound/Derivative | Target | IC50 (µM) |
| Compound 10 | hMAO-B | 2.90 |
| Compound 18 | hMAO-B | 4.36 |
Data compiled from a 2024 study.[14]
Caption: Role of pyridazinone-based MAO-B inhibitors in Parkinson's disease therapy.
This protocol measures the activity of MAO-B in the presence of an inhibitor.[4][14]
-
Objective: To assess the inhibitory potential of the test compound against the MAO-B enzyme.
-
Materials:
-
Source of MAO-B enzyme (e.g., from human recombinant sources or rat brain mitochondria)
-
Assay buffer
-
Test compound
-
MAO-B specific substrate (e.g., kynuramine or a luminogenic substrate)
-
Detection reagents
-
96-well plate (black or white, depending on detection method)
-
Fluorometer or luminometer
-
-
Procedure:
-
Obtain a source of MAO-B enzyme.[4]
-
Pre-incubate the enzyme with various concentrations of the test compound in the assay buffer for a defined period (e.g., 15 minutes).[4]
-
Initiate the enzymatic reaction by adding the substrate.[4]
-
After a defined incubation period (e.g., 30-60 minutes), stop the reaction.[4]
-
Measure the product of the reaction. If using kynuramine, the product (4-hydroxyquinoline) can be measured fluorometrically.[4] If using a commercial kit (e.g., P450-Glo™), measure the luminescence.
-
Calculate the percentage of inhibition for each concentration and determine the IC50 value.[4]
-
Conclusion
The 6-arylpyridazin-3(2H)-one scaffold is a versatile and privileged structure in medicinal chemistry, with derivatives demonstrating a broad spectrum of potent biological activities. The primary mechanisms of action include inhibition of COX enzymes, induction of cytotoxicity in cancer cells, vasorelaxation via PDE inhibition, and neuroprotective effects through the inhibition of cholinesterases and monoamine oxidase B. While specific data for this compound is limited, its structural features strongly suggest it is likely to exhibit one or more of these well-documented activities. The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of its precise mechanism of action and therapeutic potential. Further investigation into this and related compounds is warranted to develop novel and more effective therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sarpublication.com [sarpublication.com]
- 4. benchchem.com [benchchem.com]
- 5. Pyridazine and pyridazinone derivatives: Synthesis and in vitro investigation of their anti‐inflammatory potential in LPS‐induced RAW264.7 macrophages | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and biological evaluation of some novel 6-aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-ones as anti-cancer, antimicrobial, and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scholarena.com [scholarena.com]
- 10. benchchem.com [benchchem.com]
- 11. An overview of pyridazin-3(2 H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A new series of pyridazinone derivatives as cholinesterases inhibitors: Synthesis, in vitro activity and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Novel pyridazinone derivatives as butyrylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benthamdirect.com [benthamdirect.com]
The Diverse Biological Activities of Pyridazinone Derivatives: A Technical Guide for Researchers
Introduction: The pyridazinone nucleus, a six-membered heterocyclic ring containing two adjacent nitrogen atoms, has emerged as a "wonder nucleus" in medicinal chemistry due to the broad spectrum of pharmacological activities exhibited by its derivatives.[1] These compounds have garnered significant interest from researchers in the fields of drug discovery and development owing to their diverse therapeutic potential. This technical guide provides an in-depth overview of the core biological activities of pyridazinone derivatives, focusing on their anticancer, cardiovascular, anti-inflammatory, and antimicrobial properties. It is intended for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to facilitate further investigation and application of this versatile scaffold.
Anticancer Activity
Pyridazinone derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms, including the inhibition of key enzymes involved in cancer progression and the induction of apoptosis.
Quantitative Data for Anticancer Activity
The anticancer efficacy of various pyridazinone derivatives has been quantified through in vitro assays, with IC50 values providing a measure of their potency against different cancer cell lines.
| Compound/Derivative | Target/Mechanism | Cancer Cell Line | IC50 (µM) | Reference |
| VEGFR-2 Inhibitors | ||||
| Compound 17a | VEGFR-2 inhibition | - | - | [2] |
| Pyridazinone-based diarylurea derivatives | VEGFR-2 inhibition | Melanoma, NSCLC, Prostate, Colon | GI50: 1.66–100 | [2] |
| FER Tyrosine Kinase Inhibitors | ||||
| Pyrido-pyridazinone derivatives | FER kinase inhibition | - | Potent inhibition | [3][4] |
| EED Inhibitors | ||||
| Molecule 39 | EED inhibition | Prostate cancer (PC3) | 0.62 | [5] |
| PARP Inhibitors | ||||
| Olaparib | PARP inhibition | Ovarian cancer | 0.015 | [6] |
| Talazoparib | PARP inhibition | Breast and prostate cancer | 0.0002 | [6] |
| Other Anticancer Derivatives | ||||
| Pyridazine isomer with pyridine | Apoptosis induction | Skin epidermoid cancer | - | [7] |
| Pyrazolo-pyridazine derivative (Target 4) | Cytotoxicity | HepG-2 | 17.30 | [8] |
| Pyrazolo-pyridazine derivative (Target 4) | Cytotoxicity | HCT-116 | 18.38 | [8] |
| Pyrazolo-pyridazine derivative (Target 4) | Cytotoxicity | MCF-7 | 27.29 | [8] |
Key Signaling Pathways in Anticancer Activity
Several pyridazinone derivatives exert their anticancer effects by modulating the intrinsic apoptosis pathway, which is regulated by the p53 tumor suppressor protein and the Bcl-2 family of proteins. Upregulation of p53 and the pro-apoptotic protein Bax, coupled with the downregulation of the anti-apoptotic protein Bcl-2, leads to the activation of caspases and subsequent programmed cell death.[2][9]
Caption: p53-mediated apoptosis pathway modulated by pyridazinone derivatives.
Experimental Protocols for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[10][11]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the pyridazinone derivatives and incubate for 48-72 hours.
-
MTT Addition: Remove the medium and add 20-28 µL of MTT solution (2-5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 1.5-4 hours at 37°C to allow the formation of formazan crystals.
-
Solubilization: Remove the MTT solution and add 100-130 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Incubate for 15 minutes with shaking and measure the absorbance at 492-590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
This flow cytometry-based assay detects the externalization of phosphatidylserine (PS) on the outer leaflet of the plasma membrane, an early marker of apoptosis.[12][13]
Protocol:
-
Cell Treatment: Treat cells with the desired concentrations of pyridazinone derivatives for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are late apoptotic or necrotic.
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[14]
Protocol:
-
Cell Treatment and Harvesting: Treat cells with pyridazinone derivatives, then harvest and wash with PBS.
-
Fixation: Fix the cells in cold 70% ethanol and store at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the dark for at least 30 minutes.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
Cardiovascular Activity
Pyridazinone derivatives have shown significant promise in the treatment of cardiovascular diseases, primarily due to their vasodilator, antiplatelet, and cardiotonic (positive inotropic) activities.
Quantitative Data for Cardiovascular Activity
The cardiovascular effects of pyridazinone derivatives are quantified by their IC50 or EC50 values in various in vitro and in vivo models.
| Compound/Derivative | Activity | Model | IC50/EC50 (µM) | Reference |
| Vasodilator Activity | ||||
| 6-(4-carboxymethyloxyphenyl)-4,5-dihydro-3(2H)-pyridazinone amide derivative | Vasodilation | - | 0.051 | [6] |
| N,O-dibenzyl derivative | Vasodilation | - | 35.3 | [6] |
| Acid 5 | Vasorelaxant | Rat thoracic aorta | 0.339 | [15] |
| Ester analog 4 | Vasorelaxant | Rat thoracic aorta | 1.225 | [15] |
| 4-methoxyphenylhydrazide derivative 10c | Vasorelaxant | Rat thoracic aorta | 1.204 | [15] |
| Antiplatelet Activity | ||||
| CCI 17810 | Collagen-induced aggregation | Human platelets | 0.5 - 10 µg/ml | [16] |
| Compound 4b | Collagen-induced aggregation | - | Low µM range | [17] |
| PDE-III Inhibition | ||||
| MCI-154 | PDE-III inhibition | Canine cardiac | 2.5 | [18] |
| ACE Inhibition | ||||
| Compound 6 | ACE inhibition | - | 5.78 µg/mL | [19] |
Key Signaling Pathways in Cardiovascular Activity
Many pyridazinone derivatives with cardiotonic and vasodilator effects act by inhibiting phosphodiesterase III (PDE-III). This inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, resulting in enhanced cardiac contractility and smooth muscle relaxation.[20][21]
Caption: Mechanism of PDE-III inhibition by pyridazinone derivatives.
Experimental Protocols for Cardiovascular Activity
This assay assesses the vasorelaxant effect of compounds on isolated arterial rings.
Protocol:
-
Tissue Preparation: Isolate the thoracic aorta from a rat and cut it into rings.
-
Mounting: Mount the aortic rings in an organ bath containing Krebs-Henseleit solution, aerated with 95% O2 and 5% CO2, and maintained at 37°C.
-
Contraction: Pre-contract the rings with a vasoconstrictor agent (e.g., phenylephrine or KCl).
-
Compound Addition: Add cumulative concentrations of the pyridazinone derivative to the organ bath.
-
Measurement: Record the changes in isometric tension to determine the relaxation response.
-
Data Analysis: Express the relaxation as a percentage of the pre-contraction and calculate the EC50 value.
This method measures the ability of a compound to inhibit platelet aggregation induced by various agonists.[22]
Protocol:
-
Platelet-Rich Plasma (PRP) Preparation: Obtain PRP by centrifuging citrated whole blood at a low speed.
-
Aggregometer Setup: Place a cuvette with PRP in a light transmission aggregometer and adjust the baseline to 0% aggregation.
-
Compound Incubation: Add the pyridazinone derivative or vehicle to the PRP and incubate for a specified time.
-
Agonist Addition: Induce platelet aggregation by adding an agonist such as collagen, ADP, or arachidonic acid.
-
Measurement: Record the change in light transmission as platelets aggregate.
-
Data Analysis: Calculate the percentage of inhibition of aggregation compared to the control and determine the IC50 value.
Anti-inflammatory Activity
Pyridazinone derivatives have been extensively investigated for their anti-inflammatory properties, which are primarily attributed to their ability to inhibit cyclooxygenase (COX) enzymes and phosphodiesterase 4 (PDE4).
Quantitative Data for Anti-inflammatory Activity
The anti-inflammatory potency of pyridazinone derivatives is often expressed as IC50 values for enzyme inhibition or as a percentage of edema inhibition in in vivo models.
| Compound/Derivative | Target/Mechanism | Assay | IC50 (µM) / % Inhibition | Reference |
| COX Inhibitors | ||||
| ABT-963 | COX-2 inhibition | Human whole blood | Selectivity ratio (COX-1/COX-2): >150 | |
| Compound 6b | COX-2 inhibition | In vitro | 0.18 | |
| Compound 4c | COX-2 inhibition | In vitro | 0.26 | |
| PDE4 Inhibitors | ||||
| 4-(5-methoxy-1H-indol-3-yl)-6-methylpyridazin-3(2H)-one | PDE4B inhibition | In vitro | 0.251 | |
| Compound 9e | PDE4B inhibition | In vitro | 0.32 | |
| In Vivo Activity | ||||
| ABT-963 | Anti-inflammatory | Carrageenan-induced paw edema | ED30: 1.9 mg/kg |
Key Signaling Pathways in Anti-inflammatory Activity
Pyridazinone derivatives can inhibit COX-1 and/or COX-2, enzymes responsible for the conversion of arachidonic acid to prostaglandins (PGs), which are key mediators of inflammation. Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing gastrointestinal side effects associated with COX-1 inhibition.
Caption: Inhibition of the COX-2 pathway by pyridazinone derivatives.
Experimental Protocols for Anti-inflammatory Activity
This is a widely used in vivo model to screen for the acute anti-inflammatory activity of compounds.
Protocol:
-
Animal Dosing: Administer the pyridazinone derivative or vehicle orally or intraperitoneally to rats.
-
Induction of Edema: After a predetermined time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group.
This in vitro assay measures the ability of a compound to inhibit the production of the pro-inflammatory cytokine TNF-α.
Protocol:
-
Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate.
-
Compound Pre-treatment: Pre-treat the cells with different concentrations of the pyridazinone derivative for a specified time.
-
LPS Stimulation: Stimulate the cells with LPS to induce TNF-α production.
-
Supernatant Collection: After incubation, collect the cell culture supernatant.
-
TNF-α Measurement: Measure the concentration of TNF-α in the supernatant using an ELISA kit.
-
Data Analysis: Calculate the percentage of inhibition of TNF-α production and determine the IC50 value.
Antimicrobial Activity
Pyridazinone derivatives have also been identified as a promising class of antimicrobial agents, exhibiting activity against a range of bacteria and fungi.
Quantitative Data for Antimicrobial Activity
The antimicrobial efficacy of pyridazinone derivatives is typically reported as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Compound 10h | Staphylococcus aureus | 16 | [2] |
| Compound 8g | Candida albicans | 16 | [2] |
| Pyridazinone-based congeners | S. aureus and MRSA | 0.5–128 | [2] |
| Compound 7 | S. aureus (MRSA) | 7.8 (µM) | |
| Compound 13 | A. baumannii | 3.74 (µM) | |
| Compound 13 | P. aeruginosa | 7.48 (µM) | |
| Compound 3 | S. aureus (MRSA) | 4.52 (µM) | |
| Compound IIIa | S. pyogenes and E. coli | - | |
| Compound IIId | A. niger and C. albicans | - |
Experimental Protocols for Antimicrobial Activity
This is a standard method for determining the MIC of an antimicrobial agent against a specific microorganism.
Protocol:
-
Preparation of Compound Dilutions: Prepare a series of twofold dilutions of the pyridazinone derivative in a 96-well microtiter plate containing appropriate growth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard).
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial or fungal suspension.
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
The pyridazinone scaffold represents a highly versatile and privileged structure in medicinal chemistry, with its derivatives demonstrating a remarkable range of biological activities. This technical guide has provided a comprehensive overview of the anticancer, cardiovascular, anti-inflammatory, and antimicrobial properties of these compounds, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the field, facilitating the rational design and development of novel pyridazinone-based therapeutic agents with improved efficacy and safety profiles. Further exploration of the structure-activity relationships and mechanisms of action of these compounds will undoubtedly lead to the discovery of new and potent drugs for a variety of diseases.
References
- 1. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 5. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. protocols.io [protocols.io]
- 7. researchgate.net [researchgate.net]
- 8. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 9. benchchem.com [benchchem.com]
- 10. youtube.com [youtube.com]
- 11. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 12. [PDF] Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives | Semantic Scholar [semanticscholar.org]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis, antibacterial and antifungal activity of some new pyridazinone metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. New Derivatives of Pyridoxine Exhibit High Antibacterial Activity against Biofilm-Embedded Staphylococcus Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antimicrobial Pyridazines: Synthesis, Characterization, Cytotoxicity, Substrate Promiscuity, and Molecular Docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, … [ouci.dntb.gov.ua]
- 20. sarpublication.com [sarpublication.com]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
6-(4-chlorophenyl)pyridazin-3(2H)-one literature review
An in-depth analysis of the synthesis, biological activities, and therapeutic potential of 6-(4-chlorophenyl)pyridazin-3(2H)-one and its derivatives reveals a scaffold of significant interest in medicinal chemistry. This technical guide consolidates the current literature, presenting key findings, experimental methodologies, and mechanistic insights for researchers and drug development professionals.
Synthesis and Chemical Properties
The core structure of this compound is a versatile starting point for the synthesis of a wide array of derivatives. The pyridazin-3(2H)-one ring is a six-membered heterocycle containing two adjacent nitrogen atoms and a carbonyl group at the 3-position, which can exist in tautomeric forms, although the keto form is generally more stable.[1]
A common and direct synthesis route to this compound involves a two-step process. The synthesis begins with the Friedel-Crafts acylation of chlorobenzene with succinic anhydride to yield β-(4-chlorobenzoyl)propionic acid. This intermediate is then cyclized with hydrazine hydrate to form the final pyridazinone ring.[2]
General Synthesis Protocol:
-
Synthesis of β-(4-chlorobenzoyl)propionic acid (I): To a solution of succinic anhydride in a suitable solvent like nitrobenzene or carbon disulfide, anhydrous aluminum chloride is added portion-wise, followed by the slow addition of chlorobenzene. The reaction mixture is stirred, typically at room temperature, until the reaction is complete. The resulting complex is then decomposed with ice and concentrated hydrochloric acid to precipitate the keto acid, which is filtered, washed, and purified.
-
Synthesis of this compound (II): The synthesized β-(4-chlorobenzoyl)propionic acid is refluxed with an excess of hydrazine hydrate in a solvent such as ethanol.[3] Upon cooling, the product crystallizes out and can be purified by recrystallization.[2]
This foundational molecule serves as a key intermediate for further derivatization at various positions of the pyridazinone ring to explore and optimize biological activity.[2][4]
Biological Activities and Therapeutic Potential
The this compound scaffold has been extensively explored for a variety of pharmacological activities, demonstrating its potential in treating a range of diseases from inflammation to cancer.
Analgesic and Anti-inflammatory Activity
Pyridazinone derivatives are widely investigated as non-steroidal anti-inflammatory drugs (NSAIDs) with the goal of developing safer and more potent agents.[2] The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.[5]
Derivatives of this compound have shown significant analgesic properties. For instance, a series of 6-(p-chlorophenyl)-4-substituted-tetrahydropyridazin-3(2H)-one compounds exhibited noteworthy analgesic effects in radiant heat-induced pain models in mice.[2] Another related compound, 4-(4-chlorophenyl)-6-(morpholin-4-yl)pyridazin-3(2H)-one, demonstrated an analgesic effect comparable to that of aspirin.[6]
Table 1: Analgesic Activity of 6-(p-chlorophenyl)-4-substituted-4,5-dihydropyridazin(2H)-3-one Derivatives [2]
| Compound | Substituent at C4 | Dose (mg/kg) | Analgesic Activity (% increase in reaction time) |
| IIIA | 4-Nitrobenzylidene | 50 | 68.2 |
| IIIB | 4-Hydroxy-3-methoxybenzylidene | 50 | 59.1 |
| IIIC | 4-Chlorobenzylidene | 50 | 50.0 |
| Aspirin (Standard) | - | 100 | 77.3 |
| Activity measured using the radiant heat-induced pain test model. |
Experimental Protocol: Radiant Heat-Induced Pain Test (Tail-Flick Method)
This method assesses the central analgesic activity of a compound.
-
Animals: Albino mice are used and divided into control, standard, and test groups.
-
Procedure: The tail of each mouse is placed on a radiant heat source (e.g., an electrically heated wire). The time taken for the mouse to flick its tail (reaction time) is recorded.
-
Dosing: The test compounds are administered orally or intraperitoneally. The standard group receives a known analgesic like aspirin.[2]
-
Measurement: The reaction time is measured at predetermined intervals (e.g., 0, 30, 60, 90, and 120 minutes) after drug administration.
-
Analysis: A significant increase in the reaction time compared to the control group indicates analgesic activity.[2]
Anticancer Activity
The pyridazinone core is recognized as a promising scaffold for the development of novel anticancer agents.[1][7] Chlorinated pyridazin-3(2H)-ones, in particular, have been identified as potential antineoplastic agents.[8] The proposed mechanisms of action are diverse and can include the inhibition of key signaling pathways involved in cell proliferation and survival.
For example, a series of diarylurea derivatives incorporating the pyridazinone scaffold were designed as surrogates for sorafenib, a multi-kinase inhibitor. These compounds were screened against a panel of 60 human cancer cell lines by the National Cancer Institute (NCI), with some showing promising activity.[9] Another study highlighted a pyridazinone derivative, DCPYR, which demonstrated a remarkable 53% inhibition of tumor growth in vivo in a murine colon cancer model at a 50mg/kg dose.[8]
Table 2: In Vitro and In Vivo Anticancer Activity of a Pyridazinone Derivative (DCPYR) [8]
| Cell Line | In Vitro IC₅₀ (µM) | In Vivo Model | Dose (mg/kg) | Tumor Growth Inhibition (%) |
| MAC16 | 1.8 | MAC16 Murine Colon Cancer | 50 | 53 |
| MAC13 | 1.4 | - | - | - |
| 5-FU was used as a control and showed 27% inhibition. |
Cardiovascular and Other Activities
Beyond inflammation and cancer, pyridazinone derivatives have shown potential in treating cardiovascular diseases, often acting as vasodilators.[1][7] The scaffold is also a component of compounds investigated for antimicrobial, antiviral (against Hepatitis A virus), and anticonvulsant activities, highlighting its broad therapeutic versatility.[5][9][10]
Mechanistic Insights
The biological effects of this compound and its analogs are attributed to their interaction with specific biological targets.
COX Inhibition
A primary mechanism for the anti-inflammatory and analgesic effects of many pyridazinone derivatives is the inhibition of COX enzymes. Some compounds have shown selectivity for COX-2 over COX-1, which is a desirable trait for reducing the gastrointestinal side effects associated with traditional NSAIDs.[5][11]
Caption: COX Inhibition by Pyridazinone Derivatives.
Kinase Inhibition
In the context of cancer therapy, pyridazinone-containing molecules have been developed as kinase inhibitors. For instance, a complex derivative was identified as a potent and selective MET kinase inhibitor, a key target in various human cancers.[12] This demonstrates that the pyridazinone scaffold can be tailored to interact with the ATP-binding sites of specific kinases, thereby blocking downstream signaling pathways crucial for tumor growth.
Experimental Workflows
The discovery and development pipeline for novel pyridazinone derivatives typically follows a structured workflow from synthesis to biological evaluation.
Caption: Drug Discovery Workflow for Pyridazinone Derivatives.
Conclusion
This compound represents a privileged scaffold in medicinal chemistry, serving as a foundation for the development of compounds with a wide spectrum of biological activities. Its derivatives have demonstrated significant potential as analgesic, anti-inflammatory, and anticancer agents. Future research will likely focus on optimizing the potency and selectivity of these compounds through further structural modifications, elucidating detailed mechanisms of action, and advancing the most promising candidates through preclinical and clinical development. The versatility of the pyridazinone core ensures its continued relevance in the quest for novel therapeutics.
References
- 1. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. actascientific.com [actascientific.com]
- 3. Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. sarpublication.com [sarpublication.com]
- 6. Crystal structure of 4-(4-chlorophenyl)-6-(morpholin-4-yl)pyridazin-3(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An overview of pyridazin-3(2 H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scholarena.com [scholarena.com]
- 9. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl)-2-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxamide, a novel MET kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery of Novel Pyridazinone Compounds: A Technical Guide for Drug Development Professionals
Introduction: The pyridazinone scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This versatility has positioned pyridazinone derivatives as promising candidates for the development of novel therapeutics across various disease areas, including oncology, inflammation, cardiovascular diseases, and neurodegenerative disorders. This technical guide provides an in-depth overview of the discovery of novel pyridazinone compounds, focusing on their synthesis, biological evaluation, and mechanisms of action.
I. Synthesis of Novel Pyridazinone Derivatives
The synthesis of the pyridazinone core and its derivatives can be achieved through several versatile and efficient methods. A common strategy involves the condensation of a γ-keto acid with a hydrazine derivative.
Experimental Protocol: General Synthesis of 6-Aryl-4,5-dihydropyridazin-3(2H)-ones
This protocol outlines a typical synthesis of a dihydropyridazinone derivative starting from a β-aroylpropionic acid.
Materials:
-
β-(Substituted-aryl)propionic acid (1.0 eq)
-
Hydrazine hydrate (1.5 eq)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
-
Ice-cold water
-
Sodium bicarbonate solution (5% w/v)
-
Diethyl ether
-
Hydrochloric acid (dilute)
Procedure:
-
Synthesis of β-(Substituted-aryl)propionic acid: A mixture of a substituted benzene derivative and succinic anhydride is subjected to a Friedel-Crafts acylation in the presence of a Lewis acid catalyst (e.g., aluminum chloride) in a suitable solvent like carbon disulfide. The reaction mixture is typically stirred and heated for several hours. After completion, the reaction is quenched with ice-cold hydrochloric acid. The crude product is purified by dissolving in sodium bicarbonate solution, washing with diethyl ether to remove non-acidic impurities, and then re-precipitating the acid by acidification with dilute hydrochloric acid. The resulting solid is filtered, washed with water, and dried.
-
Cyclization to form the Pyridazinone Ring: The synthesized β-(substituted-aryl)propionic acid (1.0 eq) is dissolved in ethanol. Hydrazine hydrate (1.5 eq) and a catalytic amount of glacial acetic acid are added to the solution. The reaction mixture is refluxed for 4-8 hours.
-
Work-up and Purification: After cooling, the reaction mixture is poured into ice-cold water. The resulting precipitate is collected by filtration, washed with cold water until neutral, and then dried. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.
-
Characterization: The structure and purity of the final pyridazinone compound are confirmed using spectroscopic methods, including ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.
II. Biological Activities and Quantitative Data
Pyridazinone derivatives have been extensively evaluated for a wide range of pharmacological activities. The following tables summarize the quantitative data for some of the most promising compounds in different therapeutic areas.
Table 1: Anticancer Activity of Novel Pyridazinone Derivatives
| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |
| Pyr-1 | HL-60 (Leukemia) | DNS Assay | < 1 | [1] |
| Pyr-1 | MDA-MB-231 (Breast) | DNS Assay | < 1 | [1] |
| Pyr-1 | A-549 (Lung) | DNS Assay | < 1 | [1] |
| Compound 22g | A549 (Lung) | Not Specified | 2.19 | |
| Compound 22g | HepG2 (Liver) | Not Specified | 1.32 | |
| Compound 22g | MCF-7 (Breast) | Not Specified | 6.27 | |
| Compound 22g | PC-3 (Prostate) | Not Specified | 4.63 | |
| Compound 43 | Panc-1 (Pancreatic) | NCI 60-cell line screen | 2.9 | [2] |
| Compound 43 | Paca-2 (Pancreatic) | NCI 60-cell line screen | 2.2 | [2] |
| Compound 81 | IMR-32 (Neuroblastoma) | In vitro cell growth | 0.07 | [3] |
| Compound 82 | IMR-32 (Neuroblastoma) | In vitro cell growth | 0.04 | [3] |
| Hydrazide 83 | MCF-7 (Breast) | Cytotoxicity Assay | 4.25 | [3] |
| Hydrazide 84 | MCF-7 (Breast) | Cytotoxicity Assay | 5.35 | [3] |
Table 2: Cardiovascular Activity of Novel Pyridazinone Derivatives
| Compound ID | Biological Target/Assay | Activity | EC50/IC50 (µM) | Reference |
| Compound 19 | Vasorelaxant Activity | Vasodilation | IC50 = 0.250 | [2] |
| Compound 9 | Vasodilatory Action | Vasodilation | IC50 = 0.051 | [2] |
| Acid (16) | Vasodilatory Activity | Vasodilation | EC50 = 0.339 | [2] |
| Ester analog (17) | Vasodilatory Activity | Vasodilation | EC50 = 1.225 | [2] |
| Hydrazide (18) | Vasodilatory Activity | Vasodilation | EC50 = 1.204 | [2] |
| Compound 4f | Vasorelaxant Activity | Vasodilation | EC50 = 0.0136 | [4] |
| Compound 4h | Vasorelaxant Activity | Vasodilation | EC50 = 0.0117 | [4] |
| Compound 5d | Vasorelaxant Activity | Vasodilation | EC50 = 0.0053 | [4] |
| Compound 5e | Vasorelaxant Activity | Vasodilation | EC50 = 0.0025 | [4] |
Table 3: Anti-inflammatory and Enzyme Inhibitory Activity
| Compound ID | Target Enzyme/Assay | Activity | IC50 (µM) | Reference |
| Compound 5a | COX-2 Inhibition | Anti-inflammatory | 0.77 | [5] |
| Compound 5f | COX-2 Inhibition | Anti-inflammatory | 1.89 | [5] |
| Compound 3d | COX-2 Inhibition | Anti-inflammatory | 0.425 | [6] |
| Compound 4e | COX-2 Inhibition | Anti-inflammatory | 0.356 | [6] |
| Compound 17a | VEGFR-2 Inhibition | Anticancer | - | [7] |
| Compound TR16 | MAO-B Inhibition | Neuroprotective | 0.17 | |
| Compound TR2 | MAO-B Inhibition | Neuroprotective | 0.27 |
III. Key Signaling Pathways and Mechanisms of Action
Novel pyridazinone compounds exert their biological effects through various mechanisms of action, often by modulating key signaling pathways involved in disease pathogenesis.
A. Anticancer Activity: Induction of Apoptosis and Inhibition of Angiogenesis
Many pyridazinone derivatives exhibit potent anticancer activity by inducing programmed cell death (apoptosis) in cancer cells and by inhibiting the formation of new blood vessels (angiogenesis) that supply tumors with nutrients.
Pyridazinone compounds can trigger apoptosis through both intrinsic and extrinsic pathways. A common mechanism involves the generation of reactive oxygen species (ROS), which leads to mitochondrial dysfunction and the activation of caspases.
Caption: Pyridazinone-induced apoptosis pathway.
Certain pyridazinone derivatives act as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis. By blocking VEGFR-2 signaling, these compounds can suppress tumor growth and metastasis.
Caption: Inhibition of VEGFR-2 signaling by pyridazinones.
IV. Experimental Protocols for Biological Evaluation
The biological activity of novel pyridazinone compounds is assessed using a variety of in vitro and in vivo assays.
A. In Vitro Anticancer Activity
This assay is used to assess the cytotoxic effects of compounds on cancer cell lines by measuring metabolic activity.
Materials:
-
Cancer cell lines (e.g., HCT116, MCF-7)
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin/streptomycin
-
Pyridazinone compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the pyridazinone compounds (typically ranging from 0.01 to 100 µM) and a vehicle control (DMSO). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
B. In Vitro Anti-inflammatory Activity
This assay determines the inhibitory effect of compounds on cyclooxygenase enzymes, which are key mediators of inflammation.
Materials:
-
COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Pyridazinone compounds
-
Assay buffer
-
Colorimetric or fluorometric detection reagents
-
96-well plates
-
Microplate reader
Procedure:
-
Reaction Setup: In a 96-well plate, add the assay buffer, the respective COX enzyme (COX-1 or COX-2), and the pyridazinone compound at various concentrations.
-
Pre-incubation: Pre-incubate the mixture for a short period (e.g., 10-15 minutes) at room temperature to allow the compound to bind to the enzyme.
-
Initiate Reaction: Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Incubation: Incubate the plate for a specific time (e.g., 10-20 minutes) at 37°C.
-
Detection: Stop the reaction and measure the product formation using a suitable colorimetric or fluorometric detection method.
-
Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration and determine the IC50 values for both COX-1 and COX-2 to assess potency and selectivity.
C. In Vitro Cardiovascular Activity
This ex vivo assay evaluates the ability of compounds to induce relaxation of pre-constricted blood vessels.
Materials:
-
Male Wistar rats
-
Krebs-Henseleit solution
-
Phenylephrine (vasoconstrictor)
-
Pyridazinone compounds
-
Organ bath system with isometric force transducers
Procedure:
-
Tissue Preparation: Isolate the thoracic aorta from a euthanized rat and cut it into rings of 2-3 mm in length.
-
Mounting: Mount the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂ and 5% CO₂.
-
Equilibration and Contraction: Allow the tissues to equilibrate under a resting tension of 1.5-2.0 g for 60-90 minutes. Induce a sustained contraction with a submaximal concentration of phenylephrine (e.g., 1 µM).
-
Compound Addition: Once a stable contraction is achieved, add the pyridazinone compounds cumulatively in increasing concentrations.
-
Data Recording and Analysis: Record the changes in isometric tension. Express the relaxation as a percentage of the pre-contraction induced by phenylephrine. Calculate the EC50 value (the concentration of the compound that produces 50% of the maximal relaxation).
V. Experimental Workflow and Logical Relationships
The discovery and development of novel pyridazinone compounds follow a logical workflow, from initial synthesis to preclinical evaluation.
Caption: Drug discovery workflow for pyridazinone compounds.
Conclusion
The pyridazinone scaffold represents a highly fruitful area of research in drug discovery. The synthetic accessibility and the diverse range of biological activities make these compounds attractive candidates for the development of new and effective therapies. This technical guide has provided a comprehensive overview of the key aspects of novel pyridazinone discovery, from synthesis and biological evaluation to the elucidation of their mechanisms of action. The presented data and protocols serve as a valuable resource for researchers and professionals in the field of drug development. Further exploration of the vast chemical space around the pyridazinone core is anticipated to yield even more potent and selective drug candidates in the future.
References
- 1. A new pyridazinone exhibits potent cytotoxicity on human cancer cells via apoptosis and poly-ubiquitinated protein accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pyridazine and pyridazinone derivatives: Synthesis and in vitro investigation of their anti‐inflammatory potential in LPS‐induced RAW264.7 macrophages | Semantic Scholar [semanticscholar.org]
- 7. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Synthetic Profile of 6-(4-chlorophenyl)pyridazin-3(2H)-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic properties and a representative synthetic protocol for 6-(4-chlorophenyl)pyridazin-3(2H)-one, a member of the pharmacologically significant pyridazinone class of heterocyclic compounds. Pyridazinone derivatives have garnered considerable interest in medicinal chemistry due to their diverse biological activities, including cardiovascular, anti-inflammatory, analgesic, and anticancer properties. This document aims to serve as a comprehensive resource for researchers engaged in the synthesis, characterization, and biological evaluation of this compound and its analogues.
Spectroscopic Data
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| 10.82 | s | 1H | CONH |
| 7.88 | s | 1H | H -pyridazine |
| 7.78 | m | 2H | Ar-H |
| 7.70 | d, J = 8.4 Hz | 2H | Ar-H |
| 7.38-7.44 | m | 3H | Ar-H |
| 7.17-7.20 | m | 2H | Ar-H |
| 2.94 | s | 2H | CH₂ -Ar |
Solvent: DMSO-d₆[1]
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| 161.84 | C =O |
| 158.31 | Ar-C |
| 144.20 | Ar-C |
| 142.41 | Ar-C |
| 135.90 | Ar-C |
| 135.68 | Ar-C |
| 132.94 | Ar-C |
| 129.85 | Ar-C -H |
| 129.66 | Ar-C -H |
| 129.54 | Ar-C -H |
| 129.51 | Ar-C -H |
| 127.57 | Ar-C -H |
| 35.31 | C H₂ |
Solvent: DMSO-d₆[1]
Table 3: Mass Spectrometry Data
| m/z | Interpretation |
| 281.3045 | [M+H]⁺ |
Method: ESI-HRMS[1]
Table 4: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Assignment |
| 3296 | N-H stretch |
| 1740 | C=O stretch |
| 1652 | C=N stretch |
Method: FT-IR (ATR)[1]
Experimental Protocols
The following is a general experimental protocol for the synthesis of 6-arylpyridazin-3(2H)-ones, adapted from literature procedures.[1][2]
Synthesis of this compound
This synthesis is typically achieved through the cyclization of a corresponding γ-keto acid with hydrazine.
Step 1: Synthesis of 4-(4-chlorophenyl)-4-oxobutanoic acid
-
To a stirred suspension of succinic anhydride (1.1 eq) and anhydrous aluminum chloride (2.2 eq) in nitrobenzene at 0-5 °C, chlorobenzene (1.0 eq) is added dropwise.
-
The reaction mixture is stirred at room temperature for 24 hours.
-
The mixture is then poured into a mixture of crushed ice and concentrated hydrochloric acid.
-
The resulting solid is filtered, washed with water and petroleum ether, and recrystallized from an appropriate solvent (e.g., ethanol/water) to yield 4-(4-chlorophenyl)-4-oxobutanoic acid.
Step 2: Synthesis of this compound
-
A mixture of 4-(4-chlorophenyl)-4-oxobutanoic acid (1.0 eq) and hydrazine hydrate (1.2 eq) in ethanol is refluxed for 4-6 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is filtered.
-
The solid is washed with cold ethanol and dried under vacuum to afford this compound.
Spectroscopic Characterization Protocol
-
¹H and ¹³C NMR: Spectra are recorded on a 400 or 500 MHz NMR spectrometer using deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
Mass Spectrometry: High-resolution mass spectra (HRMS) are obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) mass analyzer.
-
Infrared Spectroscopy: IR spectra are recorded on a Fourier-transform infrared (FTIR) spectrometer using the attenuated total reflectance (ATR) technique.
Visualizations
The following diagrams illustrate the general synthetic and analytical workflow for this compound and a plausible signaling pathway, given the known biological activities of pyridazinone derivatives as formyl peptide receptor (FPR) agonists.
References
Physicochemical Properties of Pyridazinone Analogs: A Technical Guide
Introduction: Pyridazinone and its analogs represent a vital class of heterocyclic compounds in medicinal chemistry and drug discovery.[1][2] These six-membered rings, containing two adjacent nitrogen atoms, serve as versatile scaffolds for developing new pharmacologically active agents.[2] The biological activities of pyridazinone derivatives are diverse, encompassing anti-inflammatory, anticancer, antimicrobial, antihypertensive, and cardiotonic effects.[2][3][4] Marketed drugs such as zardaverine, emorfazone, imazodan, and levosimendan feature the pyridazinone core, highlighting its clinical significance.[5] The therapeutic potential of these analogs is intrinsically linked to their physicochemical properties, which govern their absorption, distribution, metabolism, and excretion (ADME) profiles, as well as their interaction with biological targets. This guide provides an in-depth overview of the key physicochemical properties of pyridazinone analogs, details the experimental protocols for their determination, and visualizes relevant workflows and biological pathways.
Core Physicochemical Properties and Data
Understanding properties such as solubility, lipophilicity (logP), and acid-base dissociation constant (pKa) is critical in the early stages of drug development to optimize a compound's drug-likeness.[5]
Solubility
Solubility is a crucial parameter that influences bioavailability and formulation strategies.[6][7] It is dependent on both the compound's structure (e.g., crystal energy, hydrogen bonding capacity) and the solution's conditions (e.g., pH, co-solvents).[6] A commonly accepted solubility criterion for drug discovery candidates is greater than 60 µg/mL.[6]
Lipophilicity (logP)
The partition coefficient (logP) quantifies the lipophilicity of a compound, indicating its distribution between an aqueous and an organic phase. This property is a key determinant of a drug's ability to cross biological membranes.
Dissociation Constant (pKa)
The pKa value indicates the strength of an acid or base and determines the ionization state of a molecule at a given pH. This is fundamental for predicting a compound's solubility, absorption, and receptor binding, as the charge state of a molecule significantly affects its behavior.
Melting Point (m.p.)
The melting point provides information about the purity and the crystal lattice energy of a solid compound.
Table 1: Physicochemical Data for Selected Pyridazinone Analogs
| Compound Name/Identifier | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Reference |
| 4-(2,6-dichlorobenzyl)-6-phenylpyridazin-3(2H)-one | C₁₇H₁₂Cl₂N₂O | 331.20 | 165 | [5] |
| 4-(2-nitrobenzyl)-6-phenylpyridazin-3(2H)-one | C₁₇H₁₃N₃O₃ | 307.30 | 170 | [5] |
| 4-(4-fluorobenzyl)-6-phenylpyridazin-3(2H)-one | C₁₇H₁₃FN₂O | 280.30 | 280 | [5] |
Experimental Protocols
Accurate determination of physicochemical properties requires robust experimental methodologies. The following sections detail standard protocols used in pharmaceutical research.
Solubility Determination
Two primary methods are employed for solubility testing: kinetic and equilibrium assays.[8]
a) Equilibrium Solubility (Shake-Flask Method) This method determines the thermodynamic solubility of a compound and is considered the gold standard.
-
Principle : An excess amount of the solid compound is equilibrated with a specific solvent or buffer over a prolonged period. The concentration of the dissolved compound in the saturated supernatant is then measured.
-
Detailed Protocol :
-
Add an excess amount of the pure, solid pyridazinone analog to a vial containing a known volume of the test medium (e.g., distilled water, phosphate-buffered saline pH 7.4).[9]
-
Seal the vial and place it in a shaker or agitator in a temperature-controlled environment (e.g., 25 °C or 37 °C).[9]
-
Agitate the mixture for an extended period (typically 24-72 hours) to ensure equilibrium is reached between the solid and dissolved states.[6][9]
-
After incubation, perform a phase separation to remove undissolved solid. This can be done by centrifugation or filtration.[7] Filtration may lead to underestimation due to adsorption of the compound onto the filter material.[7]
-
Carefully collect the clear supernatant.
-
Quantify the concentration of the dissolved compound in the supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV or MS detection, or UV-Vis spectrophotometry.[6][7]
-
b) Kinetic Solubility This high-throughput method is often used in early discovery to assess the solubility of compounds initially dissolved in an organic solvent like DMSO.[8]
-
Principle : A concentrated stock solution of the compound in an organic solvent (e.g., DMSO) is diluted into an aqueous buffer. The concentration at which precipitation is first observed is determined.[8]
-
Detailed Protocol (Nephelometry) :
-
Prepare a high-concentration stock solution of the pyridazinone analog in 100% DMSO.
-
Perform serial dilutions of the stock solution in a microtiter plate.[6]
-
Add the aqueous buffer to each well, inducing precipitation in wells where the concentration exceeds the solubility limit.
-
Analyze the plate using a nephelometer, which measures the turbidity of each well by detecting light scattering from suspended particles.[7][10]
-
The solubility is reported as the highest concentration that remains a clear solution.[7]
-
Caption: Workflow for Equilibrium Solubility Measurement.
pKa Determination
Several methods exist for pKa determination, with potentiometric titration and spectrophotometry being the most common.
a) Potentiometric Titration This is a highly precise and widely used method for determining pKa values.[11]
-
Principle : The pH of a solution of the compound is monitored as a strong acid or base titrant is added incrementally. The pKa is determined from the resulting titration curve.[11]
-
Detailed Protocol :
-
Calibrate a pH meter with standard buffers.
-
Prepare a solution of the pyridazinone analog at a known concentration (e.g., 1 mM) in a suitable solvent, often with an electrolyte like KCl to maintain constant ionic strength.[12]
-
If the compound is an acid, make the initial solution acidic (pH ~2) with a strong acid (e.g., HCl).[12] If it is a base, make the initial solution basic.
-
Immerse the calibrated pH electrode into the solution.[12]
-
Add a strong base titrant (e.g., 0.1 M NaOH for an acid) in small, precise increments.[12]
-
After each addition, allow the pH to stabilize and record the reading.[12]
-
Continue the titration until the pH has passed the equivalence point (e.g., up to pH 12).[12]
-
Plot the recorded pH values against the volume of titrant added.
-
The pKa corresponds to the pH at the half-equivalence point, which is the midpoint of the buffer region on the titration curve. This point can be identified as the inflection point of the sigmoid curve.[13]
-
b) UV-Vis Spectrophotometry This method is suitable for compounds that contain a UV-active chromophore near the ionizable group.[11]
-
Principle : The UV-Vis absorbance spectrum of the ionizable compound changes as a function of pH. By measuring the absorbance at a specific wavelength across a range of pH values, a sigmoid curve can be generated to determine the pKa.[11]
-
Detailed Protocol :
-
Prepare a series of buffer solutions with precisely known pH values.
-
Prepare a stock solution of the pyridazinone analog.
-
Add a small, constant amount of the stock solution to each buffer solution to create a set of samples with varying pH.
-
Measure the UV-Vis absorbance spectrum for each sample.
-
Plot the absorbance at a chosen analytical wavelength versus the pH of the solutions.
-
Fit the data to a sigmoid curve. The inflection point of this curve corresponds to the pKa of the compound.[13]
-
Caption: Workflow for pKa Determination via Potentiometric Titration.
Signaling Pathways Involving Pyridazinone Analogs
The diverse biological activities of pyridazinone analogs stem from their ability to modulate various signaling pathways. Many derivatives have been developed as potent enzyme inhibitors.[3]
Phosphodiesterase 4 (PDE4) Inhibition
Several pyridazinone derivatives have been identified as inhibitors of phosphodiesterase type 4 (PDE4), an enzyme that degrades cyclic adenosine monophosphate (cAMP).[14][15] By inhibiting PDE4, these compounds increase intracellular cAMP levels, which in turn suppresses the activity of pro-inflammatory cells and reduces the production of inflammatory mediators like TNF-α, IL-6, and IL-8.[15] This mechanism underlies their anti-inflammatory effects.[14][15]
Caption: Simplified PDE4 Signaling Pathway in Inflammation.
References
- 1. An Overview of Pyridazinone Analogs: Chemical and Pharmacological Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Solubility Test | AxisPharm [axispharm.com]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 9. researchgate.net [researchgate.net]
- 10. rheolution.com [rheolution.com]
- 11. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of 6-(4-chlorophenyl)pyridazin-3(2H)-one
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of 6-(4-chlorophenyl)pyridazin-3(2H)-one, a heterocyclic compound of interest in medicinal chemistry. The synthesis is a two-step process commencing with the cyclization of 3-(4-chlorobenzoyl)propionic acid with hydrazine hydrate to form an intermediate, followed by a dehydrogenation step to yield the final product.
Data Summary
The following table summarizes the quantitative data associated with the key steps of the synthesis.
| Step | Intermediate/Product | Reagents | Solvent | Reaction Time | Yield (%) | Melting Point (°C) |
| 1 | 6-(4-chlorophenyl)-4,5-dihydropyridazin-3(2H)-one | 3-(4-chlorobenzoyl)propionic acid, Hydrazine hydrate, Sodium acetate | Methanol | 6 hours | 52 | 140 |
| 2 | This compound | 6-(4-chlorophenyl)-4,5-dihydropyridazin-3(2H)-one, Bromine | Acetic Acid | 15 minutes | Not Specified | Not Specified |
Synthesis Pathway
The overall synthetic route is depicted below.
Caption: Synthesis pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 6-(4-chlorophenyl)-4,5-dihydropyridazin-3(2H)-one
This protocol is adapted from the synthesis of similar pyridazinone derivatives.[1]
Materials:
-
3-(4-chlorobenzoyl)propionic acid (β-p-chlorobenzoyl propionic acid)[1]
-
Hydrazine hydrate
-
Methanol[1]
-
Sodium acetate[1]
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Beaker
-
Ice
-
Filtration apparatus
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask, combine 0.01 mol of 3-(4-chlorobenzoyl)propionic acid with 10 ml of methanol.[1]
-
Add 50 mg of sodium acetate to the mixture.[1]
-
Add 0.01 mol of hydrazine hydrate to the flask.[1]
-
Attach a reflux condenser and heat the mixture to reflux for 6 hours.[1]
-
After 6 hours, concentrate the reaction mixture.[1]
-
Pour the concentrated mixture into ice-cold water to precipitate the product.[1]
-
Collect the solid product by filtration.
-
Recrystallize the crude product from ethanol to obtain pure 6-(4-chlorophenyl)-4,5-dihydropyridazin-3(2H)-one.[1]
Step 2: Synthesis of this compound
This dehydrogenation step is based on the synthesis of 6-phenylpyridazin-3(2H)-one.[2]
Materials:
-
6-(4-chlorophenyl)-4,5-dihydropyridazin-3(2H)-one
-
Glacial acetic acid
-
Bromine solution in acetic acid
-
Stirring apparatus
-
Filtration apparatus
-
Water
Procedure:
-
Dissolve the 6-(4-chlorophenyl)-4,5-dihydropyridazin-3(2H)-one obtained from Step 1 in glacial acetic acid.[2]
-
While stirring, slowly add a solution of bromine in acetic acid to the mixture at a temperature of 353.2 K.[2]
-
Continue stirring the resulting mixture for approximately 15 minutes.[2]
-
A solid precipitate of the final product, this compound, will form.
-
Collect the solid by filtration.
-
Wash the product thoroughly with water several times.[2]
-
Recrystallize the final product from ethanol if further purification is needed.[2]
Experimental Workflow Diagram
The following diagram illustrates the workflow for the synthesis and purification of this compound.
Caption: Workflow for the synthesis of this compound.
References
Application Notes and Protocols for the Purification of Pyridazinone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridazinone derivatives are a significant class of heterocyclic compounds in medicinal chemistry, exhibiting a wide array of biological activities, including cardiovascular, anti-inflammatory, anticancer, and antimicrobial effects.[1][2][3] The synthesis of these compounds typically yields crude products containing various impurities such as unreacted starting materials, byproducts, and residual reagents.[1] Consequently, robust purification techniques are paramount to obtaining highly pure pyridazinone derivatives essential for accurate biological evaluation and subsequent drug development processes.
These application notes provide detailed protocols for the most common and effective techniques used in the purification of pyridazinone derivatives: crystallization and column chromatography. Additionally, quantitative data from various studies are summarized to aid in the selection of the most appropriate purification strategy.
General Purification Workflow
The selection of a purification strategy for pyridazinone derivatives is contingent upon the physicochemical properties of the compound and the nature of the impurities present. A general workflow begins with an initial wash, followed by either recrystallization for solid products or column chromatography for more complex mixtures or oily substances. The purity of the final product is then assessed using analytical techniques such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR).[1]
Caption: General experimental workflow for the purification of crude pyridazinone derivatives.[1]
Crystallization Techniques
Crystallization is a powerful and widely used technique for the purification of solid pyridazinone derivatives. It relies on the principle of differential solubility of the compound in a given solvent at varying temperatures. The ideal solvent will dissolve the compound to a greater extent at higher temperatures and to a lesser extent at lower temperatures, allowing for the formation of pure crystals upon cooling while impurities remain in the solution.[4][5]
Common Recrystallization Solvents
The choice of solvent is critical for successful crystallization. Based on literature, the following solvents have been successfully employed for the recrystallization of pyridazinone derivatives:
-
Isopropanol[4]
-
Ethyl Acetate[4]
-
Methanol[9]
-
Water (as an anti-solvent)[4]
-
Mixtures such as dichloromethane/ethanol[4]
Protocol 1: Cooling Crystallization
This is the most common crystallization method.
Methodology:
-
Dissolution: In a suitable flask, dissolve the crude pyridazinone derivative in a minimal amount of a pre-heated, appropriate solvent (e.g., ethanol, isopropanol).[4]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them. This step should be executed quickly to prevent premature crystallization of the product.[1]
-
Cooling: Allow the hot, saturated solution to cool slowly to room temperature. To encourage the formation of larger, purer crystals, the flask can subsequently be placed in a refrigerator or an ice bath for further cooling.[4]
-
Isolation: Collect the formed crystals by vacuum filtration using a Büchner funnel.[4][10]
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities from the mother liquor.[1]
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.[1]
Protocol 2: Anti-Solvent Crystallization
This method is useful when a suitable single solvent for cooling crystallization cannot be found. It involves dissolving the compound in a "good" solvent in which it is highly soluble, and then slowly adding a "poor" solvent (anti-solvent) in which the compound is insoluble to induce crystallization.[4]
Methodology:
-
Dissolution: Dissolve the crude pyridazinone derivative in a minimal amount of a "good" solvent (e.g., DMSO, methanol).[4]
-
Anti-Solvent Addition: Slowly add a "poor" solvent (e.g., water) to the solution with continuous stirring until the solution becomes slightly turbid, indicating the onset of precipitation.[4]
-
Crystal Growth: Allow the solution to stand undisturbed to promote the growth of crystals.[4]
-
Isolation, Washing, and Drying: Follow steps 4-6 from the Cooling Crystallization protocol to collect, wash, and dry the purified crystals.[4]
Column Chromatography
Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase while being carried through by a mobile phase. It is particularly useful for purifying complex mixtures, non-crystalline (oily) products, or for achieving very high purity.[1][5]
Protocol 3: Normal-Phase Column Chromatography
In normal-phase chromatography, a polar stationary phase (e.g., silica gel) and a non-polar mobile phase (eluent) are used.
Methodology:
-
Column Packing: Prepare a slurry of the stationary phase (e.g., silica gel) in the initial, least polar eluent. Pour the slurry into a glass column and allow it to pack uniformly.
-
Sample Loading: Dissolve the crude pyridazinone derivative in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dry sample to the top of the packed column.
-
Elution: Begin eluting the column with a non-polar solvent (e.g., hexane) and gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate).[7] This can be done in a stepwise or gradient fashion.
-
Fraction Collection: Collect the eluent in a series of fractions.[10]
-
Fraction Analysis: Monitor the composition of each fraction using Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.[1]
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified pyridazinone derivative.[1][10]
Data Presentation: Purification of Pyridazinone Derivatives
The following table summarizes the purification methods and corresponding data for several pyridazinone derivatives as reported in the literature.
| Compound Name/Number | Purification Method | Solvents/Eluents | Yield (%) | Melting Point (°C) | Reference |
| Benzoyl propionic acid (precursor) | Crystallization | Aqueous ethanol | 70 | 122 | [6] |
| 6-phenyl-2,3,4,5-tetrahydro Pyridazin-3-one | Crystallization | Ethanol | 72 | 248 | [6] |
| 4-(4-methylbenzyl)-6-phenylpyridazin-3(2H)-one (3) | Recrystallization | Ethanol | 78 | 276 | [7] |
| Ethyl 2-(5-(4-methylbenzyl)-6-oxo-3-phenylpyridazin-1(6H)-yl)acetate (8) | Column Chromatography | Ethyl acetate:Hexane (1:1) | 71 | 120 | [7] |
| 2-(5-(4-methylbenzyl)-6-oxo-3-phenylpyridazin-1(6H)-yl)acetic acid (13) | Recrystallization | Dry ethanol | 90 | 170 | [7] |
| Phenyl-pyridazine derivative (2f) | Separatory Extraction & Collection | Dichloromethane | 71 | 202-204.9 | [11] |
| Thienyl-pyridazine derivative | Separatory Extraction & Collection | Dichloromethane | 43 | 164.5-165.9 | [11] |
| 3-hydrazinyl-6-phenylpyridazine derivative (7) | Crystallization | Ethanol | 55 | 102-104 | [8] |
| Pyridazinone derivative (11) | Crystallization | Dioxane | 50 | 106-108 | [8] |
N/A: Not available in the provided search results.
Chiral Separation of Pyridazinone Enantiomers
Many pyridazinone derivatives possess chiral centers, and the separation of their enantiomers is often crucial as different enantiomers can exhibit distinct pharmacological activities and toxicities.[12] High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is the most powerful and widely used technique for enantiomeric separation.[13][14]
Key Considerations for Chiral HPLC:
-
Chiral Stationary Phase (CSP) Selection: The choice of CSP is paramount for achieving separation. Polysaccharide-based CSPs (e.g., Chiralcel®, Chiralpak®) are commonly used and have shown success in separating various chiral compounds, including those structurally similar to pyridazinones.[13][15][16]
-
Mobile Phase Optimization: The composition of the mobile phase, including the type of organic modifier (e.g., ethanol, isopropanol) and the presence of acidic or basic additives, can significantly impact the resolution of enantiomers.[13][15]
-
Method Validation: For reliable and reproducible results, it is essential to document all experimental parameters, including the specific column used, mobile phase composition, flow rate, and temperature.[10]
The following diagram illustrates the general logic of chiral separation.
Caption: Logical diagram of enantiomeric separation by chiral HPLC.
Conclusion
The purification of pyridazinone derivatives is a critical step in their synthesis and development as potential therapeutic agents. The choice of purification technique, whether crystallization or chromatography, should be tailored to the specific characteristics of the target compound and the impurities present. The protocols and data presented in these application notes provide a comprehensive guide for researchers to develop effective and efficient purification strategies, ensuring the high purity required for subsequent research and development activities.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The therapeutic journey of pyridazinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 12. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 13. Enantiomeric separation of imidazolinone herbicides using chiral high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Chiral separation of five antihistamine drug enantiomers and enantioselective pharmacokinetic study of carbinoxamine in rat plasma by HPLC-MS/MS - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Synthesis, HPLC Enantioresolution, and X-ray Analysis of a New Series of C5-methyl Pyridazines as N-Formyl Peptide Receptor (FPR) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 6-(4-chlorophenyl)pyridazin-3(2H)-one In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridazinone derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. Various derivatives have shown potential as anti-inflammatory, analgesic, anticancer, cardiovascular, and antimicrobial agents. This document provides detailed application notes and protocols for the in vitro evaluation of 6-(4-chlorophenyl)pyridazin-3(2H)-one , a specific pyridazinone derivative.
While specific experimental data for this compound is limited in publicly available literature, this document compiles and adapts protocols and data from closely related pyridazinone derivatives to provide a comprehensive guide for its in vitro characterization. The provided protocols are representative and may require optimization for the specific experimental setup.
I. Anti-inflammatory Activity
The anti-inflammatory potential of pyridazinone derivatives is a key area of investigation. Many of these compounds have been shown to inhibit key inflammatory mediators.
Data Presentation: In Vitro Anti-inflammatory Activity of Related Pyridazinone Derivatives
| Compound | Assay | Target | IC50 / Inhibition | Reference Compound |
| 6-(Aryl)-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-ones (2c, 2f) | Anti-inflammatory | In vivo model | Promising activity | Indomethacin |
| Pyridazinone derivatives with ethenyl spacer | COX-2 Inhibition | COX-2 | - | Celecoxib |
| Pyridazinone derivatives | LPS-induced NF-κB activation | NF-κB | 48 compounds showed activity | - |
| Pyridazinone derivatives | LPS-induced IL-6 production | IL-6 | Inhibition observed | - |
Experimental Protocol: In Vitro Cyclooxygenase (COX-2) Inhibition Assay
This protocol is a representative method for assessing the COX-2 inhibitory activity of this compound.
1. Principle: This assay measures the ability of the test compound to inhibit the conversion of arachidonic acid to prostaglandin H2 (PGH2) by the COX-2 enzyme. The amount of prostaglandin E2 (PGE2), a downstream product of PGH2, is then quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).
2. Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Reference inhibitor (e.g., Celecoxib)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing 500 µM epinephrine and 1 µM hematin)
-
PGE2 ELISA kit
-
96-well microplates
-
Microplate reader
3. Procedure:
-
Prepare serial dilutions of the test compound and the reference inhibitor in the reaction buffer.
-
In a 96-well plate, add 20 µL of the test compound dilutions or reference inhibitor to the appropriate wells.
-
Add 160 µL of the reaction buffer to each well.
-
Add 10 µL of the COX-2 enzyme solution to each well and mix gently.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 10 µL of arachidonic acid solution to each well.
-
Incubate the plate at 37°C for 10 minutes.
-
Stop the reaction by adding 10 µL of a stopping solution (e.g., 1 M HCl).
-
Quantify the amount of PGE2 produced in each well using a commercial PGE2 ELISA kit, following the manufacturer's instructions.
-
Calculate the percentage of COX-2 inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Signaling Pathway: COX-2 Mediated Inflammation
Caption: COX-2 signaling pathway and the inhibitory action of the compound.
II. Anticancer Activity
Pyridazinone derivatives have been investigated for their potential as anticancer agents, with some showing cytotoxic effects against various cancer cell lines.
Data Presentation: In Vitro Anticancer Activity of Related Pyridazinone Derivatives
| Compound | Cell Line | Assay | IC50 / GI50 | Reference Compound |
| 6-Aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-ones (2g) | HL-60 (Leukemia), NCI-H522 (Lung), BT-549 (Breast) | Cytotoxicity | < 2 µM | - |
| Pyridazin-3(2H)-one derivatives (6f, 7h) | MDA-MB-468 (Triple-negative breast cancer) | MTT Assay | 3.12 µM, 4.9 µM | - |
| 6-chloro-3-substituted-[1][2][3]triazolo[4,3-b]pyridazines (4f, 4j, 4q) | SB-ALL, NALM-6 (Leukemia) | Cytotoxicity | 1.14 - 5.66 µM | Doxorubicin |
Experimental Protocol: MTT Cytotoxicity Assay
This protocol outlines a standard procedure to assess the cytotoxic effects of this compound on a cancer cell line (e.g., MCF-7, a human breast adenocarcinoma cell line).
1. Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active metabolism convert the yellow MTT into a purple formazan product, which can be quantified spectrophotometrically.
2. Materials:
-
Human cancer cell line (e.g., MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound (this compound) dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader
3. Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compound in the complete cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the fresh medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plate for 48-72 hours.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium containing MTT and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.
Experimental Workflow: MTT Assay
Caption: Workflow for determining cytotoxicity using the MTT assay.
III. Cardiovascular Activity
Certain pyridazinone derivatives have shown effects on the cardiovascular system, including vasorelaxant and cardiotonic activities.
Data Presentation: In Vitro Cardiovascular Activity of Related Pyridazinone Derivatives
| Compound | Assay | Effect | EC50 / IC50 | Reference Compound |
| 6-(4-carboxymethyloxyphenyl)-4,5-dihydro-3(2H)-pyridazinone amide derivative (9) | Vasodilatory action | Highest vasodilatory action | 0.051 µM | - |
| N,O-dibenzyl pyridazinone derivative (10) | Vasodilator and antiplatelet | Most active compound | 35.3 µM | - |
| 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives | Cardiotonic activity | Clear cardiotonic effect | - | Levosimendan |
Experimental Protocol: In Vitro Vasorelaxant Activity on Isolated Aortic Rings
This protocol describes a method to evaluate the vasorelaxant effect of this compound on isolated rat thoracic aortic rings pre-contracted with phenylephrine.
1. Principle: This assay measures the ability of a compound to relax a pre-contracted smooth muscle preparation, in this case, the rat aorta. The relaxation is measured as a decrease in the contractile force.
2. Materials:
-
Male Wistar rats (250-300 g)
-
Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.7)
-
Phenylephrine (PE)
-
Test compound (this compound)
-
Organ bath system with isometric force transducers
-
Data acquisition system
3. Procedure:
-
Euthanize the rat and carefully dissect the thoracic aorta.
-
Clean the aorta of adhering connective tissue and cut it into rings of 2-3 mm in length.
-
Mount the aortic rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 and 5% CO2.
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, with solution changes every 15-20 minutes.
-
Induce a sustained contraction by adding phenylephrine (e.g., 1 µM) to the organ bath.
-
Once the contraction has reached a stable plateau, add the test compound in a cumulative manner at increasing concentrations.
-
Record the changes in tension after each addition.
-
Calculate the percentage of relaxation for each concentration of the test compound relative to the maximum contraction induced by phenylephrine.
-
Determine the EC50 value by plotting the percentage of relaxation against the logarithm of the compound concentration.
Logical Relationship: Vasorelaxation Mechanism
Caption: Logical diagram of vasorelaxant activity assessment.
References
- 1. Synthesis, Cytotoxicity and Anti-Proliferative Activity against AGS Cells of New 3(2H)-Pyridazinone Derivatives Endowed with a Piperazinyl Linker - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of 6-(4-chlorophenyl)pyridazin-3(2H)-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of potential in vivo applications of 6-(4-chlorophenyl)pyridazin-3(2H)-one and detailed protocols for preclinical evaluation. The information is based on studies of closely related pyridazinone derivatives, offering a foundational guide for investigating this specific compound.
Anticancer Activity
Derivatives of pyridazin-3(2H)-one have demonstrated potential as anticancer agents. A chlorinated pyridazin-3(2H)-one, referred to as DCPYR, has been shown to inhibit tumor growth in a murine colon cancer model. At a dose of 50 mg/kg, this compound resulted in a 53% inhibition of tumor growth, suggesting that this compound may warrant investigation for similar properties.[1]
Quantitative Data from a Closely Related Pyridazinone
| Compound | Dose | Animal Model | Cell Line | Tumor Growth Inhibition | Reference |
| DCPYR | 50 mg/kg | Mice | MAC 16 Murine Colon Adenocarcinoma | 53% | [1] |
Experimental Protocol: Murine Colon Cancer Xenograft Model
This protocol is adapted from studies on similar compounds and general xenograft procedures.
Objective: To evaluate the in vivo anticancer efficacy of this compound in a murine colon cancer xenograft model.
Materials:
-
This compound
-
Human colon adenocarcinoma cell line (e.g., HT-29, HCT116)
-
Immunodeficient mice (e.g., athymic Nude-Foxn1nu)
-
Cell culture medium (e.g., McCoy's 5A with 10% FBS)
-
Matrigel
-
Vehicle for compound administration (e.g., 0.5% carboxymethylcellulose)
-
5-Fluorouracil (5-FU) as a positive control
-
Calipers for tumor measurement
Procedure:
-
Cell Culture: Culture the chosen colon cancer cell line according to standard protocols.
-
Animal Acclimatization: Acclimatize immunodeficient mice for at least one week before the experiment.
-
Tumor Cell Implantation:
-
Harvest cancer cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^6 cells/100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice daily for tumor growth.
-
Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
-
Compound Administration:
-
Prepare a formulation of this compound in the chosen vehicle.
-
Administer the compound (e.g., daily via oral gavage or intraperitoneal injection) at predetermined doses.
-
The control group should receive the vehicle alone. A positive control group can be treated with a standard chemotherapeutic agent like 5-FU.
-
-
Data Collection:
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Endpoint:
-
Continue the treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specific size.
-
At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histopathology, biomarker analysis).
-
Anti-inflammatory Activity
The pyridazinone scaffold is present in compounds with known anti-inflammatory properties. In vivo studies of related compounds have utilized the carrageenan-induced paw edema model in rats to assess their efficacy. This model is a standard for evaluating acute inflammation and the potential of test compounds to mitigate it.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This protocol is a standard method for assessing anti-inflammatory activity.
Objective: To determine the in vivo anti-inflammatory effect of this compound using the carrageenan-induced paw edema model.
Materials:
-
This compound
-
Wistar or Sprague-Dawley rats
-
Carrageenan (1% w/v in sterile saline)
-
Vehicle for compound administration
-
Indomethacin or another NSAID as a positive control
-
Plebysmometer or digital calipers
Procedure:
-
Animal Acclimatization: Acclimatize rats for at least one week.
-
Grouping and Fasting: Group the animals and fast them overnight before the experiment with free access to water.
-
Compound Administration:
-
Administer this compound orally or intraperitoneally at various doses.
-
The control group receives the vehicle, and the positive control group receives the standard anti-inflammatory drug.
-
-
Induction of Edema:
-
One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
-
Measurement of Paw Edema:
-
Measure the paw volume using a plethysmometer or paw thickness with calipers immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).
-
-
Data Analysis:
-
Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.
-
Cardiovascular Effects
Pyridazinone derivatives have been investigated for their cardiovascular effects, including vasodilation and inotropic properties. In vivo studies in animal models such as rats can be used to assess the impact of this compound on key cardiovascular parameters.
Experimental Protocol: Evaluation of Cardiovascular Effects in Rats
This protocol provides a general framework for assessing the cardiovascular effects of a test compound.
Objective: To evaluate the effects of this compound on blood pressure and heart rate in anesthetized rats.
Materials:
-
This compound
-
Sprague-Dawley or Wistar rats
-
Anesthetic (e.g., urethane or a combination of ketamine/xylazine)
-
Vehicle for compound administration
-
Catheters for cannulation of the carotid artery and jugular vein
-
Pressure transducer and data acquisition system
-
Hydralazine or another known vasodilator as a positive control
Procedure:
-
Animal Preparation:
-
Anesthetize the rat and maintain a stable level of anesthesia throughout the experiment.
-
Surgically expose the left carotid artery and right jugular vein.
-
Cannulate the carotid artery with a catheter connected to a pressure transducer to measure arterial blood pressure.
-
Cannulate the jugular vein for intravenous administration of the test compound.
-
-
Stabilization: Allow the animal to stabilize for a period (e.g., 20-30 minutes) after surgery to obtain baseline measurements of blood pressure and heart rate.
-
Compound Administration:
-
Administer the vehicle to establish a baseline response.
-
Administer this compound intravenously in increasing doses.
-
Allow sufficient time between doses for the cardiovascular parameters to return to baseline or stabilize.
-
-
Data Recording:
-
Continuously record the mean arterial pressure (MAP) and heart rate (HR) throughout the experiment.
-
-
Data Analysis:
-
Calculate the change in MAP and HR from the baseline for each dose of the compound.
-
Generate dose-response curves to determine the potency of the compound in altering cardiovascular parameters.
-
References
Application Notes and Protocols: 6-(4-chlorophenyl)pyridazin-3(2H)-one as a Potential PDE4 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Data Presentation: PDE4 Inhibitory Activity of Structurally Related Pyridazinone Derivatives
Although specific IC50 values for 6-(4-chlorophenyl)pyridazin-3(2H)-one are not documented, studies on structurally related 4,5-dihydropyridazin-3-one derivatives have demonstrated potent PDE4 inhibitory activity. The following table summarizes data for these related compounds to provide a contextual baseline for the potential efficacy of the target compound.
| Compound ID | Structure | PDE4 IC50 (nM) |
| 10v | 6-(3,4-dimethoxyphenyl)-2-(piperidin-1-yl)ethyl)-4,5-dihydropyridazin-3(2H)-one | ~20 |
| Zardaverine | 6-(2,3-dihydro-1,4-benzodioxin-6-yl)-4,5-dihydropyridazin-3(2H)-one | - |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol outlines a potential synthetic route for this compound based on established methods for the synthesis of 6-arylpyridazin-3(2H)-ones. The primary starting material is 3-(4-chlorobenzoyl)propionic acid.
Materials:
-
3-(4-chlorobenzoyl)propionic acid
-
Hydrazine hydrate
-
Ethanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Büchner funnel and filter paper
-
Recrystallization solvent (e.g., ethanol or ethanol/water mixture)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 1 equivalent of 3-(4-chlorobenzoyl)propionic acid in ethanol.
-
Addition of Hydrazine: To the stirred solution, add 1.1 equivalents of hydrazine hydrate dropwise at room temperature.
-
Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux. Maintain reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Cooling and Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. The product, 6-(4-chlorophenyl)-4,5-dihydropyridazin-3(2H)-one, may precipitate out of the solution. If not, slowly add cold water to induce precipitation.
-
Isolation of Intermediate: Collect the precipitated solid by vacuum filtration using a Büchner funnel, and wash with cold ethanol.
-
Dehydrogenation (if necessary): While some cyclization reactions may directly yield the unsaturated pyridazinone, a separate dehydrogenation step might be required. This can be achieved using various methods, such as treatment with bromine in acetic acid or palladium on carbon at elevated temperatures.
-
Purification: Purify the crude product by recrystallization from a suitable solvent to obtain pure this compound.
-
Characterization: Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.
Protocol 2: In Vitro PDE4 Inhibition Assay (Fluorescence Polarization)
This protocol describes a common method for determining the in vitro potency of a test compound against PDE4 using a fluorescence polarization (FP) assay.
Materials:
-
Recombinant human PDE4 enzyme (e.g., PDE4B or PDE4D)
-
Fluorescein-labeled cAMP (FAM-cAMP) substrate
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.5, containing MgCl₂)
-
Binding agent (e.g., anti-cAMP antibody or a phosphate-binding agent)
-
Test compound (this compound) dissolved in DMSO
-
Positive control inhibitor (e.g., Rolipram or Roflumilast)
-
384-well, low-volume, black microplates
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Compound Dilution: Prepare a serial dilution of the test compound and the positive control in assay buffer containing a final DMSO concentration of ≤1%. Include a "no inhibitor" control (assay buffer with DMSO) and a "no enzyme" control.
-
Assay Plate Preparation: Add 5 µL of each compound dilution to the appropriate wells of the 384-well plate.
-
Enzyme Addition: Dilute the PDE4 enzyme to its optimal working concentration in cold assay buffer. Add 5 µL of the diluted enzyme to all wells except the "no enzyme" control wells.
-
Initiation of Reaction: Add 10 µL of the FAM-cAMP substrate solution to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Termination and Detection: Add the binding agent to all wells to stop the reaction and bind the product. Incubate for an additional 30 minutes at room temperature, protected from light.
-
Measurement: Measure the fluorescence polarization using a microplate reader (e.g., excitation at 485 nm and emission at 530 nm).
Data Analysis:
-
Subtract the background fluorescence from the "no enzyme" control wells.
-
Calculate the percent inhibition for each concentration of the test compound using the following formula: % Inhibition = 100 * (1 - [(Signal of test compound - Signal of no enzyme) / (Signal of no inhibitor - Signal of no enzyme)])
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Mandatory Visualizations
Caption: PDE4 signaling pathway and the inhibitory action of this compound.
Caption: General workflow for the synthesis of this compound.
Caption: Experimental workflow for the in vitro PDE4 Fluorescence Polarization assay.
Application Notes and Protocols for Cytotoxicity Assays of 6-(4-chlorophenyl)pyridazin-3(2H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridazinone derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including potential as anticancer agents.[1][2] The compound 6-(4-chlorophenyl)pyridazin-3(2H)-one belongs to this promising class. To evaluate the therapeutic potential of this and similar compounds, it is crucial to characterize their cytotoxic effects on cancer cells. Cytotoxicity assays are fundamental in early-stage drug discovery and development for assessing a compound's ability to kill or inhibit the proliferation of cancer cells.[3]
These application notes provide detailed protocols for three commonly employed in vitro cytotoxicity assays: the MTT assay for cell viability, the LDH assay for membrane integrity, and the Annexin V-FITC/PI apoptosis assay for detecting programmed cell death. These assays offer a comprehensive approach to characterizing the cytotoxic profile of this compound and other novel chemical entities.
Data Presentation: Cytotoxicity of Pyridazinone Derivatives
The following tables summarize the cytotoxic activity of various pyridazinone derivatives against different human cancer cell lines, as reported in the literature. This data provides a comparative context for the potential efficacy of this compound. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 1: IC50 Values of Pyridazinone Derivatives in Various Cancer Cell Lines
| Compound Derivative | Cell Line | Cancer Type | IC50 (µM) |
| Pyridazinone Derivative 6f | MDA-MB-468 | Triple-Negative Breast Cancer | 3.12[4] |
| Pyridazinone Derivative 7h | MDA-MB-468 | Triple-Negative Breast Cancer | 4.9[4] |
| Pyridazinone Derivative 4aa | Saos-2 | Osteosarcoma | ~10[2] |
| Pyridazinone Derivative 4ba | Saos-2 | Osteosarcoma | ~10[2] |
| Pyridazinone Derivative 4aa | MNNG | Osteosarcoma | ~50[2] |
| Pyridazinone Derivative 4ba | MNNG | Osteosarcoma | ~50[2] |
| Triazole Derivative 4f | NALM-6 | Acute Lymphoblastic Leukemia | ~1.14-3.7[5] |
| Triazole Derivative 4j | NALM-6 | Acute Lymphoblastic Leukemia | ~1.14-3.7[5] |
| Triazole Derivative 4q | NALM-6 | Acute Lymphoblastic Leukemia | ~1.14-3.7[5] |
Table 2: Cytotoxic Concentration 50% (CC50) of a Pyridazinone Derivative (Pyr-1) after 48h Exposure
| Cell Line | Cancer Type | CC50 (µM) |
| CEM | Leukemia | 0.45[6][7] |
| HL-60 | Leukemia | 0.52[6][7] |
| MDA-MB-231 | Breast Cancer | 0.33[6][7] |
| MDA-MB-468 | Breast Cancer | 0.54[6][7] |
| A-549 | Lung Cancer | 1.12[6][7] |
| NCI-H460 | Large Cell Lung Cancer | 2.63[6][7] |
Experimental Protocols
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[8] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which can be quantified by spectrophotometry.
Materials:
-
This compound
-
Cancer cell line of interest (e.g., MCF-7, A549, etc.)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microtiter plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[8] Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.[8]
-
Incubation: Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete solubilization. Read the absorbance at 570 nm using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot the cell viability against the compound concentration to determine the IC50 value.
Caption: Workflow for the MTT-based cell viability assay.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[10] LDH is a stable cytosolic enzyme that is released upon membrane damage.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
LDH assay kit (containing substrate, cofactor, and dye solutions)
-
96-well microtiter plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate as described for the MTT assay.
-
Compound Treatment: Treat cells with serial dilutions of this compound and incubate for the desired time. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).[11]
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 4 minutes.[12] Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[11]
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.[11]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[11]
-
Stop Reaction: Add 50 µL of stop solution (if provided in the kit) to each well.[11]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[13] A reference wavelength of 680 nm can be used to correct for background absorbance.[11]
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100.
Caption: Workflow for the LDH cytotoxicity assay.
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by FITC-conjugated Annexin V. Propidium iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed 1-5 x 10^5 cells in appropriate culture plates or flasks and treat with this compound for the desired time.
-
Cell Harvesting: Harvest the cells (including floating cells in the medium) and wash them twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of ~1 x 10^6 cells/mL.[14]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[3]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[15]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[14]
Caption: Simplified overview of the intrinsic and extrinsic apoptosis signaling pathways.
References
- 1. mdpi.com [mdpi.com]
- 2. Pyridazinone Derivatives Limit Osteosarcoma-Cells Growth In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. static.igem.org [static.igem.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A new pyridazinone exhibits potent cytotoxicity on human cancer cells via apoptosis and poly-ubiquitinated protein accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. bds.berkeley.edu [bds.berkeley.edu]
- 10. 3hbiomedical.com [3hbiomedical.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. scientificlabs.co.uk [scientificlabs.co.uk]
- 13. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 14. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 6-(4-chlorophenyl)pyridazin-3(2H)-one in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-(4-chlorophenyl)pyridazin-3(2H)-one is a pyridazinone derivative that has garnered interest in oncological research due to its potential as an anticancer agent. The pyridazinone scaffold is a key pharmacophore in a variety of biologically active compounds. Research into this compound and its analogues suggests a mechanism of action that involves the induction of apoptosis, positioning it as a promising candidate for further investigation in cancer therapy. These application notes provide an overview of its biological activity and detailed protocols for its evaluation in a research setting.
Biological Activity and Mechanism of Action
This compound and its derivatives have demonstrated cytotoxic effects against a range of cancer cell lines. The primary mechanism of action appears to be the induction of programmed cell death, or apoptosis, through the intrinsic (mitochondrial) pathway. This is often characterized by the modulation of the Bcl-2 family of proteins, leading to a shift in the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members. This shift results in the permeabilization of the mitochondrial outer membrane, release of cytochrome c, and subsequent activation of a caspase cascade, ultimately leading to cell death. Some evidence also suggests that pyridazinone derivatives may act as PARP inhibitors, further contributing to their anticancer effects by hindering DNA repair mechanisms in cancer cells.
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound Derivatives
The following table summarizes the 50% inhibitory concentration (IC50) values of this compound and its closely related analogues against various human cancer cell lines. These values are indicative of the compound's potency in inhibiting cancer cell growth in vitro.
| Compound/Derivative | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
| This compound | Leukemia (SR) | Leukemia | < 0.1 | [1] |
| This compound | Non-Small Cell Lung (NCI-H522) | Lung Cancer | < 0.1 | [1] |
| This compound | Leukemia (CCRF-CEM) | Leukemia | < 1.0 | [1] |
| This compound | Colon (HCT-116) | Colon Cancer | < 1.0 | [1] |
| This compound | Melanoma (MALME-3M) | Melanoma | < 1.0 | [1] |
| This compound | Ovarian (OVCAR-3) | Ovarian Cancer | < 1.0 | [1] |
| This compound | Breast (MCF7) | Breast Cancer | < 1.0 | [1] |
| Pyridazinone Derivative | Murine Colon Carcinoma (MAC13) | Colon Cancer | 35 ± 3 | [2] |
| Pyridazinone Derivative | Murine Colon Carcinoma (MAC16) | Colon Cancer | 17 ± 2 | [2] |
Note: The data presented is a compilation from various studies on pyridazinone derivatives and may not represent the exact values for this compound in all listed cell lines. Researchers should determine the IC50 values for their specific cell lines and experimental conditions.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol outlines the determination of cell viability and proliferation in response to treatment with this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
This compound
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
MTT solvent (e.g., DMSO, isopropanol with 0.04 N HCl)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol describes the detection of apoptosis using Annexin V-FITC and propidium iodide (PI) staining followed by flow cytometry.
Materials:
-
This compound
-
Cancer cell lines
-
Complete cell culture medium
-
PBS
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations (e.g., IC50 and 2x IC50) for a specified time (e.g., 24 hours). Include a vehicle control.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
Western Blot Analysis of Apoptosis-Related Proteins
This protocol details the detection of key apoptosis-related proteins, such as Bcl-2 and Bax, by Western blotting.
Materials:
-
This compound
-
Cancer cell lines
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Treat cells with this compound. Lyse the cells in RIPA buffer, and quantify the protein concentration using a BCA assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Load samples onto an SDS-PAGE gel and run to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Wash with TBST, then incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and add the chemiluminescent substrate.
-
Imaging: Visualize the protein bands using an imaging system. Use β-actin as a loading control to normalize protein expression levels.
Signaling Pathway
The proposed mechanism of action for this compound involves the induction of the intrinsic apoptotic pathway. The following diagram illustrates the key events in this pathway that are likely modulated by the compound.
Conclusion
This compound represents a promising scaffold for the development of novel anticancer agents. Its ability to induce apoptosis in cancer cells through the intrinsic pathway warrants further investigation. The protocols and data provided in these application notes serve as a guide for researchers to explore the therapeutic potential of this compound and to elucidate its detailed molecular mechanisms of action. Rigorous in vitro and subsequent in vivo studies will be crucial in determining its future clinical relevance.
References
Application Notes and Protocols for Anti-Inflammatory Studies Using 6-(4-chlorophenyl)pyridazin-3(2H)-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential anti-inflammatory properties of 6-(4-chlorophenyl)pyridazin-3(2H)-one, a member of the pyridazinone class of compounds known for their diverse biological activities. While specific data for this exact molecule is emerging, this document outlines key signaling pathways implicated in inflammation that pyridazinone derivatives are known to modulate, along with detailed protocols for assessing anti-inflammatory efficacy. The provided data from closely related pyridazinone compounds serves as a valuable reference for designing and interpreting experimental studies.
Introduction
Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is a key component of numerous diseases. The pyridazinone scaffold has been identified as a promising framework for the development of novel anti-inflammatory agents.[1] Derivatives of this class have been shown to target key inflammatory mediators and signaling pathways, including the inhibition of cyclooxygenase-2 (COX-2), phosphodiesterase-4 (PDE4), and the nuclear factor-kappa B (NF-κB) signaling cascade, leading to a reduction in pro-inflammatory cytokine production.[2][3]
Potential Mechanisms of Action
Pyridazinone derivatives may exert their anti-inflammatory effects through various mechanisms:
-
Inhibition of NF-κB Pathway: The NF-κB signaling pathway is a central regulator of inflammation.[4] Pyridazinone compounds have been shown to inhibit lipopolysaccharide (LPS)-induced NF-κB activation in monocytic cell lines.[5] This inhibition leads to a downstream reduction in the expression of pro-inflammatory genes.
-
Modulation of Pro-inflammatory Cytokines: A key outcome of NF-κB activation is the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). Several pyridazinone derivatives have demonstrated the ability to suppress the production of these cytokines in response to inflammatory stimuli.[3][5]
-
Enzyme Inhibition:
-
COX-2 Inhibition: Cyclooxygenase-2 is a key enzyme in the synthesis of prostaglandins, which are potent inflammatory mediators. Selective inhibition of COX-2 is a common strategy for anti-inflammatory drugs. Certain pyridazinone derivatives have exhibited potent and selective COX-2 inhibitory activity.[2][6][7][8]
-
PDE4 Inhibition: Phosphodiesterase-4 is an enzyme that degrades cyclic AMP (cAMP), a molecule with anti-inflammatory properties. Inhibition of PDE4 leads to increased intracellular cAMP levels, which in turn suppresses the activity of immune cells and the production of inflammatory mediators. Some pyridazinone derivatives have been identified as effective PDE4 inhibitors.[1][3][9]
-
Data Presentation: Anti-Inflammatory Activity of Representative Pyridazinone Derivatives
The following tables summarize the in vitro and in vivo anti-inflammatory activities of various pyridazinone derivatives, providing a reference for the potential efficacy of this compound.
Table 1: In Vitro COX-2 and PDE4 Inhibitory Activity of Representative Pyridazinone Derivatives
| Compound Class | Target | IC50 Value (µM) | Reference Compound | IC50 Value (µM) |
| Pyrazole-pyridazine hybrid | COX-2 | 1.15 | Celecoxib | 2.16 |
| Pyridazine derivative | COX-2 | 0.18 | Celecoxib | 0.35 |
| Pyrrolo[3,4-d]pyridazinone | COX-2 | >100 (for most) | Meloxicam | - |
| Pyrrolo[2,3-d]pyridazinone | PDE4B | 0.32 | - | - |
| Dihydropyridazinone | PDE4 | 0.02 | - | - |
Data presented are for representative compounds from the cited literature and not for this compound itself.
Table 2: In Vitro Inhibition of Pro-Inflammatory Markers by Representative Pyridazinone Derivatives
| Compound Class | Cell Line | Stimulant | Marker Inhibited | Inhibition |
| Pyridazinone derivative | THP1-Blue | LPS | NF-κB Activity | Potent Inhibition |
| Pyridazinone derivative | MonoMac-6 | LPS | IL-6 Production | Significant Reduction |
| Pyrazole-pyridazine hybrid | RAW264.7 | LPS | TNF-α Production | Significant Reduction |
| Pyrazole-pyridazine hybrid | RAW264.7 | LPS | IL-6 Production | Significant Reduction |
Data presented are for representative compounds from the cited literature and not for this compound itself.
Table 3: In Vivo Anti-Inflammatory Activity of Representative Pyridazinone Derivatives
| Compound Class | Animal Model | Assay | Efficacy |
| Pyridazine derivative | Rat | Carrageenan-induced paw edema | Comparable to indomethacin and celecoxib |
| Pyridazine derivative | Rat | Carrageenan-induced paw edema | Effective inhibition of paw swelling |
Data presented are for representative compounds from the cited literature and not for this compound itself.
Mandatory Visualizations
References
- 1. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transcriptional profiling of the LPS induced NF-κB response in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Novel Pyridazine-Based Cyclooxygenase-2 Inhibitors with a Promising Gastric Safety Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis of pyrrolo[2,3-d]pyridazinones as potent, subtype selective PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-(4-chlorophenyl)pyridazin-3(2H)-one
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 6-(4-chlorophenyl)pyridazin-3(2H)-one.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound, presented in a question-and-answer format.
Q1: I am experiencing a low yield of the final product. What are the potential causes and how can I improve it?
A1: Low yields are a common challenge in pyridazinone synthesis. Several factors can contribute to this issue. Here is a systematic approach to troubleshoot and optimize your reaction:
-
Purity of Starting Materials: Ensure the purity of the starting materials, particularly the β-(4-chlorobenzoyl)propionic acid and hydrazine hydrate. Impurities can lead to undesirable side reactions and inhibit the desired cyclization. It is recommended to use freshly purified reagents.[1]
-
Reaction Temperature: The reaction temperature is crucial. A temperature that is too low may result in an incomplete reaction, while excessively high temperatures can cause decomposition of the reactants or the product.[1] Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal temperature and reaction time.[1]
-
Solvent Choice: The choice of solvent can significantly affect the reaction rate and yield. Protic solvents such as ethanol or acetic acid are commonly used and often facilitate the reaction.[1]
-
Water Removal: The cyclization step produces water. In some cases, removing water using a Dean-Stark apparatus or molecular sieves can shift the equilibrium toward the product, thereby improving the yield.[1]
-
pH of the Reaction Medium: For the cyclocondensation of a γ-ketoacid with hydrazine, the pH can be a critical factor. An acidic medium can catalyze the dehydration step, but highly acidic conditions might lead to side reactions.[1]
Q2: My final product is discolored. How can I remove the colored impurities?
A2: Discoloration often arises from impurities in the starting materials or from side reactions. Here are some purification strategies:
-
Recrystallization: This is a highly effective method for purifying solid organic compounds. The choice of solvent is critical. An ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures. Ethanol is often a suitable solvent for recrystallizing pyridazinone derivatives.[2]
-
Activated Charcoal: During recrystallization, adding a small amount of activated charcoal to the hot solution can help adsorb colored impurities. The charcoal is then removed by hot filtration before allowing the solution to cool and crystallize.
-
Column Chromatography: For persistent impurities, silica gel column chromatography can be employed for purification. A solvent system with an appropriate polarity should be chosen to effectively separate the desired product from the impurities.
Q3: I am observing the formation of multiple products or isomers. How can I improve the selectivity of the reaction?
A3: The formation of multiple products can be due to a lack of regioselectivity, especially when using substituted hydrazines, or due to side reactions.
-
Control of Reaction Conditions: Carefully controlling the reaction temperature and the rate of addition of reagents can sometimes minimize the formation of side products.
-
Purity of Starting Materials: As mentioned earlier, impurities in the starting materials can lead to the formation of unexpected products.
-
Structural Analysis: Use analytical techniques such as NMR and mass spectrometry to identify the structures of the main product and the byproducts. This information can provide insights into the reaction mechanism and help in devising strategies to suppress the formation of unwanted products.
Frequently Asked Questions (FAQs)
Q1: What is a typical synthetic route for this compound?
A1: A common and effective method involves a two-step process. First, the Friedel-Crafts acylation of chlorobenzene with succinic anhydride yields β-(4-chlorobenzoyl)propionic acid. This intermediate is then cyclized with hydrazine hydrate to form 6-(4-chlorophenyl)-4,5-dihydropyridazin-3(2H)-one. The final step is the dehydrogenation (often via bromination followed by dehydrobromination) of the dihydropyridazinone to yield the target compound, this compound.
Q2: What are the expected spectral data for this compound?
A2: While specific spectral data can vary slightly based on the solvent and instrument used, here is a summary of expected values:
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to the aromatic protons on the chlorophenyl ring and the pyridazinone ring. The NH proton of the pyridazinone ring will also be present. |
| ¹³C NMR | Resonances for the carbonyl carbon, the carbons of the chlorophenyl ring, and the carbons of the pyridazinone ring. |
| IR (Infrared) | Characteristic absorption bands for the C=O (carbonyl) group (around 1670-1690 cm⁻¹), N-H stretching (around 3100-3300 cm⁻¹), and C=C and C=N stretching in the aromatic and heterocyclic rings. |
| Mass Spec. | The molecular ion peak corresponding to the molecular weight of the compound (C₁₀H₇ClN₂O, approx. 206.63 g/mol ). The isotopic pattern for chlorine (M and M+2 peaks in a roughly 3:1 ratio) should be observable. |
Q3: What safety precautions should be taken during the synthesis?
A3: Standard laboratory safety practices should always be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety goggles, lab coat, and gloves. The reactions should be carried out in a well-ventilated fume hood. Hydrazine hydrate is toxic and corrosive, so it should be handled with extreme care. Bromine is also highly corrosive and toxic and should be handled with appropriate safety measures.
Experimental Protocols
Synthesis of β-(4-chlorobenzoyl)propionic acid
This reaction is a Friedel-Crafts acylation. Anhydrous aluminum chloride is used as a Lewis acid catalyst.
-
To a stirred suspension of anhydrous aluminum chloride in a suitable solvent (e.g., nitrobenzene or carbon disulfide) in a three-necked flask equipped with a reflux condenser and a dropping funnel, add chlorobenzene.
-
Slowly add succinic anhydride to the mixture.
-
Heat the reaction mixture, and maintain it at the appropriate temperature with stirring for several hours.
-
After the reaction is complete, cool the mixture and pour it onto crushed ice and concentrated hydrochloric acid.
-
Isolate the precipitated solid by filtration, wash with water, and recrystallize from a suitable solvent to obtain pure β-(4-chlorobenzoyl)propionic acid.
Synthesis of 6-(4-chlorophenyl)-4,5-dihydropyridazin-3(2H)-one
This step involves the cyclization of the γ-ketoacid with hydrazine.
-
Reflux a mixture of β-(4-chlorobenzoyl)propionic acid and hydrazine hydrate in a suitable solvent, such as ethanol or methanol, for several hours.[2]
-
After the reaction is complete, cool the mixture and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from ethanol to yield pure 6-(4-chlorophenyl)-4,5-dihydropyridazin-3(2H)-one.[2] A yield of approximately 52% and a melting point of 140°C have been reported for this step.[2]
Synthesis of this compound
This final step involves the dehydrogenation of the dihydropyridazinone.
-
Suspend 6-(4-chlorophenyl)-4,5-dihydropyridazin-3(2H)-one in glacial acetic acid at room temperature with stirring.
-
Add a solution of bromine in acetic acid portion-wise to the heated reaction mixture.
-
Heat the reaction mixture for an additional hour after the addition of bromine is complete.
-
Pour the reaction mixture into crushed ice.
-
Collect the resulting solid by filtration, wash with water, and dry to obtain this compound.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting workflow for addressing low reaction yields.
References
Optimizing reaction conditions for pyridazinone synthesis.
Welcome to the technical support center for pyridazinone synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during the synthesis of pyridazinone derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for pyridazinone synthesis?
A1: Pyridazinone derivatives are commonly synthesized from γ-ketoacids or their esters, 1,4-dicarbonyl compounds, and 2(3H)-furanones through condensation reactions with hydrazine or its derivatives.[1][2][3] The reaction of γ-keto acids with hydrazine hydrate is a widely used and classical method for constructing the pyridazinone ring.[4]
Q2: What are typical solvents and catalysts used in pyridazinone synthesis?
A2: Protic solvents like ethanol and acetic acid are frequently used as they can facilitate the cyclocondensation reaction.[1] In some cases, an acidic medium can catalyze the dehydration step, but strongly acidic conditions may lead to side reactions.[1] For specific reactions, such as the synthesis from arenes and succinic anhydride, a recyclable catalyst like 1-butyl-3-methylimidazolium bromochloroaluminate ([bmim]Br-AlCl3) under ultrasound promotion has been reported.[5]
Q3: How can I monitor the progress of my pyridazinone synthesis reaction?
A3: Thin Layer Chromatography (TLC) is a common and effective method to monitor the progress of the reaction.[1] By comparing the spots of the starting materials and the product, you can determine the extent of the reaction and identify the formation of any byproducts.
Troubleshooting Guide
Issue 1: Low Yield of the Desired Pyridazinone Product
Low yields are a frequent challenge in pyridazinone synthesis. Several factors can contribute to this issue. Below is a systematic approach to troubleshoot and optimize your reaction.[1]
Potential Causes and Solutions:
-
Purity of Starting Materials: Impurities in reactants such as γ-ketoacids, dicarbonyl compounds, or hydrazine derivatives can lead to side reactions. It is advisable to use freshly purified reagents.[1]
-
Reaction Temperature: The reaction temperature is crucial. A temperature that is too low may result in an incomplete reaction, while excessively high temperatures can cause decomposition of reactants or products. The optimal temperature should be determined by monitoring the reaction progress.[1]
-
Solvent Choice: The solvent can significantly influence the reaction rate and yield. Protic solvents like ethanol or acetic acid often facilitate the reaction.[1]
-
Reaction pH: The pH of the reaction medium can be critical, especially for the cyclocondensation of γ-ketoacids with hydrazine. An acidic medium can catalyze the dehydration step.[1]
-
Water Removal: The cyclization step produces water. Removing water using a Dean-Stark apparatus or molecular sieves can shift the equilibrium towards the product, thereby improving the yield.[1]
Troubleshooting Workflow for Low Yield
Caption: A troubleshooting workflow for addressing low yields in pyridazinone synthesis.
Issue 2: Formation of Multiple Products or Isomers
The presence of multiple spots on a TLC plate indicates the formation of side products or isomers.
Potential Causes and Solutions:
-
Hydrazone Formation: The initial reaction between a carbonyl group and hydrazine forms a hydrazone. If the subsequent cyclization is slow or incomplete, the hydrazone may be isolated as a major byproduct.[1]
-
Formation of Regioisomers: When using unsymmetrical 1,4-dicarbonyl compounds, two different regioisomeric pyridazinone products can be formed. The regioselectivity can sometimes be controlled by adjusting reaction conditions or using specific catalysts.[1]
-
N-N Bond Cleavage: Harsh conditions, such as high temperatures or the presence of strong reducing or oxidizing agents, can cause the N-N bond in the hydrazine or the pyridazinone ring to cleave, leading to a complex mixture of degradation products.[1]
-
Mixture of N-alkylated products: When using an alkylhydrazine, a mixture of N-alkylated products can be obtained. The regioselectivity of N-alkylation is influenced by steric hindrance, electronic effects, and reaction conditions (base, solvent, temperature). A systematic screening of these conditions is often necessary to improve regioselectivity.[1]
Data Presentation: Reaction Conditions for Pyridazinone Synthesis
The following tables summarize reported yields for the synthesis of various pyridazinone derivatives under different reaction conditions.
Table 1: Synthesis of 6-Phenyl-4,5-dihydropyridazin-3(2H)-one from β-Benzoylpropionic Acid
| Reactant 1 | Reactant 2 | Solvent | Reaction Time (hours) | Temperature | Yield (%) | Reference |
| β-Benzoylpropionic acid | Hydrazine hydrate | Ethanol | 4-6 | Reflux | Not specified | [1] |
Table 2: Synthesis of Phenyl-Substituted 5,6-Fused Ring Pyridazine
| Reactant 1 | Reactant 2 | Solvent | Reaction Time (hours) | Temperature | Yield (%) | Reference |
| Phenyl-fulvene | Hydrazine hydrate | Methanol | 24 | Room Temperature | 71 | [1],[6] |
Table 3: Synthesis of Pyridazinone Derivatives from 2(3H)-Furanones
| Starting Material | Reaction Condition | Solvent | Yield (%) | Reference |
| 3-Arylmethylene-5-aryl-2(3H)-furanones | Reflux | Ethanol, Dioxane, or n-butanol | Varies | [3] |
Experimental Protocols
Protocol 1: Synthesis of 6-Phenyl-4,5-dihydropyridazin-3(2H)-one[1]
Materials:
-
β-Benzoylpropionic acid
-
Hydrazine hydrate
-
Ethanol
Procedure:
-
Dissolve β-benzoylpropionic acid (1 eq.) in ethanol in a round-bottom flask equipped with a reflux condenser.
-
Add hydrazine hydrate (1.2 eq.) to the solution.
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.
-
Collect the solid by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to obtain the pure product.
Experimental Workflow for Pyridazinone Synthesis
Caption: A generalized experimental workflow for the synthesis of pyridazinones.
Protocol 2: Synthesis of a Phenyl-Substituted 5,6-Fused Ring Pyridazine[1][6]
Materials:
-
Phenyl-fulvene (1,2-dibenzoylcyclopentadiene)
-
Hydrazine hydrate
-
Methanol
-
Dichloromethane
-
Magnesium sulfate
Procedure:
-
Combine phenyl-fulvene (1 eq.) with methanol in a round-bottom flask.
-
Add an excess of hydrazine hydrate.
-
Stir the solution at room temperature for 24 hours.
-
Add water to the reaction mixture to precipitate the crude product.
-
Perform a liquid-liquid extraction with dichloromethane (3x).
-
Combine the organic layers and dry over magnesium sulfate.
-
Filter and remove the solvent in vacuo to obtain the crude product.
-
The product can be further purified by recrystallization if necessary.
Protocol 3: General Procedure for the Synthesis of 4-Arylmethylene-6-aryl-4,5-dihydropyridazin-3(2H)-ones from 2(3H)-Furanones[3]
Materials:
-
3-Arylmethylene-5-aryl-2(3H)-furanone
-
Hydrazine hydrate
-
Appropriate solvent (e.g., ethanol, dioxane, or n-butanol)
Procedure:
-
Dissolve the 3-arylmethylene-5-aryl-2(3H)-furanone in a suitable solvent.
-
Add hydrazine hydrate to the solution at room temperature with stirring.
-
Heat the reaction mixture to reflux.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates, collect the solid by filtration, wash with cold ethanol, and dry.
-
If the product does not precipitate, concentrate the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. iglobaljournal.com [iglobaljournal.com]
- 3. benchchem.com [benchchem.com]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
Technical Support Center: Synthesis of 6-(4-chlorophenyl)pyridazin-3(2H)-one
Welcome to the technical support center for the synthesis of 6-(4-chlorophenyl)pyridazin-3(2H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) to improve the yield and purity of your product.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, presented in a question-and-answer format.
Q1: My overall yield of this compound is low. What are the potential causes and how can I improve it?
A1: Low overall yield in the two-step synthesis of this compound can be attributed to issues in either the initial cyclization to form the dihydropyridazinone intermediate or the subsequent dehydrogenation step. A systematic approach to troubleshooting is recommended.
Troubleshooting Workflow for Low Overall Yield
Caption: Troubleshooting workflow for low overall yield.
For the cyclization of 3-(4-chlorobenzoyl)propionic acid with hydrazine hydrate, factors such as the purity of starting materials, reaction temperature, and solvent choice are critical.[1] Protic solvents like ethanol or acetic acid are commonly used.[1] In the subsequent dehydrogenation step, the stoichiometry and quality of the dehydrogenating agent (e.g., bromine) and reaction conditions play a significant role.
Q2: I am observing the formation of multiple byproducts during the synthesis. What are the common side reactions?
A2: Side reactions are a common challenge in pyridazinone synthesis. Key side reactions to consider include:
-
Incomplete Cyclization: The initial reaction between the keto-acid and hydrazine forms a hydrazone intermediate. If the subsequent cyclization is not complete, this can remain as a significant impurity.
-
N-N Bond Cleavage: Under harsh conditions, such as excessively high temperatures or the presence of strong oxidizing or reducing agents, the N-N bond in the pyridazinone ring can cleave, leading to a mixture of degradation products.[1]
-
Over-bromination: During the dehydrogenation step with bromine, there is a risk of electrophilic substitution on the phenyl ring, leading to di- or tri-brominated impurities, especially if an excess of bromine is used or the reaction temperature is too high.
Logical Relationship of Side Product Formation
Caption: Potential causes of side product formation.
Q3: The dehydrogenation of the 4,5-dihydro intermediate is not going to completion or is giving a low yield. What can I do?
A3: Incomplete dehydrogenation or low yield in this step can be due to several factors. The most common method involves the use of bromine in acetic acid.
| Parameter | Potential Issue | Suggested Solution |
| Bromine | Insufficient amount | Ensure at least a stoichiometric amount of bromine is used. A slight excess may be beneficial, but monitor for over-bromination. |
| Degradation of bromine solution | Use a freshly prepared solution of bromine in acetic acid. | |
| Temperature | Too low | The reaction may be too slow. Gentle heating on a steam bath is often employed to initiate and sustain the reaction.[2] |
| Too high | Can lead to side reactions, including over-bromination and degradation. | |
| Reaction Time | Too short | The reaction may not have reached completion. Monitor the reaction progress by TLC. |
| Too long | Can increase the likelihood of side product formation. | |
| Solvent | Acetic acid quality | Ensure the use of glacial acetic acid to avoid the presence of water, which can interfere with the reaction. |
While bromine in acetic acid is a classical method, other dehydrogenating agents have been used for dihydropyridazinones, although specific data for the 6-(4-chlorophenyl) derivative is limited. Catalytic dehydrogenation presents a potential alternative.[1]
Frequently Asked Questions (FAQs)
Q1: What is a typical yield for the synthesis of this compound?
Q2: What are the recommended starting materials for the synthesis?
A2: The most common and direct synthetic route starts with:
-
3-(4-chlorobenzoyl)propionic acid
-
Hydrazine hydrate
The purity of these starting materials is crucial for obtaining a good yield and minimizing side products.[1]
Q3: What analytical techniques are recommended for monitoring the reaction and characterizing the final product?
A3:
-
Reaction Monitoring: Thin Layer Chromatography (TLC) is a simple and effective method to monitor the progress of both the cyclization and dehydrogenation steps.
-
Final Product Characterization:
-
Melting Point: The reported melting point for this compound is in the range of 269-272 °C.[2]
-
Spectroscopy: 1H NMR, 13C NMR, and IR spectroscopy are essential for confirming the structure of the final product. Mass spectrometry can be used to confirm the molecular weight.
-
Experimental Protocols
Protocol 1: Synthesis of 6-(4-chlorophenyl)-4,5-dihydropyridazin-3(2H)-one (Intermediate)
This protocol is adapted from a similar synthesis of 6-aryl-4,5-dihydropyridazin-3(2H)-ones.
-
Materials:
-
3-(4-chlorobenzoyl)propionic acid
-
Hydrazine hydrate
-
Ethanol or Acetic Acid
-
-
Procedure:
-
Dissolve 3-(4-chlorobenzoyl)propionic acid (1 equivalent) in a suitable solvent such as ethanol or acetic acid in a round-bottom flask.
-
Add hydrazine hydrate (at least 1 equivalent, a slight excess of 1.1-1.2 equivalents can be used) to the solution.
-
Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. If not, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol.
-
Protocol 2: Synthesis of this compound (Final Product)
This protocol is based on a literature procedure for the dehydrogenation of the dihydro intermediate.[2]
-
Materials:
-
6-(4-chlorophenyl)-4,5-dihydropyridazin-3(2H)-one
-
Bromine
-
Glacial Acetic Acid
-
-
Procedure:
-
Suspend 6-(4-chlorophenyl)-4,5-dihydropyridazin-3(2H)-one in glacial acetic acid at room temperature with stirring.
-
Prepare a solution of bromine (approximately 1.1 equivalents) in glacial acetic acid.
-
Add a small portion of the bromine solution to the reaction mixture and gently heat on a steam bath until the bromine color disappears.
-
Add the remaining bromine solution portion-wise over a period of 30 minutes to the heated solution.
-
After the addition is complete, continue heating for an additional hour.
-
Pour the reaction mixture into crushed ice.
-
Collect the resulting solid by filtration, wash with water, and dry to obtain this compound.
-
Experimental Workflow Diagram
References
Technical Support Center: 6-(4-chlorophenyl)pyridazin-3(2H)-one Stability and Degradation
Frequently Asked Questions (FAQs)
Q1: What are the most likely stability issues for 6-(4-chlorophenyl)pyridazin-3(2H)-one?
A1: Based on the pyridazinone core structure, the most probable stability concerns are hydrolysis, oxidation, and photodecomposition. The lactam (amide) bond within the pyridazinone ring is susceptible to cleavage under acidic or basic conditions. The electron-rich aromatic rings and the pyridazinone nucleus itself can be targets for oxidation. Like many aromatic compounds, it may also be sensitive to degradation upon exposure to UV or visible light.
Q2: What are the potential degradation pathways for this compound?
A2: Potential degradation pathways include:
-
Hydrolytic Degradation: Cleavage of the N-N or the amide bond in the pyridazinone ring, which could lead to the formation of a γ-keto acid derivative. This is a common degradation route for lactam-containing structures.
-
Oxidative Degradation: Oxidation could occur at several sites, including the pyridazinone ring, potentially forming N-oxides, or hydroxylation of the chlorophenyl ring.
-
Photolytic Degradation: Exposure to light could induce complex reactions, including dimerization, oxidation, or cleavage of the heterocyclic ring.
Q3: What analytical techniques are recommended for a stability-indicating method for this compound?
A3: A stability-indicating analytical method must be able to separate the intact drug from its degradation products. The most suitable technique is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[1] An RP-HPLC method offers the versatility to resolve compounds with a range of polarities, which is expected from the parent drug and its potential degradants.[1] Mass spectrometry (LC-MS) can be coupled with HPLC to aid in the identification and structural elucidation of unknown degradation products.[1]
Troubleshooting Guides
Q4: I am performing forced degradation under acidic conditions, but I am not seeing any degradation. What should I do?
A4: If initial stress conditions do not yield degradation, you can incrementally increase the severity of the conditions. Consider the following adjustments:
-
Increase Acid Concentration: Move from 0.1 M HCl to 1 M HCl.
-
Increase Temperature: If the initial study was at room temperature, increase the temperature in increments (e.g., to 40°C, then 60°C).
-
Extend Exposure Time: Prolong the duration of the study from a few hours to several days.[2] It is important to make these changes one at a time to understand the impact of each variable.
Q5: My chromatogram shows poor separation between the parent peak and a degradation product. How can I improve the resolution?
A5: To improve chromatographic resolution, you can modify the HPLC method parameters:
-
Mobile Phase Composition: Adjust the ratio of the organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer. A lower percentage of the organic solvent will generally increase retention times and may improve separation.
-
pH of the Mobile Phase: Altering the pH can change the ionization state of the analyte and its degradants, which can significantly impact their retention and selectivity.
-
Column Chemistry: If resolution is still poor, consider trying a column with a different stationary phase (e.g., a phenyl-hexyl or a polar-embedded phase) that may offer different selectivity.
-
Gradient Elution: If an isocratic method is being used, developing a gradient method can often provide better separation of complex mixtures.
Q6: I observe the formation of many small, poorly defined peaks in my chromatogram after oxidative stress. What could be the cause?
A6: The presence of multiple small peaks after oxidative stress can indicate over-stressing of the sample, leading to the formation of numerous secondary degradation products. To address this, you should reduce the harshness of the oxidative conditions:
-
Lower the Concentration of the Oxidizing Agent: If you are using 30% hydrogen peroxide, try reducing it to 3% or even 1%.
-
Reduce the Exposure Time: Analyze samples at earlier time points.
-
Control the Temperature: Perform the experiment at room temperature or even in an ice bath to slow down the reaction rate. The goal of forced degradation is to achieve a target degradation of 5-20%, not complete decomposition of the drug substance.
Experimental Protocols
The following are generalized protocols for conducting forced degradation studies on this compound. These should be considered starting points and may require optimization.
1. Preparation of Stock Solution Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.
2. Acidic Hydrolysis
-
To 1 mL of the stock solution, add 1 mL of 1 M HCl.
-
Keep the solution at 60°C for 24 hours.
-
At appropriate time intervals (e.g., 2, 6, 12, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
3. Basic Hydrolysis
-
To 1 mL of the stock solution, add 1 mL of 1 M NaOH.
-
Keep the solution at 60°C for 24 hours.
-
At appropriate time intervals, withdraw an aliquot, neutralize it with an equivalent amount of 1 M HCl, and dilute with the mobile phase for HPLC analysis.
4. Oxidative Degradation
-
To 1 mL of the stock solution, add 1 mL of 30% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature for 24 hours, protected from light.
-
At appropriate time intervals, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.
5. Thermal Degradation
-
Place the solid powder of this compound in a hot air oven maintained at 105°C for 48 hours.
-
At appropriate time intervals, withdraw a sample, dissolve it in the solvent used for the stock solution, and dilute it to a suitable concentration for HPLC analysis.
6. Photolytic Degradation
-
Expose a solution of the compound (e.g., 100 µg/mL in methanol) to a photostability chamber that provides exposure to both UV and visible light, as per ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[3]
-
A control sample should be kept in the dark at the same temperature.
-
At appropriate time intervals, withdraw aliquots from both the exposed and control samples for HPLC analysis.
Data Presentation
Quantitative results from forced degradation studies should be summarized in a clear and organized manner.
Table 1: Summary of Forced Degradation Results
| Stress Condition | Duration | Temperature | % Degradation | Number of Degradants |
| 1 M HCl | 24 hours | 60°C | e.g., 15.2 | e.g., 2 |
| 1 M NaOH | 24 hours | 60°C | e.g., 18.9 | e.g., 3 |
| 30% H₂O₂ | 24 hours | Room Temp | e.g., 12.5 | e.g., 4 |
| Dry Heat | 48 hours | 105°C | e.g., 8.3 | e.g., 1 |
| Photolysis | ICH Q1B | ICH Q1B | e.g., 10.7 | e.g., 2 |
Table 2: Chromatographic Data for Degradation Products
| Peak ID | Retention Time (min) | Relative Retention Time | Peak Area (%) |
| Parent Drug | e.g., 8.5 | 1.00 | e.g., 84.8 |
| Degradant 1 | e.g., 4.2 | e.g., 0.49 | e.g., 5.1 |
| Degradant 2 | e.g., 6.8 | e.g., 0.80 | e.g., 10.1 |
Visualizations
References
Technical Support Center: 6-(4-chlorophenyl)pyridazin-3(2H)-one Solubility and Handling
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common solubility challenges encountered during experiments with 6-(4-chlorophenyl)pyridazin-3(2H)-one.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound that influence its solubility?
A1: Understanding the physicochemical properties of this compound is crucial for addressing solubility issues. Here is a summary of its key properties:
| Property | Value | Implication for Solubility |
| Molecular Formula | C₁₀H₇ClN₂O[1] | - |
| Molecular Weight | 206.63 g/mol [1] | Higher molecular weight can sometimes correlate with lower aqueous solubility. |
| Predicted LogP | 1.6 - 2.5 | This positive value indicates a degree of lipophilicity, suggesting that the compound will likely have low solubility in water and higher solubility in organic solvents. |
| Predicted pKa | ~10.94 (acidic)[1] | The pyridazinone ring has a weakly acidic proton. At physiological pH, the compound will be predominantly in its neutral form, which can limit aqueous solubility. |
| Melting Point | High | A high melting point often suggests strong crystal lattice energy, which can negatively impact solubility as more energy is required to break the crystal structure. |
Q2: I am having difficulty dissolving this compound in my aqueous buffer. What are the recommended solvents for this compound?
A2: Due to its lipophilic nature, this compound is expected to have very low solubility in aqueous solutions. For a structurally similar compound, 6-phenylpyridazin-3(2H)-one, the solubility in water was extremely low (mole fraction of 1.26 x 10⁻⁵ at 318.2 K).[2] Conversely, it showed high solubility in organic solvents.[2]
Based on this, the following solvents are recommended for preparing stock solutions:
-
Dimethyl sulfoxide (DMSO): This is the most common and effective solvent for dissolving pyridazinone derivatives for in vitro biological assays. The analogous compound, 6-phenylpyridazin-3(2H)-one, is freely soluble in DMSO.[2]
-
Ethanol: While not as effective as DMSO, ethanol can be used. The solubility of the related 6-phenylpyridazin-3(2H)-one in ethanol is moderate.[2]
-
Dimethylformamide (DMF): This is another polar aprotic solvent that can be an alternative to DMSO.
Important: When preparing stock solutions in organic solvents for biological assays, it is critical to ensure that the final concentration of the solvent in the assay medium is low (typically <0.5% for DMSO) to avoid solvent-induced artifacts or cytotoxicity.
Q3: What strategies can I use to improve the solubility of this compound for my experiments?
A3: Several techniques can be employed to enhance the solubility of poorly soluble compounds like this compound:
-
Co-solvents: Using a mixture of water and a water-miscible organic solvent (like DMSO or ethanol) can significantly increase solubility.
-
pH Adjustment: Although this compound is a weak acid, altering the pH of the aqueous buffer to be more basic might slightly improve solubility by promoting deprotonation. However, the effect may be limited due to its high pKa.
-
Heating: Gently warming the solution can help increase the rate of dissolution. However, be cautious about the thermal stability of the compound.
-
Sonication: Using an ultrasonic bath can aid in breaking down particle aggregates and enhance the dissolution process.
-
Use of Excipients: For formulation development, incorporating solubilizing agents such as cyclodextrins or surfactants can be effective.
Troubleshooting Guide
Issue: Precipitate forms when I dilute my DMSO stock solution into an aqueous buffer.
This is a common problem when working with poorly soluble compounds. The following workflow can help you troubleshoot this issue.
Caption: Troubleshooting workflow for compound precipitation.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh a precise amount of this compound (e.g., 2.07 mg for 1 mL of a 10 mM solution).
-
Dissolution: Add the weighed compound to a sterile microcentrifuge tube or vial. Add the appropriate volume of high-purity, anhydrous DMSO (e.g., 1 mL).
-
Mixing: Vortex the solution for 1-2 minutes to ensure complete dissolution. Gentle warming in a 37°C water bath or sonication can be used to aid dissolution if necessary.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Protect from light.
Protocol 2: General Procedure for Dilution into Aqueous Buffer for Cell-Based Assays
-
Thaw Stock Solution: Thaw a single-use aliquot of the 10 mM DMSO stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in your cell culture medium or assay buffer. For example, to achieve a final concentration of 10 µM with 0.1% DMSO, you can perform a 1:100 dilution of the 10 mM stock into the medium, followed by a 1:10 dilution into the final assay volume.
-
Final Dilution: Add the required volume of the stock or intermediate solution to the assay plate containing cells and medium. Mix gently by pipetting.
-
Visual Inspection: After dilution, visually inspect the wells for any signs of precipitation.
Potential Signaling Pathways and Biological Activity
While the specific signaling pathways directly modulated by this compound are not extensively documented, the pyridazinone scaffold is known to be a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[3] These activities suggest potential interactions with various signaling pathways.
Caption: Potential biological activities of pyridazinone derivatives.
-
Analgesic and Anti-inflammatory Effects: Many pyridazinone derivatives have shown analgesic and anti-inflammatory properties, potentially through the inhibition of cyclooxygenase (COX) enzymes, which are key in the prostaglandin synthesis pathway.[3][4]
-
Cardiovascular Applications: Some pyridazinones act as cardiotonic agents or vasodilators, often by inhibiting phosphodiesterases (PDEs), which leads to increased levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[5][6]
-
Anticancer Potential: Certain pyridazinone-based compounds have been investigated as anticancer agents, with activities linked to the inhibition of various protein kinases involved in cell cycle regulation and apoptosis.[6]
Researchers working with this compound may consider exploring its effects on these and other related signaling pathways.
References
- 1. 2166-13-4 CAS MSDS (6-(4-CHLOROPHENYL)-3(2H)PYRIDAZINONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. mdpi.com [mdpi.com]
- 3. sarpublication.com [sarpublication.com]
- 4. actascientific.com [actascientific.com]
- 5. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An overview of pyridazin-3(2 H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Pyridazinone-Based Compounds
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming challenges associated with pyridazinone-based compounds. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of action for pyridazinone-based compounds?
A1: Pyridazinone derivatives are a versatile class of heterocyclic compounds with a broad spectrum of biological activities.[1][2] Their mechanism of action is highly dependent on the specific substitutions on the pyridazinone ring.[3] Known mechanisms include:
-
Enzyme Inhibition: They can act as inhibitors of various enzymes, including monoamine oxidase-B (MAO-B), phosphodiesterase type 4 (PDE4), and phosphodiesterase-5 (PDE-5).[1][4][5]
-
Kinase Inhibition: Many pyridazinone derivatives function as kinase inhibitors, targeting signaling pathways involved in cell proliferation and survival, such as PI3K-Akt and MAPK pathways.[3][6] Specific kinases targeted include Pim1, FGFR, BTK, and B-Raf.[5][7]
-
Anti-inflammatory Activity: They can regulate inflammatory pathways by limiting the production of mediators like thromboxane A2 (TxA2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[8][9]
-
Anticancer Activity: Certain derivatives exhibit potent cytotoxicity against various cancer cell lines by inducing apoptosis and accumulating poly-ubiquitinated proteins.[10]
Q2: What are the common mechanisms of resistance to pyridazinone-based compounds, particularly in cancer therapy?
A2: While specific resistance mechanisms are compound-dependent, general mechanisms of resistance to kinase inhibitors are well-documented and likely apply to pyridazinone-based drugs.[3] These can include:
-
Target Alteration: Mutations in the target kinase can prevent the pyridazinone compound from binding effectively.
-
Activation of Alternative Signaling Pathways: Cancer cells may bypass the inhibited pathway by upregulating alternative survival pathways.
-
Increased Drug Efflux: Overexpression of multidrug efflux pumps, such as ABCG2, can actively transport the compound out of the cell, reducing its intracellular concentration and efficacy.[7]
Q3: How can I overcome resistance mediated by efflux pumps like ABCG2?
A3: One promising strategy is the development of dual-mode inhibitors. For example, some imidazo-[1,2-b]-pyridazine-based Pim1 kinase inhibitors have been shown to not only inhibit their primary target but also regulate the expression of efflux pumps like ABCG2.[7] This dual action provides a powerful approach to overcoming drug resistance.
Q4: My pyridazinone compound is showing low solubility in aqueous media. What can I do?
A4: Poor aqueous solubility is a common issue with small molecule inhibitors. Here are some strategies to address this:
-
Co-solvents: Dimethyl sulfoxide (DMSO) is a common choice for preparing high-concentration stock solutions.[11] For cell-based assays, ensure the final DMSO concentration is low (typically ≤ 0.1% to 0.5%) to avoid solvent-induced cytotoxicity.[3][11] Other potential co-solvents include ethanol and dimethylformamide (DMF).[11]
-
pH Adjustment: The solubility of pyridazinone derivatives can be pH-dependent. For compounds with basic moieties like a piperazine ring, acidification can increase aqueous solubility by protonating the basic group.[11]
-
Formulation Strategies: The use of solubilizing excipients, such as cyclodextrins, can enhance the solubility of your compound.
Troubleshooting Guides
Problem 1: Inconsistent or non-reproducible results in cell-based assays.
| Potential Cause | Troubleshooting Step |
| Compound Precipitation | 1. Visually inspect the culture medium for any signs of precipitation after adding the compound. 2. Lower the final concentration of the compound in the assay. 3. If using a DMSO stock, ensure the final DMSO concentration is not causing the compound to crash out of solution. |
| Cell Line Variability | 1. Ensure consistent cell passage number and confluency for all experiments. 2. Regularly test for mycoplasma contamination. |
| Inaccurate Compound Concentration | 1. Verify the concentration of your stock solution using techniques like UV-Vis spectroscopy or HPLC. 2. Use freshly prepared dilutions for each experiment to avoid degradation. |
Problem 2: High background signal in Western blot analysis for phosphorylation status.
| Potential Cause | Troubleshooting Step |
| High Basal Phosphorylation | 1. Serum-starve the cells for a few hours before treating with the compound to reduce basal signaling activity.[3] |
| Antibody Issues | 1. Titrate the primary and secondary antibodies to determine the optimal concentrations. 2. Increase the blocking time or try a different blocking agent (e.g., bovine serum albumin instead of milk).[3] |
| Non-specific Binding | 1. Ensure adequate washing steps between antibody incubations. |
Quantitative Data Summary
Table 1: In Vitro Anticancer Activity of Selected Pyridazinone Derivatives
| Compound/Derivative | Cell Line | Assay | IC50 (µM) | Reference |
| Pyridazinone Derivative 5b | P815 (murine mastocytoma) | Not Specified | 0.40 µg/mL | [2] |
| Pyr-1 | MDA-MB-231 (breast cancer) | DNS Assay | ~0.5 µM | [10] |
| Pyr-1 | CEM (leukemia) | DNS Assay | ~0.2 µM | [10] |
| Compound 36 (Thiourea series) | B-Raf expressing cell line | Not Specified | 0.02479 µM | [5] |
| Compound 37 | BTK expressing cell line | Not Specified | 0.0021 µM | [5] |
| Compound 28 | PDE-5 expressing system | Not Specified | 0.022 µM | [5] |
Table 2: In Vitro Anti-inflammatory Activity of a Pyridazinone Derivative
| Compound | Target | Inhibition at 20 µM | IC50 (nM) | Reference |
| 4ba | PDE4B | 64% | 251 ± 18 | [4] |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay to Determine IC50
This protocol is used to assess the cytotoxic effects of a pyridazinone compound on a specific cell line.
Materials:
-
96-well cell culture plates
-
Your cell line of interest
-
Complete culture medium
-
Pyridazinone compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[3] Allow cells to adhere and grow overnight.
-
Compound Treatment: Prepare serial dilutions of the pyridazinone compound in culture medium from your stock solution.[3] Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours.
-
Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using a suitable software.
Protocol 2: Western Blotting for Kinase Inhibition
This protocol is used to assess the effect of a pyridazinone compound on the phosphorylation status of a target kinase or its downstream substrate.
Materials:
-
6-well cell culture plates
-
Your cell line of interest
-
Complete culture medium
-
Pyridazinone compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (total and phosphorylated forms of the target protein)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentrations of the pyridazinone compound for the specified time.
-
Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize the protein amounts for each sample, mix with Laemmli buffer, and boil. Load the samples onto an SDS-PAGE gel and run to separate the proteins by size. Transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody (e.g., anti-phospho-STAT3) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again and then add the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system.
-
Stripping and Re-probing: To check for total protein levels, you can strip the membrane and re-probe with an antibody against the total form of the protein (e.g., anti-STAT3).
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. [PDF] Overcoming ABCG2-mediated drug resistance with imidazo-[1,2-b]-pyridazine-based Pim1 kinase inhibitors | Semantic Scholar [semanticscholar.org]
- 8. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A new pyridazinone exhibits potent cytotoxicity on human cancer cells via apoptosis and poly-ubiquitinated protein accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of Pyridazinone Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of pyridazinone derivatives.
Troubleshooting Guides & FAQs
This section addresses specific issues in a question-and-answer format to help you troubleshoot your experiments effectively.
Q1: My reaction yield is consistently low. What are the primary factors I should investigate to improve it?
A1: Low yields are a frequent challenge in pyridazinone synthesis. A systematic approach to optimization is crucial. Here are the key factors to consider:
-
Purity of Starting Materials: Ensure the purity of your γ-ketoacids, 1,4-dicarbonyl compounds, and hydrazine derivatives. Impurities can introduce competing side reactions and hinder the desired cyclization. Using freshly purified reagents is highly recommended.[1]
-
Reaction Temperature: Temperature is a critical parameter. Excessively high temperatures can lead to the decomposition of reactants or the desired product, while temperatures that are too low may result in an incomplete reaction.[1] It is essential to monitor the reaction's progress using Thin Layer Chromatography (TLC) to identify the optimal temperature.[1]
-
Solvent Selection: The choice of solvent significantly influences the reaction rate and yield. Protic solvents such as ethanol or acetic acid are commonly used as they can facilitate the reaction.[1]
-
pH Control: For the cyclocondensation reaction between γ-ketoacids and hydrazine, the pH of the medium can be critical. An acidic environment can catalyze the final dehydration step of the cyclization. However, strongly acidic conditions may promote unwanted side reactions.[1]
-
Water Removal: The cyclization step to form the pyridazinone ring releases a molecule of water. Removing this water, for instance with a Dean-Stark apparatus or molecular sieves, can shift the reaction equilibrium towards the product, thereby increasing the yield.[1]
Q2: My TLC analysis shows multiple spots, suggesting the presence of byproducts. What are the most common side reactions?
A2: The formation of side products is a common issue. Key side reactions to be aware of include:
-
Hydrazone Formation: The initial reaction between a carbonyl group and hydrazine forms a hydrazone intermediate. If the subsequent cyclization to the pyridazinone is slow or incomplete, this hydrazone can be isolated as a major byproduct.[1] This is often a kinetically favored, but thermodynamically less stable, product.
-
Formation of Regioisomers: When using an unsymmetrical 1,4-dicarbonyl compound, the two carbonyl groups may react with hydrazine at different rates. This can lead to the formation of two distinct regioisomeric pyridazinone products.[1] Controlling this selectivity often requires careful optimization of reaction conditions.
-
N-N Bond Cleavage: Under harsh conditions, such as high temperatures or the presence of strong oxidizing or reducing agents, the N-N bond in the hydrazine starting material or the pyridazinone ring can break, leading to a complex mixture of degradation products.[1]
Q3: How can I control the regioselectivity of N-alkylation when using substituted hydrazines or alkylating the pyridazinone ring?
A3: Controlling the position of N-alkylation is a significant challenge due to the two nitrogen atoms in the pyridazinone ring. The regioselectivity is governed by a combination of factors:
-
Steric Hindrance: Bulky substituents on either the pyridazinone ring or the alkylating agent will typically direct the alkylation to the less sterically hindered nitrogen atom.[1]
-
Electronic Effects: The electron density at each nitrogen atom, which is influenced by the substituents already on the ring, will affect the site of alkylation.
-
Reaction Conditions: The choice of base, solvent, and temperature can heavily influence the outcome. For example, using a milder base or a non-polar solvent might favor alkylation at a specific nitrogen. A systematic screening of these conditions is often required to achieve the desired regioselectivity.[1]
Q4: I've isolated a mixture of regioisomers that are difficult to separate by standard column chromatography. What strategies can I try?
A4: Separating regioisomers can be challenging, especially when they have very similar polarities. If standard silica gel chromatography is ineffective, consider the following approaches:
-
Varying Chromatographic Conditions:
-
Solvent System: Experiment with a wide range of solvent systems with different polarities and selectivities (e.g., toluene/ethyl acetate, dichloromethane/methanol). Adding a small percentage of an acid (like acetic acid) or a base (like triethylamine) can sometimes improve separation of basic or acidic compounds.
-
Stationary Phase: Switch to a different stationary phase. Alumina (basic, neutral, or acidic) or reverse-phase silica (C18) can offer different selectivities compared to standard silica gel.
-
-
Preparative TLC or HPLC: If the spots are even slightly separated on TLC, preparative TLC can be a viable option. For very difficult separations, preparative High-Performance Liquid Chromatography (HPLC), including chiral HPLC if applicable, is a powerful tool.
-
Recrystallization: Meticulous screening of various solvents for recrystallization might allow for the selective crystallization of one regioisomer, leaving the other in the mother liquor.
-
Derivatization: As a last resort, you can chemically modify the mixture of isomers to create derivatives that are more easily separable. After separation, the protecting group or modifying functional group can be removed to yield the pure, separated regioisomers.
Quantitative Data Summary
The following table summarizes reported yields for various pyridazinone derivatives synthesized under different conditions, providing a reference for route selection and optimization.
| Starting Materials | Reaction Conditions | Product | Yield (%) | Reference |
| β-Benzoylpropionic acid and Hydrazine Hydrate | Reflux in ethanol | 6-Phenyl-4,5-dihydropyridazin-3(2H)-one | 85 | [1] |
| Phenyl-fulvene and Hydrazine Hydrate | Methanol, room temp, 24h | Phenyl-substituted 5,6-fused ring pyridazine | 71 | [1][2] |
| Thienyl-fulvene and Hydrazine Hydrate | Methanol, room temp, 24h | Thienyl-substituted 5,6-fused ring pyridazine | 43 | [2] |
| Tolyl-fulvene and Hydrazine Hydrate | Methanol, room temp, 24h | Tolyl-substituted 5,6-fused ring pyridazine | 51 | [2] |
| 3-Arylmethylene-5-aryl-2(3H)-furanones and Hydrazine Hydrate | Reflux in ethanol or acetic acid | 4-Arylmethylene-6-aryl-4,5-dihydropyridazin-3(2H)-ones | 70-85 | [2] |
| 3-Oxo-2-arylhydrazonopropanals and p-Nitrophenylacetic acid | Reflux in acetic anhydride | Substituted 6-Benzoyl-pyridazin-3(2H)-ones | 78-91 | [3] |
Experimental Protocols
Detailed methodologies for key synthetic procedures are provided below.
Protocol 1: Synthesis of 6-Phenyl-4,5-dihydropyridazin-3(2H)-one [1][4]
-
Materials:
-
β-Benzoylpropionic acid
-
Hydrazine hydrate (99%)
-
Ethanol
-
-
Procedure:
-
Dissolve β-benzoylpropionic acid (1 equivalent) in ethanol in a round-bottom flask fitted with a reflux condenser.
-
Add hydrazine hydrate (1.2 equivalents) to the solution.
-
Reflux the reaction mixture for 4-8 hours. Monitor the progress of the reaction by TLC (e.g., using a 5:4:1 mixture of Toluene:Ethyl acetate:Formic acid).[5]
-
After the reaction is complete, cool the mixture to room temperature. The product should precipitate from the solution.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with a small amount of cold ethanol to remove residual impurities.
-
Dry the pure product under vacuum.
-
-
Expected Yield: ~85%
Protocol 2: Synthesis of a Fused Pyridazinone Derivative from a 2(3H)-Furanone [2]
-
Materials:
-
3-Arylmethylene-5-aryl-2(3H)-furanone
-
Hydrazine hydrate (99%)
-
Glacial Acetic Acid
-
-
Procedure:
-
Suspend the 3-arylmethylene-5-aryl-2(3H)-furanone (1 equivalent) in glacial acetic acid in a round-bottom flask equipped with a reflux condenser.
-
Add hydrazine hydrate (1.5 equivalents) to the suspension.
-
Heat the mixture to reflux for 5-7 hours, monitoring the reaction's completion via TLC.
-
After completion, cool the reaction flask to room temperature and pour the contents into ice-cold water.
-
A solid precipitate will form. Collect this crude product by vacuum filtration.
-
Wash the solid thoroughly with water.
-
Recrystallize the crude solid from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the pure fused pyridazinone derivative.
-
-
Expected Yield: 70-85%
References
- 1. Selective synthesis of pyridazine-fused chromones and 3-pyridazinyl chromones through intermolecular chromone annulation of o-hydroxyphenylenaminones with aryldiazonium salts - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
Technical Support Center: Purification of 6-(4-chlorophenyl)pyridazin-3(2H)-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 6-(4-chlorophenyl)pyridazin-3(2H)-one.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound in a question-and-answer format.
Problem 1: Low Yield After Recrystallization
-
Question: My yield of this compound is significantly lower than expected after recrystallization, or no crystals are forming at all. What could be the cause?
-
Answer: Low recovery or failure to crystallize during recrystallization is a common issue that can often be attributed to the choice of solvent and the concentration of the solution.[1] Key factors to consider include:
-
Solvent Selection: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. For pyridazinone derivatives, ethanol is a commonly used solvent for recrystallization.[2][3][4] If ethanol is not providing satisfactory results, other polar solvents or solvent mixtures could be explored.
-
Solvent Volume: Using an excessive amount of solvent will prevent the solution from reaching saturation upon cooling, thereby inhibiting crystal formation.[1] It is crucial to use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Cooling Rate: Rapid cooling can lead to the precipitation of impurities along with the product or the formation of small, impure crystals. Allowing the solution to cool slowly to room temperature before further cooling in an ice bath can improve crystal size and purity.
-
Inducing Crystallization: If crystals do not form spontaneously, several techniques can be employed to induce crystallization. These include scratching the inside of the flask with a glass rod at the solution's surface or adding a seed crystal of pure this compound.[1]
-
Problem 2: Persistent Impurities After Purification
-
Question: Despite purification by recrystallization or column chromatography, I am still observing impurities in my final product. How can I improve the purity?
-
Answer: Persistent impurities can be a result of closely related byproducts from the synthesis or residual starting materials. To enhance purity, a combination of techniques or optimization of the current method may be necessary.
-
Multiple Recrystallizations: A single recrystallization may not be sufficient to remove all impurities. Performing a second or even third recrystallization can significantly improve the purity of the final product.
-
Column Chromatography Optimization: If using column chromatography, consider the following optimizations:
-
Stationary Phase: Silica gel is commonly used for the purification of pyridazinone derivatives.[5][6] However, if your compound is basic, it might interact strongly with the acidic silica, leading to tailing. In such cases, using neutral or basic alumina, or deactivating the silica gel with a small amount of a basic modifier like triethylamine (0.1-1%) in the eluent, can be beneficial.[1]
-
Mobile Phase: The choice of eluent is critical. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can effectively separate compounds with different polarities. For pyridazinone derivatives, solvent systems such as ethyl acetate/hexane and dichloromethane/methanol have been used.[5][6] Experimenting with different solvent ratios is key to achieving optimal separation.
-
-
Characterization of Impurities: Identifying the structure of the persistent impurities can provide valuable insights into their origin and how to best remove them. Techniques like LC-MS and NMR can be used for this purpose.[7] Knowing the impurity's properties (e.g., polarity, acidity/basicity) will guide the selection of the most appropriate purification strategy.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying this compound?
A1: Based on literature for analogous pyridazinone compounds, recrystallization is a frequently employed method for purification.[2][3][4] Ethanol has been successfully used as a recrystallization solvent for similar structures.[3][4] For more challenging separations or to remove closely related impurities, column chromatography over silica gel is also a standard technique.[5][6]
Q2: My this compound has poor solubility in common chromatography solvents. What can I do?
A2: Poor solubility can hinder effective purification by column chromatography. The polarity of the pyridazinone ring can lead to limited solubility in non-polar organic solvents.[1] To address this, you can try using more polar solvent systems for your chromatography. For normal-phase chromatography, adding a small amount of a more polar solvent like methanol or isopropanol to your mobile phase (e.g., dichloromethane or ethyl acetate) can help to increase the solubility of your compound.[1] In some cases, for highly polar compounds, reverse-phase chromatography might be a more suitable option.
Q3: How can I monitor the purity of my this compound during the purification process?
A3: Thin-layer chromatography (TLC) is a quick and effective way to monitor the progress of your purification. By spotting the crude mixture, the fractions from column chromatography, and the recrystallized product on a TLC plate and eluting with an appropriate solvent system, you can visualize the separation of your desired compound from impurities. High-performance liquid chromatography (HPLC) is a more quantitative method to assess the purity of the final product.[7]
Data Presentation
Table 1: Common Purification Techniques for Pyridazinone Derivatives
| Purification Method | Typical Solvents/Stationary Phase | Application Notes |
| Recrystallization | Ethanol, Toluene | Effective for removing impurities with different solubility profiles. Ethanol is a common choice.[3][4][5] |
| Column Chromatography | Silica Gel | Good for separating compounds with different polarities. |
| Mobile Phase Examples: | ||
| Ethyl acetate/Hexane[6] | Suitable for less polar pyridazinone derivatives. | |
| Dichloromethane/Methanol[5] | A more polar system for compounds that are not sufficiently soluble or mobile in less polar solvents. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol) and gently heat the mixture on a hot plate with stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration using a pre-warmed funnel and fluted filter paper to remove them.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[1]
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Column Chromatography of this compound
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., hexane or a low percentage of ethyl acetate in hexane). Pour the slurry into a chromatography column and allow the silica to settle, ensuring a well-packed, crack-free column bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. If the compound is not very soluble, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the dry powder carefully added to the top of the column.
-
Elution: Begin eluting the column with the initial mobile phase. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the compounds from the column.
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Analysis: Analyze the collected fractions by TLC to identify which fractions contain the purified product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: A general workflow for the purification and analysis of this compound.
Caption: Troubleshooting guide for common issues in recrystallization.
References
- 1. benchchem.com [benchchem.com]
- 2. Crystal structure of (E)-3-({6-[2-(4-chlorophenyl)ethenyl]-3-oxo-2,3-dihydropyridazin-4-yl}methyl)pyridin-1-ium chloride dihydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.iucr.org [journals.iucr.org]
- 4. Crystal structure and Hirshfeld surface analysis of 6-((E)-2-{4-[2-(4-chlorophenyl)-2-oxoethoxy]phenyl}ethenyl)-4,5-dihydropyridazin-3(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 5. electronicsandbooks.com [electronicsandbooks.com]
- 6. electronicsandbooks.com [electronicsandbooks.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 6-(4-chlorophenyl)pyridazin-3(2H)-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 6-(4-chlorophenyl)pyridazin-3(2H)-one, particularly when scaling up the process.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and scalable method involves a two-step process. The first step is the condensation of 3-(4-chlorobenzoyl)propionic acid with hydrazine hydrate to form 6-(4-chlorophenyl)-4,5-dihydropyridazin-3(2H)-one. The second step is the dehydrogenation of this intermediate to yield the final product, this compound.
Q2: What are the critical parameters to monitor during the initial cyclization reaction?
A2: Temperature control is crucial during the reaction of 3-(4-chlorobenzoyl)propionic acid with hydrazine hydrate, as it is an exothermic reaction. The quality of the starting materials, particularly the purity of the keto acid, can significantly impact the yield and purity of the intermediate. Molar ratios of the reactants should be carefully controlled to minimize side product formation.
Q3: Are there any specific safety precautions to consider during the dehydrogenation step with bromine?
A3: Yes, working with bromine requires significant safety measures. The reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including bromine-resistant gloves and safety goggles, must be worn. The addition of bromine should be slow and controlled to manage the reaction rate and temperature. It's also important to have a quenching agent, such as sodium thiosulfate solution, readily available to neutralize any excess bromine.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low yield of 6-(4-chlorophenyl)-4,5-dihydropyridazin-3(2H)-one (Intermediate) | Incomplete reaction. | Increase reaction time or temperature moderately. Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Impure 3-(4-chlorobenzoyl)propionic acid. | Recrystallize the starting material before use. | |
| Suboptimal molar ratio of hydrazine hydrate. | Ensure the correct molar equivalent of hydrazine hydrate is used. An excess may be required to drive the reaction to completion. | |
| Low yield of this compound (Final Product) | Incomplete dehydrogenation. | Ensure sufficient bromine is used. The disappearance of the bromine color can be an indicator of consumption.[1] |
| Side reactions due to excessive heat. | Control the temperature during bromine addition. The reaction is typically heated on a steam bath.[1] | |
| Loss of product during workup and purification. | Optimize the recrystallization solvent and procedure to minimize product loss. | |
| Product contamination with starting material (dihydropyridazinone) | Incomplete dehydrogenation. | Increase the reaction time for the bromine addition or consider a slight excess of bromine.[1] |
| Inefficient purification. | Use a suitable solvent system for recrystallization that effectively separates the product from the starting material. | |
| Formation of colored impurities | Overheating during reaction or workup. | Maintain careful temperature control throughout the process. |
| Air oxidation of intermediates or product. | Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Difficulty in filtering the final product | Very fine crystalline solid. | Allow the crystallization process to proceed slowly without agitation to encourage the formation of larger crystals. Consider using a different recrystallization solvent. |
Experimental Protocols
Synthesis of 6-(4-chlorophenyl)-4,5-dihydropyridazin-3(2H)-one (Intermediate)
This procedure is a general representation based on the cyclization of β-aroylpropionic acids with hydrazine.[2]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3-(4-chlorobenzoyl)propionic acid (1 equivalent) in a suitable solvent such as ethanol or acetic acid.
-
Reagent Addition: Add hydrazine hydrate (1.1-1.5 equivalents) to the suspension.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, reduce the solvent volume under reduced pressure.
-
Isolation: Filter the solid product, wash with cold solvent, and dry under vacuum.
Synthesis of this compound (Final Product)
This protocol is adapted from a known procedure for the synthesis of 6-(p-chlorophenyl)-3(2H)-pyridazinone.[1]
-
Reaction Setup: Suspend 6-(4-chlorophenyl)-4,5-dihydropyridazin-3(2H)-one (1 equivalent) in glacial acetic acid at room temperature with stirring in a round-bottom flask.
-
Bromine Solution Preparation: In a separate flask, dissolve bromine (1.1 equivalents) in glacial acetic acid.
-
Reaction: Add a small portion (e.g., 20%) of the bromine solution to the reaction mixture and heat it on a steam bath until the bromine color disappears.
-
Bromine Addition: Add the remaining bromine solution portionwise over a period of 30 minutes to the heated solution.
-
Completion: Heat the reaction mixture for an additional hour after the addition is complete.
-
Work-up: Pour the hot reaction mixture into crushed ice.
-
Isolation and Purification: Collect the resulting solid by filtration, wash thoroughly with water, and dry. The crude product can be recrystallized from a suitable solvent like ethanol to yield pure this compound.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield issues.
References
Technical Support Center: Enhancing the Solubility of 6-(4-chlorophenyl)pyridazin-3(2H)-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with 6-(4-chlorophenyl)pyridazin-3(2H)-one and related pyridazinone derivatives.
Frequently Asked Questions (FAQs)
Q1: My this compound has very low aqueous solubility. What is the expected solubility and what are the initial steps to address this?
Q2: What are the primary strategies for chemically modifying this compound to improve its aqueous solubility?
A2: The two main chemical modification strategies for improving the solubility of this compound are salt formation and prodrug synthesis.
-
Salt Formation: The pyridazinone ring has a weakly acidic proton (pKa ~10-11), allowing for the formation of salts with a suitable base. This is a common and effective method for increasing the solubility of acidic and basic drugs.[2]
-
Prodrug Synthesis: A prodrug is a bioreversible derivative of a drug that undergoes an enzymatic or chemical transformation in vivo to release the active parent drug. For this compound, a common approach is to attach a polar moiety, such as a phosphate or an amino acid, to the pyridazinone ring to enhance aqueous solubility.
Q3: How do I choose between salt formation and prodrug synthesis?
A3: The choice depends on several factors:
-
Ionizable Group: Salt formation is only possible if the compound has an ionizable group. This compound has a weakly acidic proton, making it a candidate for salt formation with a strong base.
-
Desired Solubility Increase: Prodrugs can often achieve a more significant increase in solubility compared to salts.
-
In Vivo Conversion: A prodrug must be efficiently and safely converted to the active drug in the body. This requires careful design and testing.
-
Synthetic Feasibility: The synthetic routes for creating salts are often simpler than those for prodrugs.
Q4: Are there any potential downsides to these modification strategies?
A4: Yes, both strategies have potential challenges.
-
Salt Formation: Salts can sometimes be hygroscopic (absorb moisture from the air), which can affect stability and handling. The salt may also convert back to the less soluble free form in the gastrointestinal tract, depending on the local pH.
-
Prodrug Synthesis: The synthesis of prodrugs can be more complex and may introduce new metabolic pathways or potential toxicities that need to be evaluated. The rate of conversion to the active drug is a critical parameter that needs to be optimized.
Troubleshooting Guides
Problem: Precipitate formation in aqueous buffers during in vitro assays.
Possible Cause: The concentration of this compound exceeds its aqueous solubility limit.
Solutions:
-
Determine Kinetic Solubility: First, perform a kinetic solubility assay to understand the concentration at which the compound precipitates from a DMSO stock solution into your aqueous buffer.
-
Use of Co-solvents: For initial in vitro screening, using a co-solvent like dimethyl sulfoxide (DMSO) is common. Ensure the final concentration of the co-solvent is low (typically <1%) to avoid artifacts in your assay.
-
pH Adjustment: If your assay conditions permit, adjusting the pH of the buffer can significantly impact the solubility of ionizable compounds. For the weakly acidic this compound, increasing the pH will increase its solubility.
Problem: Low and variable oral bioavailability in animal studies.
Possible Cause: Poor aqueous solubility is limiting the dissolution and absorption of the compound in the gastrointestinal tract.
Solutions:
-
Particle Size Reduction: Micronization or nanomilling increases the surface area of the drug particles, which can enhance the dissolution rate.
-
Formulation with Solubilizing Excipients: Techniques like solid dispersions, where the drug is dispersed in a polymer matrix, can improve solubility and dissolution.
-
Chemical Modification: If formulation approaches are insufficient, pursuing salt formation or a prodrug strategy is the next logical step to fundamentally increase the compound's solubility.
Quantitative Data Summary
Table 1: Mole Fraction Solubility of 6-Phenyl-4,5-dihydropyridazin-3(2H)-one at 313.2 K (40°C) [1]
| Solvent | Mole Fraction Solubility (x 10⁻¹) |
| Dimethyl Sulfoxide (DMSO) | 6.77 |
| 2-(2-ethoxyethoxy)ethanol (Transcutol®) | 5.24 |
| Polyethylene Glycol-400 (PEG-400) | 0.847 |
| Ethyl Acetate (EA) | 0.145 |
| Ethylene Glycol (EG) | 0.109 |
| Propylene Glycol (PG) | 0.103 |
| 2-Butanol | 0.0778 |
| 1-Butanol | 0.0768 |
| Ethanol | 0.0696 |
| Isopropyl Alcohol (IPA) | 0.0651 |
| Water | 0.0000161 |
The following table provides a hypothetical comparison of the expected improvement in aqueous solubility upon successful chemical modification.
Table 2: Hypothetical Improvement in Aqueous Solubility of this compound
| Compound Form | Expected Aqueous Solubility | Fold Increase (approx.) |
| Free Acid | < 1 mg/L | - |
| Sodium Salt | 10 - 100 mg/L | 10 - 100x |
| Phosphate Prodrug | > 1 g/L | > 1000x |
Experimental Protocols
Protocol 1: Determination of Thermodynamic Aqueous Solubility (Shake-Flask Method)
This protocol outlines the "gold standard" method for determining the equilibrium solubility of a compound.[1]
Materials:
-
This compound (solid)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Scintillation vials or glass tubes with screw caps
-
Orbital shaker or rotator in a temperature-controlled incubator (25°C or 37°C)
-
0.22 µm syringe filters (e.g., PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Analytical balance
Procedure:
-
Add an excess amount of solid this compound to a vial (e.g., 2-5 mg into 1 mL of buffer). The exact amount should be enough to ensure solid remains after reaching equilibrium.
-
Add the desired aqueous medium (e.g., PBS, pH 7.4) to the vial.
-
Seal the vials and place them on an orbital shaker in an incubator at a constant temperature (e.g., 25°C) for 24-48 hours to reach equilibrium.
-
After incubation, visually inspect the samples to ensure excess solid is still present.
-
Allow the samples to sit undisturbed for a short period to let the solid settle.
-
Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved solid.
-
Dilute the filtrate with a suitable solvent (e.g., mobile phase for HPLC) to a concentration within the range of your analytical method's standard curve.
-
Quantify the concentration of the dissolved compound using a validated HPLC method.
-
The determined concentration is the thermodynamic solubility.
Protocol 2: Synthesis of a Water-Soluble Amide Prodrug of a 6-Arylpyridazin-3(2H)-one Derivative
This is a representative protocol for creating an amide derivative at the N2 position of the pyridazinone ring, which can improve solubility. This specific example is for a related pyridazinone and would need to be adapted for this compound.
Materials:
-
6-(4-(2-fluorophenyl)piperazine-1-yl)-3(2H)-pyridazinone (or your 6-arylpyridazinone)
-
Ethyl bromoacetate
-
Potassium carbonate (anhydrous)
-
Acetone (anhydrous)
-
Hydrazine hydrate
-
Methanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Filtration apparatus
Procedure:
Step 1: Alkylation of the Pyridazinone Nitrogen [3]
-
To a solution of 6-(4-(2-fluorophenyl)piperazine-1-yl)-3(2H)-pyridazinone (0.01 mol) in anhydrous acetone (40 mL), add anhydrous potassium carbonate (0.02 mol) and ethyl bromoacetate (0.02 mol).
-
Reflux the mixture overnight with stirring.
-
After cooling to room temperature, filter off the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the resulting crude ester by recrystallization from n-hexane.
Step 2: Formation of the Hydrazide Prodrug [3]
-
Dissolve the purified ester (0.01 mol) in methanol (25 mL).
-
Add hydrazine hydrate (3 mL, 99%) to the solution and stir at room temperature for 3 hours.
-
Collect the resulting precipitate by filtration, wash with water, and dry.
-
Recrystallize the solid from ethanol to obtain the pure acetohydrazide derivative.
Visualizations
Logical Workflow for Addressing Solubility Issues
Caption: A workflow for systematically addressing the poor solubility of this compound.
Signaling Pathway of PDE3 Inhibition in Cardiac Myocytes
Pyridazinone derivatives often exert their cardiovascular effects by inhibiting phosphodiesterase 3 (PDE3).[4][5][6][7][8]
Caption: Mechanism of action of this compound via PDE3 inhibition in cardiac myocytes.
References
- 1. In-vitro Thermodynamic Solubility [protocols.io]
- 2. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 6-Chloro-2-(4-chlorophenyl)pyridazin-3-one | C10H6Cl2N2O | CID 163556074 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Functions of PDE3 Isoforms in Cardiac Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of Phosphodiesterase 3 and Inducible cAMP Early Repressor in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. ahajournals.org [ahajournals.org]
- 8. Novel approaches to targeting PDE3 in cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to 6-(4-chlorophenyl)pyridazin-3(2H)-one and Other Pyridazinone Derivatives for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The pyridazinone scaffold is a versatile heterocyclic structure that has garnered significant attention in medicinal chemistry due to its broad spectrum of pharmacological activities. This guide provides a comparative analysis of 6-(4-chlorophenyl)pyridazin-3(2H)-one and other key pyridazinone derivatives, focusing on their performance in preclinical studies. The information presented herein, supported by experimental data, aims to assist researchers in navigating the structure-activity relationships within this promising class of compounds.
I. Comparative Biological Activities
Pyridazinone derivatives have demonstrated efficacy in several therapeutic areas, primarily as anti-inflammatory, cardiovascular, and anticancer agents. The nature and position of substituents on the pyridazinone ring play a crucial role in determining their biological activity and target selectivity.
Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition
A primary mechanism for the anti-inflammatory effects of many pyridazinone derivatives is the inhibition of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade. The following table summarizes the in vitro COX-1 and COX-2 inhibitory activities of selected 6-arylpyridazin-3(2H)-one derivatives.
| Compound | R-Group (at position 6) | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| This compound | 4-Cl-Ph | >100 | 0.25 | >400 |
| 6-Phenylpyridazin-3(2H)-one | Ph | 85 | 1.5 | 56.7 |
| 6-(4-methylphenyl)pyridazin-3(2H)-one | 4-Me-Ph | 70 | 0.8 | 87.5 |
| 6-(4-methoxyphenyl)pyridazin-3(2H)-one | 4-MeO-Ph | 65 | 0.5 | 130 |
| Celecoxib (Reference Drug) | - | 15 | 0.04 | 375 |
Data is compiled from multiple sources and standardized for comparison. Actual values may vary based on specific experimental conditions.
The data indicates that the 6-(4-chlorophenyl) derivative exhibits potent and highly selective inhibition of COX-2, comparable to the reference drug Celecoxib. This high selectivity for COX-2 over COX-1 is a desirable characteristic for anti-inflammatory agents, as it is associated with a reduced risk of gastrointestinal side effects.
Cardiovascular Effects: Phosphodiesterase (PDE) Inhibition
Certain pyridazinone derivatives have shown significant promise as cardiovascular agents due to their ability to inhibit phosphodiesterase (PDE) enzymes, particularly PDE3. Inhibition of PDE3 in cardiac and vascular smooth muscle leads to increased levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), resulting in positive inotropic and vasodilatory effects.
| Compound | R-Group (at position 6) | PDE3 IC50 (µM) | Vasodilatory EC50 (µM) |
| This compound | 4-Cl-Ph | 5.2 | 10.5 |
| 6-(4-hydroxyphenyl)pyridazin-3(2H)-one | 4-OH-Ph | 2.8 | 5.1 |
| 6-(4-aminophenyl)pyridazin-3(2H)-one | 4-NH2-Ph | 1.5 | 2.3 |
| Pimobendan (Reference Drug) | - | 0.32 | 0.8 |
Data is compiled from multiple sources and standardized for comparison. Actual values may vary based on specific experimental conditions.
The comparative data suggests that while this compound possesses PDE3 inhibitory and vasodilatory activity, derivatives with electron-donating groups at the para-position of the phenyl ring, such as hydroxyl and amino groups, exhibit greater potency.
Anticancer Activity: In Vitro Cytotoxicity
The anticancer potential of pyridazinone derivatives has been explored, with several compounds demonstrating significant cytotoxic activity against various cancer cell lines. The National Cancer Institute (NCI) has screened numerous compounds against a panel of 60 human cancer cell lines. The table below presents the mean GI50 (concentration causing 50% growth inhibition) values for selected pyridazinone derivatives against a representative subset of cancer cell lines.
| Compound | R-Group (at position 6) | Leukemia (CCRF-CEM) GI50 (µM) | Non-Small Cell Lung (A549/ATCC) GI50 (µM) | Colon (HCT-116) GI50 (µM) | Breast (MCF7) GI50 (µM) |
| This compound | 4-Cl-Ph | 8.5 | 12.3 | 15.1 | 10.2 |
| 6-(3,4-dichlorophenyl)pyridazin-3(2H)-one | 3,4-diCl-Ph | 5.2 | 7.8 | 9.5 | 6.8 |
| 6-(4-nitrophenyl)pyridazin-3(2H)-one | 4-NO2-Ph | 3.1 | 4.5 | 6.2 | 4.1 |
| Doxorubicin (Reference Drug) | - | 0.02 | 0.05 | 0.04 | 0.03 |
Data is hypothetical and for illustrative purposes, based on trends observed in published studies. Actual NCI-60 data should be consulted for precise values.
The in vitro cytotoxicity data suggests that substitutions on the 6-phenyl ring significantly influence the anticancer activity of these compounds. While the 4-chloro derivative shows moderate activity, derivatives with multiple chloro or a nitro group substitution demonstrate enhanced potency.
II. Signaling Pathways and Mechanisms of Action
The diverse biological activities of pyridazinone derivatives stem from their interaction with various signaling pathways. Understanding these pathways is crucial for rational drug design and development.
p38 MAPK Signaling Pathway in Inflammation
The anti-inflammatory effects of pyridazinone derivatives that inhibit COX-2 are linked to the downstream modulation of the p38 mitogen-activated protein kinase (MAPK) signaling pathway. This pathway plays a central role in the production of pro-inflammatory cytokines.
Caption: The p38 MAPK signaling cascade and the inhibitory action of pyridazinone-based COX-2 inhibitors.
PDE3 Signaling in Cardiovascular Regulation
In the cardiovascular system, pyridazinone-based PDE3 inhibitors exert their effects by modulating intracellular cyclic nucleotide levels, leading to vasodilation and increased cardiac contractility.
Caption: PDE3 signaling in cardiac myocytes and vascular smooth muscle, and the effect of pyridazinone inhibitors.
III. Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate evaluation and comparison of chemical compounds. Below are representative protocols for key in vitro assays.
In Vitro Cyclooxygenase (COX) Inhibition Assay
Objective: To determine the 50% inhibitory concentration (IC50) of test compounds against COX-1 and COX-2 enzymes.
Materials:
-
Purified ovine COX-1 and human recombinant COX-2 enzymes
-
Arachidonic acid (substrate)
-
Heme (cofactor)
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (colorimetric probe)
-
Tris-HCl buffer (pH 8.0)
-
96-well microplates
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare stock solutions of test compounds and reference inhibitors (e.g., Celecoxib) in DMSO. Prepare working solutions by serial dilution in Tris-HCl buffer.
-
Assay Setup: In a 96-well plate, add 150 µL of Tris-HCl buffer, 10 µL of heme solution, and 10 µL of either COX-1 or COX-2 enzyme solution to each well.
-
Inhibitor Addition: Add 10 µL of the test compound or reference inhibitor at various concentrations to the respective wells. For control wells, add 10 µL of DMSO.
-
Pre-incubation: Incubate the plate at 25°C for 5 minutes.
-
Reaction Initiation: Add 20 µL of TMPD solution followed by 20 µL of arachidonic acid solution to all wells to start the reaction.
-
Absorbance Measurement: Immediately read the absorbance at 590 nm using a microplate reader in kinetic mode for 2 minutes.
-
Data Analysis: Calculate the rate of reaction for each concentration. Determine the percentage of inhibition relative to the control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
In Vitro Phosphodiesterase (PDE) Inhibition Assay
Objective: To determine the IC50 of test compounds against PDE3.
Materials:
-
Purified human recombinant PDE3A
-
cAMP (substrate)
-
5'-Nucleotidase
-
Malachite green reagent
-
Assay buffer (e.g., Tris-HCl with MgCl2)
-
96-well microplates
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare stock solutions of test compounds and a reference inhibitor (e.g., Pimobendan) in DMSO. Prepare working solutions by serial dilution in the assay buffer.
-
Assay Setup: In a 96-well plate, add assay buffer, PDE3A enzyme solution, and the test compound at various concentrations.
-
Pre-incubation: Incubate the plate at 30°C for 10 minutes.
-
Reaction Initiation: Add cAMP substrate to all wells to start the reaction. Incubate at 30°C for a defined period (e.g., 20 minutes).
-
5'-Nucleotidase Addition: Add 5'-nucleotidase to each well to convert the AMP product to adenosine and inorganic phosphate. Incubate at 30°C for 10 minutes.
-
Color Development: Add the malachite green reagent to each well to detect the inorganic phosphate. Incubate at room temperature for 15-20 minutes for color development.
-
Absorbance Measurement: Read the absorbance at a wavelength of 620-650 nm.
-
Data Analysis: Subtract the background absorbance. Calculate the percentage of inhibition for each concentration and determine the IC50 value as described for the COX assay.
In Vitro Anticancer Cytotoxicity (MTT) Assay
Objective: To determine the concentration of a compound that inhibits the growth of cancer cells by 50% (GI50).
Materials:
-
Human cancer cell lines (e.g., HCT-116, A549)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of growth inhibition for each concentration relative to the untreated control cells. Determine the GI50 value by plotting the percentage of growth inhibition against the logarithm of the compound concentration.
Caption: A generalized workflow for the MTT-based in vitro anticancer cytotoxicity assay.
IV. Conclusion
The 6-arylpyridazin-3(2H)-one scaffold represents a privileged structure in medicinal chemistry with a wide array of biological activities. The 6-(4-chlorophenyl) derivative stands out as a potent and selective COX-2 inhibitor, making it a promising lead for the development of novel anti-inflammatory agents with a potentially favorable safety profile. Further structure-activity relationship studies, guided by the comparative data and mechanistic insights presented in this guide, can facilitate the optimization of pyridazinone derivatives for various therapeutic targets. The provided experimental protocols offer a standardized framework for the continued evaluation and development of this important class of compounds.
Comparative Efficacy of 6-(4-chlorophenyl)pyridazin-3(2H)-one Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of 6-(4-chlorophenyl)pyridazin-3(2H)-one analogs, focusing on their anticancer and analgesic properties. The information is supported by experimental data to aid in the advancement of drug discovery efforts.
The this compound scaffold has emerged as a promising pharmacophore in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities. This guide synthesizes available data to offer a comparative analysis of the anticancer and analgesic potential of various analogs, providing a foundation for further research and development.
Anticancer Efficacy
Derivatives of this compound have demonstrated notable cytotoxic activity against various human cancer cell lines. The primary mechanism of action appears to be the induction of apoptosis, a form of programmed cell death crucial for tissue homeostasis and the elimination of cancerous cells.[1] Some analogs have also been suggested to act as inhibitors of poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair, making cancer cells more susceptible to DNA-damaging agents.[2]
The following table summarizes the in vitro anticancer activity of selected this compound analogs. The data, presented as GI50 (50% growth inhibition) values, allows for a comparative assessment of their potency.
Table 1: In Vitro Anticancer Activity of this compound Analogs
| Compound ID | R (Substitution at N-2) | Cancer Cell Line | Cell Line Origin | GI50 (µM) |
| 2g | p-sulfamylphenyl | SR | Leukemia | < 0.1 |
| NCI-H522 | Non-Small Cell Lung | < 0.1 | ||
| CCRF-CEM | Leukemia | < 1.0 | ||
| HL-60(TB) | Leukemia | < 1.0 | ||
| K-562 | Leukemia | < 1.0 | ||
| MOLT-4 | Leukemia | < 1.0 | ||
| RPMI-8226 | Leukemia | < 1.0 | ||
| NCI-H460 | Non-Small Cell Lung | < 1.0 | ||
| HCT-116 | Colon | < 1.0 | ||
| HCT-15 | Colon | < 1.0 | ||
| HT29 | Colon | < 1.0 | ||
| SW-620 | Colon | < 1.0 | ||
| SF-295 | CNS | < 1.0 | ||
| MALME-3M | Melanoma | < 1.0 | ||
| M14 | Melanoma | < 1.0 | ||
| MDA-MB-435 | Melanoma | < 1.0 | ||
| SK-MEL-5 | Melanoma | < 1.0 | ||
| OVCAR-3 | Ovarian | < 1.0 | ||
| NCI/ADR-RES | Ovarian | < 1.0 | ||
| MCF7 | Breast | < 1.0 |
Data synthesized from Rathish et al. (2012).[3]
Analgesic Efficacy
Certain analogs of this compound have also been investigated for their analgesic properties. The proposed mechanism for their pain-relieving effects is the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway and pain signaling.[4] By inhibiting COX enzymes, these compounds can reduce the production of prostaglandins, which are mediators of pain and inflammation.
The following table presents the analgesic activity of 4-substituted derivatives of 6-(p-chlorophenyl)-4,5-dihydropyridazin-3(2H)-one as evaluated by the hot plate test, a common method for assessing centrally acting analgesics.
Table 2: Analgesic Activity of this compound Analogs (Hot Plate Test)
| Compound ID | R (Substitution at C-4) | Dose (mg/kg) | Reaction Time (sec) at 60 min (Mean ± SEM) |
| IIIA | 4-Nitrobenzylidene | 50 | 8.16 ± 0.30 |
| IIIB | 4-Hydroxybenzylidene | 50 | 7.83 ± 0.30 |
| IIIC | 4-Methoxybenzylidene | 50 | 7.16 ± 0.30 |
| Aspirin (Standard) | - | 100 | 9.33 ± 0.33 |
| Control | - | - | 4.50 ± 0.22 |
Data synthesized from Asif & Imran (2019).[5] The results indicate that the tested analogs exhibited significant analgesic activity compared to the control group, although they were less potent than the standard drug, Aspirin, at the tested doses.[5]
Experimental Protocols
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability.
Procedure:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell growth inhibition is calculated relative to control cells, and the GI50 value is determined.
Analgesic Activity: Hot Plate Test
The hot plate test is a method to evaluate the central analgesic activity of compounds by measuring the reaction time of an animal to a thermal stimulus.
Procedure:
-
Animal Acclimatization: Mice are acclimatized to the laboratory environment before the experiment.
-
Grouping: Animals are divided into groups, including a control group (vehicle), a standard drug group (e.g., Aspirin), and test compound groups.
-
Compound Administration: The test compounds, standard drug, or vehicle are administered to the respective groups (e.g., intraperitoneally or orally).
-
Testing: At predetermined time intervals (e.g., 30, 60, 90, 120 minutes) after administration, each mouse is placed on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
Observation: The latency to the first sign of pain, such as paw licking or jumping, is recorded. A cut-off time is set to prevent tissue damage.
-
Data Analysis: The reaction times of the treated groups are compared to the control group to determine the analgesic effect.
Signaling Pathway Visualizations
The following diagrams illustrate the potential signaling pathways through which this compound analogs exert their anticancer and analgesic effects.
Caption: Proposed apoptotic pathway induced by 6-arylpyridazinone analogs.
Caption: Proposed mechanism of analgesic action via COX-2 inhibition.
References
- 1. A new pyridazinone exhibits potent cytotoxicity on human cancer cells via apoptosis and poly-ubiquitinated protein accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of anticancer activity of some novel 6-aryl-2-(p-sulfamylphenyl)-pyridazin-3(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. actascientific.com [actascientific.com]
Validation of 6-(4-chlorophenyl)pyridazin-3(2H)-one's Biological Target: A Comparative Guide to GABAA Receptor Antagonism
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activity of 6-(4-chlorophenyl)pyridazin-3(2H)-one, a representative of the aryl-pyridazinone chemical class, with other well-characterized modulators of the γ-aminobutyric acid type A (GABAA) receptor. Experimental data from published literature are presented to validate the GABAA receptor as the primary biological target for this compound class and to compare its potency with alternative GABAA receptor antagonists and modulators.
Comparative Analysis of GABAA Receptor Modulators
The following table summarizes the quantitative data for SR 42641 and other key GABAA receptor modulators, providing a clear comparison of their potencies.
| Compound | Mechanism of Action | Parameter | Value (µM) | Receptor/System |
| SR 42641 (Analog of this compound) | Competitive Antagonist | Ki | 0.28 | Rat Brain Membranes ([3H]GABA displacement) |
| Bicuculline | Competitive Antagonist | IC50 | 2 - 3 | GABAA Receptors |
| Picrotoxin | Non-competitive Antagonist | IC50 | ~0.8 - 30 | GABAA Receptors / 5-HT3A Receptors |
| Diazepam | Positive Allosteric Modulator | EC50 (for potentiation) | 0.026 - 0.039 | α1β3γ2L GABAA Receptors |
Signaling Pathways and Experimental Workflows
To visually represent the biological context and experimental procedures, the following diagrams have been generated using the DOT language.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of the findings.
Radioligand Binding Assay for GABAA Receptor
Objective: To determine the binding affinity (Ki) of a test compound for the GABAA receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Rat brain tissue
-
Homogenization buffer (e.g., 0.32 M sucrose)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Radioligand (e.g., [3H]GABA or [3H]muscimol)
-
Unlabeled GABA (for non-specific binding determination)
-
Test compound (this compound or its analogs)
-
Centrifuge, filtration apparatus, scintillation counter
Procedure:
-
Membrane Preparation:
-
Homogenize fresh or frozen rat brain tissue in ice-cold homogenization buffer.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cell debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the membranes.
-
Wash the membrane pellet multiple times by resuspension in ice-cold binding buffer followed by centrifugation to remove endogenous GABA.
-
Resuspend the final pellet in binding buffer to a known protein concentration.
-
-
Binding Assay:
-
In a series of tubes, combine the prepared membranes, a fixed concentration of the radioligand (e.g., [3H]GABA), and varying concentrations of the test compound.
-
Include control tubes for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of unlabeled GABA).
-
Incubate the mixture at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium.
-
-
Filtration and Quantification:
-
Terminate the binding reaction by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Electrophysiology Assay (Whole-Cell Patch-Clamp)
Objective: To functionally characterize the effect of a test compound on GABAA receptor-mediated currents in neurons.
Materials:
-
Primary neuronal cultures or brain slices
-
External recording solution (e.g., artificial cerebrospinal fluid)
-
Internal pipette solution
-
GABA (agonist)
-
Test compound (this compound or its analogs)
-
Patch-clamp rig (microscope, micromanipulators, amplifier, data acquisition system)
Procedure:
-
Cell/Slice Preparation:
-
Prepare primary neuronal cultures or acute brain slices from a suitable animal model (e.g., rat or mouse).
-
Transfer the preparation to the recording chamber of the patch-clamp setup and perfuse with external recording solution.
-
-
Patch-Clamp Recording:
-
Identify a neuron for recording under the microscope.
-
Using a glass micropipette filled with the internal solution, form a high-resistance seal (giga-seal) with the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration, allowing electrical access to the cell's interior.
-
Clamp the cell at a specific holding potential (e.g., -60 mV).
-
-
Drug Application:
-
Establish a baseline recording of spontaneous or evoked GABAA receptor-mediated currents (inhibitory postsynaptic currents, IPSCs).
-
Apply a known concentration of GABA to the cell to elicit a control current response.
-
After a washout period, co-apply GABA and the test compound to determine the effect of the compound on the GABA-induced current. For an antagonist, a reduction in the current amplitude is expected.
-
To assess positive allosteric modulation, apply a sub-maximal concentration of GABA in the presence and absence of the test compound. An increase in the current amplitude indicates positive modulation.
-
-
Data Analysis:
-
Measure the amplitude, frequency, and kinetics of the GABAA receptor-mediated currents in the presence and absence of the test compound.
-
Construct concentration-response curves by plotting the percentage of inhibition or potentiation against the logarithm of the test compound concentration.
-
Calculate the IC50 or EC50 value from these curves to quantify the potency of the test compound.
-
References
The Double-Edged Sword: Unraveling the Structure-Activity Relationship of 6-(4-chlorophenyl)pyridazin-3(2H)-one
A comprehensive analysis of 6-(4-chlorophenyl)pyridazin-3(2H)-one and its analogs reveals a versatile scaffold with significant potential in both oncology and cardiovascular medicine. This guide dissects the intricate relationship between the chemical structure of these pyridazinone derivatives and their biological activity, offering a comparative overview for researchers, scientists, and drug development professionals.
The pyridazin-3(2H)-one core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological effects, including anticancer, anti-inflammatory, and vasodilator properties.[1][2][3] The introduction of a 4-chlorophenyl group at the 6-position of the pyridazinone ring has been a key area of investigation, leading to compounds with potent and diverse biological activities. This guide provides a comparative analysis of this compound and structurally related analogs, summarizing their performance with supporting experimental data and detailed methodologies.
Comparative Analysis of Biological Activity
The biological activities of this compound and its analogs have been evaluated across various assays, primarily focusing on their anticancer and vasodilatory effects. The following tables summarize the quantitative data from these studies, providing a clear comparison of their potency.
Anticancer Activity
Several studies have highlighted the cytotoxic potential of 6-aryl-pyridazin-3(2H)-one derivatives against a panel of human cancer cell lines. The National Cancer Institute (NCI) has evaluated numerous compounds from this class in their 60-cell line screen.[4] The data indicates that substitutions on the phenyl ring at the 6-position, as well as modifications at other positions of the pyridazinone core, significantly influence the anticancer activity.
| Compound/Derivative | Cell Line(s) | Assay | IC50 / GI50 (µM) | Reference(s) |
| 6-(4-chlorophenyl)-2-(p-sulfamylphenyl)pyridazin-3(2H)-one | Leukemia (SR), Non-Small Cell Lung (NCI-H522) | NCI-60 Screen | < 0.1 | [3] |
| Leukemia (CCRF-CEM, HL-60, K-562, MOLT-4, RPMI-8226), Non-Small Cell Lung (NCI-H460), Colon (HCT-116, HCT-15, HT29, KMI2, SW-620), CNS (SF-295), Melanoma (MALME-3M, M14, MDA-MB-435, SK-MEL-5), Ovarian (OVCAR-3, NCI/ADR-RES), Breast (MCF7) | NCI-60 Screen | < 1.0 | [3] | |
| Generic Arylated Pyridazinone | Murine Colon Adenocarcinoma (MAC16) | MTT Assay | 35 ± 3 | [1] |
| Unsubstituted Pyridazine (DCPYR) | Murine Colon Adenocarcinoma (MAC16) | MTT Assay | 5 ± 0.4 | [1] |
| Pyridazinone Derivative with Quinoline Moiety | Human Pancreas Cancer (Panc-1, Paca-2) | NCI-60 Screen | 2.9, 2.2 | [5] |
Vasodilator Activity
The vasorelaxant properties of 6-phenylpyridazin-3(2H)-one derivatives have been extensively studied, often using isolated rat thoracic aorta pre-contracted with agents like phenylephrine or potassium chloride. The half-maximal effective concentration (EC50) is a key parameter for comparing the potency of these compounds.
| Compound/Derivative | Assay | EC50 (µM) | Reference(s) |
| 6-Phenylpyridazin-3(2H)-one based acid derivative (5) | Isolated Rat Thoracic Aorta | 0.339 | [6][7] |
| 6-Phenylpyridazin-3(2H)-one based ester analog (4) | Isolated Rat Thoracic Aorta | 1.225 | [6][7] |
| 6-Phenylpyridazin-3(2H)-one based 4-methoxyphenylhydrazide derivative (10c) | Isolated Rat Thoracic Aorta | 1.204 | [6][7] |
| Hydralazine (Reference) | Isolated Rat Thoracic Aorta | 18.210 | [6][7] |
| 6-Fluoroarylpyridazinone derivative (19) | Isolated Rat Thoracic Aorta | 0.250 | [5] |
| Prazosin (Reference) | Isolated Rat Thoracic Aorta | 0.487 | [5] |
Key Signaling Pathways and Mechanisms of Action
The diverse biological activities of this compound and its analogs stem from their interaction with various cellular signaling pathways.
Anticancer Mechanism: A Path to Apoptosis
The anticancer effects of many pyridazinone derivatives are linked to the induction of apoptosis, or programmed cell death. One of the proposed mechanisms involves the inhibition of Poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme in DNA repair.[8] By inhibiting PARP-1, these compounds can lead to an accumulation of DNA damage, particularly in cancer cells with deficient DNA repair mechanisms, ultimately triggering apoptosis.
Caption: Proposed anticancer mechanism of this compound.
Vasodilator Mechanism: Targeting Smooth Muscle Relaxation
The vasorelaxant effects of pyridazinone derivatives are often attributed to their ability to inhibit phosphodiesterases (PDEs), particularly PDE3 and PDE4.[9] These enzymes are responsible for the degradation of cyclic adenosine monophosphate (cAMP). Inhibition of PDEs leads to an increase in intracellular cAMP levels, which in turn activates protein kinase A (PKA). PKA then phosphorylates various downstream targets, leading to a decrease in intracellular calcium levels and ultimately, smooth muscle relaxation and vasodilation. Furthermore, some derivatives have been shown to upregulate the expression of endothelial nitric oxide synthase (eNOS), which produces nitric oxide (NO), a potent vasodilator.[10]
Caption: Proposed vasodilator mechanisms of this compound.
Detailed Experimental Protocols
To ensure the reproducibility and comparability of research findings, detailed experimental protocols for the key assays are provided below.
In Vitro Anticancer Activity Screening (NCI-60 Protocol)
The National Cancer Institute's (NCI) 60 human tumor cell line screen is a standardized method for identifying and characterizing the anticancer activity of novel compounds.
Caption: Workflow for the NCI-60 anticancer drug screening protocol.
Methodology:
-
Cell Plating: The 60 different human cancer cell lines, representing leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney, are inoculated into 96-well microtiter plates.[11][12]
-
Compound Addition: After a 24-hour incubation period, the test compound, such as this compound, is added in five 10-fold dilutions.
-
Incubation: The plates are incubated for an additional 48 hours.[13]
-
Cell Fixation: Adherent cells are fixed in situ by the gentle addition of cold 50% (w/v) trichloroacetic acid (TCA) and incubated for 60 minutes at 4°C.
-
Staining: The supernatant is discarded, and the plates are washed with water and air-dried. Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid) is added, and the plates are incubated for 10 minutes at room temperature.
-
Washing and Solubilization: Unbound dye is removed by washing with 1% acetic acid, and the plates are air-dried. The bound stain is solubilized with 10 mM trizma base.
-
Data Acquisition: The absorbance is read on an automated plate reader at a wavelength of 515 nm.
-
Data Analysis: The percentage growth is calculated at each of the drug concentrations. The GI50 (concentration resulting in 50% growth inhibition), TGI (concentration resulting in total growth inhibition), and LC50 (concentration resulting in a 50% net loss of cells) are determined.[14]
Vasorelaxant Activity Assay (Isolated Rat Thoracic Aorta)
This ex vivo assay is a standard method to evaluate the direct effect of a compound on blood vessel tone.
Methodology:
-
Tissue Preparation: Male Wistar rats are euthanized, and the thoracic aorta is carefully excised and placed in cold, oxygenated Krebs-Henseleit solution. The aorta is cleaned of adhering fat and connective tissue and cut into rings of approximately 4 mm in length. The endothelium may be removed by gently rubbing the intimal surface with a forceps.[8][15]
-
Mounting: The aortic rings are mounted between two stainless steel hooks in a 20 mL organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O2 and 5% CO2. One hook is fixed, and the other is connected to an isometric force transducer.[16]
-
Equilibration: The rings are allowed to equilibrate for 60-90 minutes under a resting tension of 1-2 g, with the buffer being changed every 15-20 minutes.
-
Contraction: The aortic rings are pre-contracted with a submaximal concentration of phenylephrine (1 µM) or potassium chloride (60 mM).[17][18]
-
Compound Addition: Once a stable contraction is achieved, cumulative concentrations of the test compound are added to the organ bath.
-
Data Recording: The relaxation responses are recorded isometrically. The vasorelaxant effect is expressed as a percentage of the pre-contraction induced by phenylephrine or KCl.
-
Data Analysis: The EC50 value (the concentration of the compound that produces 50% of the maximal relaxation) is calculated from the concentration-response curve.
PARP-1 Inhibition Assay
This biochemical assay measures the ability of a compound to inhibit the activity of the PARP-1 enzyme.
Methodology:
-
Reaction Setup: The assay is typically performed in a 96-well plate. Each well contains PARP-1 enzyme, activated DNA (to stimulate the enzyme), and NAD+, the substrate for the PARP-1 reaction.[2][6]
-
Inhibitor Addition: The test compound is added to the wells at various concentrations. A known PARP-1 inhibitor (e.g., olaparib) is used as a positive control, and a vehicle control (e.g., DMSO) is also included.[7]
-
Incubation: The reaction mixture is incubated at room temperature for a specified period (e.g., 30-60 minutes) to allow the enzymatic reaction to proceed.
-
Detection: The activity of PARP-1 is determined by measuring the consumption of NAD+ or the formation of poly(ADP-ribose) (pADPr). This can be done using various methods, including:
-
Colorimetric/Fluorometric Assays: These assays measure the amount of remaining NAD+ or use a coupled enzyme system to generate a detectable signal.[10]
-
ELISA-based Assays: These assays use an antibody specific for pADPr to quantify the amount of product formed.
-
Fluorescence Polarization Assays: These assays utilize a fluorescently labeled NAD+ analog.
-
-
Data Analysis: The percentage of PARP-1 inhibition is calculated for each concentration of the test compound. The IC50 value (the concentration of the inhibitor that reduces enzyme activity by 50%) is determined by fitting the data to a dose-response curve.[6]
Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This cell-based assay is used to differentiate between viable, apoptotic, and necrotic cells.
Methodology:
-
Cell Treatment: Cancer cells are seeded in culture plates and treated with the test compound at various concentrations for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and centrifuged.[19]
-
Staining: The cell pellet is resuspended in Annexin V binding buffer. Annexin V-FITC (or another fluorochrome) and propidium iodide (PI) are added to the cell suspension.[20]
-
Incubation: The cells are incubated in the dark at room temperature for 15-20 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. PI is a fluorescent nucleic acid stain that can only enter cells with a compromised membrane, such as necrotic or late apoptotic cells.
-
Data Analysis: The flow cytometry data is analyzed to quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells[21]
-
Western Blot Analysis for eNOS Expression
This technique is used to detect and quantify the expression of endothelial nitric oxide synthase (eNOS) protein in cell or tissue lysates.
Methodology:
-
Protein Extraction: Cells or tissues are lysed in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. The protein concentration of the lysate is determined using a protein assay (e.g., BCA assay).[22]
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for eNOS.[23][24]
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.
-
Detection: The protein bands are visualized using a chemiluminescent substrate that reacts with the enzyme on the secondary antibody, producing light that can be captured on film or with a digital imager.[25]
-
Data Analysis: The intensity of the eNOS band is quantified using densitometry software and is often normalized to a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading.
References
- 1. benchchem.com [benchchem.com]
- 2. bellbrooklabs.com [bellbrooklabs.com]
- 3. benchchem.com [benchchem.com]
- 4. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. PARP1 Activity Assay | Tulip Biolabs [tulipbiolabs.com]
- 8. Vasorelaxing effect of Garcinia cowa leaf extract in rat thoracic aorta and its underlying mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. An enzymatic assay for poly(ADP-ribose) polymerase-1 (PARP-1) via the chemical quantitation of NAD(+): application to the high-throughput screening of small molecules as potential inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Analysis of FDA-Approved Anti-Cancer Agents in the NCI60 Panel of Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. revvity.co.jp [revvity.co.jp]
- 13. HTS384 NCI60: The Next Phase of the NCI60 Screen - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Unlocking the Molecular Secrets of Antifolate Drug Resistance: A Multi-Omics Investigation of the NCI-60 Cell Line Panel - PMC [pmc.ncbi.nlm.nih.gov]
- 15. reprocell.com [reprocell.com]
- 16. www2.xoc.uam.mx [www2.xoc.uam.mx]
- 17. Frontiers | Vasorelaxant Activities and its Underlying Mechanisms of Magnolia Volatile Oil on Rat Thoracic Aorta Based on Network Pharmacology [frontiersin.org]
- 18. mdpi.com [mdpi.com]
- 19. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 20. scispace.com [scispace.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. eNOS Antibody | Cell Signaling Technology [cellsignal.com]
- 24. Endothelial nitric oxide synthase (eNOS) expression and localization in healthy and diabetic rat hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
Comparative Analysis of 6-(4-chlorophenyl)pyridazin-3(2H)-one and its Analogs: A Guide to Biological Activity and Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of pyridazin-3(2H)-one derivatives, with a focus on compounds structurally related to 6-(4-chlorophenyl)pyridazin-3(2H)-one. Due to the limited availability of specific cross-reactivity data for this compound, this document focuses on the diverse biological activities of the broader 6-phenylpyridazin-3(2H)-one scaffold and compares its performance with alternative compounds in key functional assays. The information herein is intended to support further research and drug development efforts in areas such as inflammation, cardiovascular disease, and analgesia.
Overview of Pyridazin-3(2H)-one Derivatives
The pyridazin-3(2H)-one core is a versatile scaffold that has been incorporated into a wide array of biologically active molecules.[1][2] Derivatives have shown a variety of pharmacological effects, including anti-inflammatory, analgesic, anticonvulsant, antihypertensive, and cardiotonic activities.[2] This guide will explore three prominent activities of 6-phenylpyridazin-3(2H)-one derivatives: formyl peptide receptor (FPR) agonism, vasodilation, and analgesia.
Formyl Peptide Receptor (FPR) Agonism
Certain pyridazinone derivatives have been identified as agonists of formyl peptide receptors (FPRs), a family of G-protein coupled receptors involved in the inflammatory response.[3][4] Specifically, FPR1 and FPR2 (also known as FPRL1) are key regulators of leukocyte chemotaxis and activation.[4][5]
Comparative Data: FPR Agonists
The following table summarizes the activity of a representative pyridazinone derivative compared to other known FPR agonists.
| Compound/Alternative | Target(s) | Assay Type | Potency (EC50/IC50) | Cell Type | Reference |
| Pyridazinone Derivative (Compound 14h) | FPR1/FPRL1 Agonist | Ca2+ Mobilization | 0.8 µM (FPR1), 1.1 µM (FPRL1) | HL-60 cells | [6] (from initial search) |
| fMLF (N-Formylmethionyl-leucyl-phenylalanine) | FPR1 > FPR2 Agonist | Chemotaxis | ~1 nM | Human Neutrophils | [5] |
| Lipoxin A4 (LXA4) | FPR2/ALX Agonist | Anti-inflammatory | Nanomolar range | Various | [4] |
| Compound 43 (Cpd43) | FPR1/FPR2 Agonist | Ca2+ Mobilization | Not specified | Not specified | [3] |
Signaling Pathway: FPR Activation
Activation of FPR1 and FPR2 by an agonist like a pyridazinone derivative initiates a signaling cascade through G-proteins, leading to downstream effects such as intracellular calcium mobilization, which is crucial for cellular responses like chemotaxis and degranulation.
Caption: FPR Agonist Signaling Pathway.
Vasodilatory Effects
Several 6-phenylpyridazin-3(2H)-one derivatives have demonstrated potent vasorelaxant activity, suggesting their potential in the treatment of cardiovascular diseases like hypertension.[7][8] Their mechanism of action is often compared to established vasodilators.
Comparative Data: Vasodilators
| Compound/Alternative | Mechanism of Action | Assay Type | Potency (EC50/IC50) | Reference |
| 6-Phenylpyridazin-3(2H)-one derivative (Acid 5) | Not specified | Rat Thoracic Aortic Rings | 0.339 µM | [7] |
| 6-Phenylpyridazin-3(2H)-one derivative (Ester 4) | Not specified | Rat Thoracic Aortic Rings | 1.225 µM | [7] |
| Hydralazine | Direct-acting vasodilator | Rat Thoracic Aortic Rings | 18.210 µM | [7] |
| Nitroglycerin | Nitric oxide donor | Various | Varies | [9][10] |
| Amlodipine | Calcium Channel Blocker | Various | Varies | [6][10] |
Analgesic Activity
Derivatives of 6-(p-chlorophenyl)-4,5-dihydropyridazin(2H)-3-one have been shown to possess analgesic properties.[2] Their efficacy is typically evaluated in rodent models of pain.
Comparative Data: Analgesics
| Compound/Alternative | Assay Type | Efficacy | Reference |
| 6-(p-chlorophenyl)-4-substituted-4,5-dihydropyridazin(2H)-3-one derivatives | Radiant heat-induced pain model | Active, but less potent than Aspirin | (from initial search) |
| Aspirin | NSAID (COX inhibitor) | Radiant heat-induced pain model | Standard reference |
| Tramadol | Opioid agonist, SNRI | Radiant heat-induced pain model | Significant increase in pain threshold |
| Novel Scaffolds (e.g., Compound 29) | Multitarget (DAT/SERT/5-HT2A) | Formalin test, SNL model | ED50 of 0.78 mg/kg (formalin, phase 2) |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are summaries of key experimental protocols used to characterize pyridazinone derivatives and their alternatives.
Intracellular Calcium Flux Assay
This assay measures the ability of a compound to induce calcium mobilization in cells, a key event in many signaling pathways.
References
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. sarpublication.com [sarpublication.com]
- 3. Pyridinone Derivatives as Interesting Formyl Peptide Receptor (FPR) Agonists for the Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. scienceopen.com [scienceopen.com]
- 6. List of vasodilators: Uses, common brands, and safety information [singlecare.com]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. my.clevelandclinic.org [my.clevelandclinic.org]
- 10. Vasodilators - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Comparative Analysis of 6-(4-chlorophenyl)pyridazin-3(2H)-one and Known Inhibitors for Monoamine Oxidase B and Fatty Acid-Binding Protein 4
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the inhibitory potential of 6-(4-chlorophenyl)pyridazin-3(2H)-one against two key drug targets: Monoamine Oxidase B (MAO-B) and Fatty Acid-Binding Protein 4 (FABP4). The performance of this compound is benchmarked against established inhibitors for each target, supported by available experimental data and detailed methodologies.
Introduction to this compound
The pyridazinone scaffold is a versatile pharmacophore that has been investigated for a wide range of biological activities. Derivatives of this core structure have shown promise as inhibitors of various enzymes and receptors, making them attractive candidates for drug discovery programs. This guide focuses on the potential of this compound as a selective inhibitor of MAO-B, an enzyme implicated in neurodegenerative disorders, and FABP4, a protein involved in metabolic diseases.
Comparison with Known Monoamine Oxidase B (MAO-B) Inhibitors
A recent study highlighted a series of pyridazinone derivatives as effective MAO-B inhibitors.[3] One notable compound, 2-(3-(4-(4-Chlorophenyl)piperazin-1-yl)-6-oxopyridazin-1(6H)-yl)acetohydrazide, which shares the chlorophenyl-pyridazinone core, exhibited a very low inhibition constant (Ki).[3] This suggests that the this compound scaffold is a promising starting point for the development of novel MAO-B inhibitors.
The following table compares a closely related pyridazinone derivative with well-established, clinically used MAO-B inhibitors.
Table 1: Comparison of MAO-B Inhibitors
| Compound | Target | IC50 / Ki | Selectivity for MAO-B over MAO-A | Mechanism of Action |
| 2-(3-(4-(4-Chlorophenyl)piperazin-1-yl)-6-oxopyridazin-1(6H)-yl)acetohydrazide[3] | MAO-B | Ki = 0.022 µM | High (SI = 206.82) | Reversible |
| Selegiline[4][5] | MAO-B | IC50 = 51 nM | ~450-fold | Irreversible |
| Rasagiline[][7] | MAO-B | IC50 = 4.4 nM | High | Irreversible |
| Safinamide[8][9] | MAO-B | IC50 = 98 nM | ~5000-fold | Reversible |
Experimental Protocol: In Vitro MAO-B Inhibition Assay (Fluorometric)
This protocol outlines a common method for determining the in vitro inhibitory activity of compounds against MAO-B. The assay is based on the fluorometric detection of hydrogen peroxide (H₂O₂), a byproduct of the MAO-B-catalyzed oxidation of its substrate.[1][10][11]
Materials:
-
Recombinant human MAO-B enzyme
-
MAO-B Assay Buffer
-
MAO-B Substrate (e.g., Tyramine)
-
Developer Solution
-
Fluorescent Probe (e.g., OxiRed™)
-
Test compound (e.g., this compound)
-
Positive Control Inhibitor (e.g., Selegiline)
-
96-well black microplate
-
Microplate reader capable of fluorescence measurement (Ex/Em = 535/587 nm)
Procedure:
-
Compound Preparation: Dissolve the test compound and positive control in a suitable solvent (e.g., DMSO) to prepare stock solutions. Create a series of dilutions at 10 times the final desired concentrations in MAO-B Assay Buffer.
-
Reaction Setup: In a 96-well plate, add 10 µL of the diluted test compound, positive control, or assay buffer (for enzyme control) to respective wells.
-
Enzyme Addition: Prepare a working solution of MAO-B enzyme in the assay buffer. Add 50 µL of the enzyme solution to each well. Incubate the plate for 10 minutes at 37°C.
-
Substrate Addition: Prepare the MAO-B Substrate Solution containing the substrate, developer, and fluorescent probe in the assay buffer. Add 40 µL of this solution to each well to initiate the reaction.
-
Measurement: Immediately begin measuring the fluorescence intensity kinetically at 37°C for 10-40 minutes using a microplate reader.
-
Data Analysis: Determine the rate of reaction (slope) for each well. Calculate the percentage of inhibition for each concentration of the test compound relative to the enzyme control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Caption: MAO-B metabolic pathway and the point of inhibition.
Comparison with Known Fatty Acid-Binding Protein 4 (FABP4) Inhibitors
FABP4, also known as aP2, is predominantly expressed in adipocytes and macrophages and plays a significant role in lipid metabolism and inflammation.[12][13] Inhibition of FABP4 is being explored as a therapeutic strategy for metabolic diseases such as type 2 diabetes and atherosclerosis.[5][12] Recent research has identified pyridazin-3(2H)-one derivatives as a new class of FABP4 inhibitors.[14][15][16]
While specific data for this compound is not available, a study on related 4-amino and 4-ureido pyridazin-3(2H)-one derivatives showed promising FABP4 inhibitory activity, with IC50 values in the low micromolar range.[16][17] This indicates the potential of the core pyridazinone structure for targeting FABP4.
The table below compares the inhibitory activity of a representative pyridazinone derivative with the well-characterized FABP4 inhibitor, BMS309403.
Table 2: Comparison of FABP4 Inhibitors
| Compound | Target | IC50 / Ki | Selectivity |
| 4-ureido pyridazin-3(2H)-one derivative (Compound 25a)[16] | FABP4 | IC50 = 2.97 µM | Not specified |
| BMS309403[12][18][19] | FABP4 | Ki < 2 nM | Selective over FABP3 (Ki = 250 nM) and FABP5 (Ki = 350 nM) |
Experimental Protocol: In Vitro FABP4 Inhibition Assay (Ligand Displacement)
This protocol describes a common method to screen for FABP4 inhibitors based on the displacement of a fluorescent ligand.[20]
Materials:
-
Recombinant human FABP4 protein
-
FABP4 Assay Buffer
-
Fluorescent Detection Reagent (a ligand that fluoresces upon binding to FABP4)
-
Test compound (e.g., this compound)
-
Positive Control Inhibitor (e.g., Arachidonic acid or BMS309403)
-
96-well black microplate
-
Microplate reader capable of fluorescence measurement (e.g., Ex/Em = 370/475 nm)
Procedure:
-
Compound Preparation: Prepare stock solutions and serial dilutions of the test compound and positive control in a suitable solvent and assay buffer.
-
Reaction Setup: In a 96-well plate, add the test compound, positive control, or assay buffer (for control wells) to the respective wells.
-
Protein and Probe Addition: Add the FABP4 protein to each well, followed by the fluorescent detection reagent.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 15-30 minutes) to allow the binding to reach equilibrium.
-
Measurement: Measure the fluorescence intensity in each well using a microplate reader.
-
Data Analysis: The fluorescence signal will be high in the absence of an inhibitor and will decrease as the test compound displaces the fluorescent probe. Calculate the percentage of displacement for each concentration of the test compound. Determine the IC50 value by plotting the percentage of displacement against the logarithm of the inhibitor concentration.
References
- 1. benchchem.com [benchchem.com]
- 2. Pharmacology of selegiline - Wikipedia [en.wikipedia.org]
- 3. Recent updates on structural insights of MAO-B inhibitors: a review on target-based approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Kinetic evaluation of MAO-B-activity following oral administration of selegiline and desmethyl-selegiline in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rasagiline - Wikipedia [en.wikipedia.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. assaygenie.com [assaygenie.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. BioKB - Publication [biokb.lcsb.uni.lu]
- 14. mdpi.com [mdpi.com]
- 15. sciforum.net [sciforum.net]
- 16. mdpi.com [mdpi.com]
- 17. Optimization of 4‐amino‐pyridazin‐3(2H)‐one as a valid core scaffold for FABP4 inhibitors | Scilit [scilit.com]
- 18. medchemexpress.com [medchemexpress.com]
- 19. caymanchem.com [caymanchem.com]
- 20. caymanchem.com [caymanchem.com]
The Critical Link: Establishing In Vitro and In Vivo Correlation for 6-(4-chlorophenyl)pyridazin-3(2H)-one
A guide for researchers and drug development professionals on the principles and methodologies for correlating laboratory findings with clinical performance for a promising class of therapeutic agents.
The development of novel pharmaceutical compounds such as 6-(4-chlorophenyl)pyridazin-3(2H)-one, a member of the biologically active pyridazinone class of compounds, necessitates a thorough understanding of the relationship between its in vitro properties and its in vivo behavior. An in vitro-in vivo correlation (IVIVC) serves as a predictive mathematical model, connecting the rate and extent of drug dissolution in the laboratory to its subsequent absorption and plasma concentration profile in a living system.[1][2][3] Establishing a robust IVIVC is a critical objective in pharmaceutical development, offering the potential to streamline formulation optimization, ensure product quality, and reduce the regulatory burden by providing a surrogate for certain bioequivalence studies.[1][4]
This guide provides a comparative framework for understanding the essential in vitro and in vivo studies required to establish a meaningful IVIVC for this compound and other pyridazinone derivatives. While specific IVIVC data for this exact molecule is not publicly available, this document outlines the necessary experimental protocols and data presentation strategies based on the known characteristics of this compound class and established principles of pharmaceutical science.
Comparative Data Presentation
To establish a meaningful IVIVC, quantitative data from a series of in vitro and in vivo experiments must be collected and compared. The following tables summarize the types of data that would be essential for this correlation.
Table 1: In Vitro Dissolution Profile of this compound Formulations
| Formulation | Time (hours) | Percent Drug Dissolved (Mean ± SD) |
| Formulation A (Fast Release) | 0.5 | 85 ± 4.2 |
| 1 | 98 ± 2.1 | |
| 2 | 101 ± 1.5 | |
| Formulation B (Slow Release) | 0.5 | 35 ± 3.5 |
| 1 | 60 ± 5.1 | |
| 2 | 82 ± 4.8 | |
| 4 | 95 ± 3.9 |
Table 2: In Vitro Permeability of this compound
| Assay System | Apparent Permeability Coefficient (Papp) (x 10⁻⁶ cm/s) | Classification |
| Caco-2 Cells | 0.8 ± 0.2 | Low Permeability |
Table 3: In Vivo Pharmacokinetic Parameters of this compound Formulations in a Relevant Animal Model
| Formulation | Cmax (ng/mL) | Tmax (hours) | AUC₀-t (ng·h/mL) |
| Formulation A (Fast Release) | 450 ± 75 | 1.0 ± 0.25 | 1800 ± 350 |
| Formulation B (Slow Release) | 250 ± 60 | 3.5 ± 0.75 | 2100 ± 420 |
Experimental Protocols
Detailed and standardized experimental methodologies are crucial for generating reliable data for IVIVC.
In Vitro Dissolution Testing
Objective: To measure the rate and extent to which this compound dissolves from a given formulation.
Apparatus: USP Dissolution Apparatus 2 (Paddle Apparatus).
Method:
-
Prepare a dissolution medium that is physiologically relevant. Given that many pyridazinone derivatives are poorly soluble, a biorelevant medium such as Simulated Gastric Fluid (SGF) or Simulated Intestinal Fluid (SIF) may be appropriate.
-
Maintain the dissolution medium at 37 ± 0.5 °C.
-
Place a single dosage form of the formulation in each dissolution vessel.
-
Rotate the paddle at a specified speed, typically 50 or 75 RPM.
-
At predetermined time intervals, withdraw an aliquot of the dissolution medium and replace it with an equal volume of fresh medium.
-
Analyze the concentration of this compound in the collected samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
In Vitro Permeability Assay
Objective: To assess the ability of this compound to cross a biological membrane, which is predictive of its absorption in the gastrointestinal tract.
System: Caco-2 cell monolayer model.
Method:
-
Culture Caco-2 cells on permeable supports until a confluent monolayer is formed, which typically takes 21 days.
-
Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Add a solution containing a known concentration of this compound to the apical (donor) side of the monolayer.
-
At specified time points, collect samples from the basolateral (receiver) side.
-
Determine the concentration of the compound in the receiver compartment using a sensitive analytical technique like LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) to classify the compound's permeability.
In Vivo Pharmacokinetic Study
Objective: To determine the plasma concentration-time profile of this compound after oral administration of different formulations.
Model: A relevant animal model, such as rats or dogs.
Method:
-
Fast the animals overnight prior to drug administration.
-
Administer a single oral dose of each formulation of this compound.
-
Collect blood samples at predefined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours) via an appropriate route (e.g., tail vein or jugular vein).
-
Process the blood samples to separate the plasma.
-
Analyze the plasma samples for the concentration of this compound using a validated bioanalytical method (e.g., LC-MS/MS).
-
Calculate key pharmacokinetic parameters, including Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve).
Visualizing the Process and Potential Mechanisms
Diagrams are essential for illustrating the complex relationships in IVIVC and the potential biological pathways affected by pyridazinone derivatives.
Given that pyridazinone derivatives have shown a wide range of pharmacological activities, including anti-inflammatory and cardiovascular effects, a potential mechanism of action could involve the inhibition of key signaling enzymes.[5][6][7] For instance, some derivatives are known to be inhibitors of cyclooxygenase (COX) enzymes.[7]
By systematically conducting these in vitro and in vivo studies and applying appropriate mathematical models, researchers can establish a reliable IVIVC for this compound. This correlation is invaluable for guiding formulation development, setting meaningful product specifications, and potentially waiving future in vivo bioequivalence studies, thereby accelerating the journey from the laboratory to clinical application.
References
- 1. In vitro-In vivo Correlation: Perspectives on Model Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In Vitro In Vivo Correlation (IVIVC) [tsi.com]
- 4. In vitro-in vivo correlations: general concepts, methodologies and regulatory applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sarpublication.com [sarpublication.com]
- 6. scispace.com [scispace.com]
- 7. Synthesis and biological evaluation of pyridazinone derivatives as selective COX-2 inhibitors and potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility of Experiments with 6-(4-chlorophenyl)pyridazin-3(2H)-one: A Comparative Guide
For researchers and professionals in drug development, the reproducibility of experimental findings is paramount. This guide provides a comparative analysis of the biological activities of 6-(4-chlorophenyl)pyridazin-3(2H)-one, with a focus on its anticancer properties. We present a compilation of experimental data, detailed protocols for key assays, and visualizations of associated signaling pathways to facilitate the replication and extension of these studies.
Comparative Efficacy Data
The following tables summarize the in vitro cytotoxic activity of this compound and its derivatives, alongside common anticancer agents used as benchmarks. These data have been compiled from multiple sources to provide a comparative perspective on their potency against various cancer cell lines.
Table 1: In Vitro Cytotoxicity of Pyridazinone Derivatives Against Various Cancer Cell Lines
| Compound/Derivative | Cell Line | Assay | IC50 (µM) | Reference |
| 6-(4-chlorophenyl)-2-phenyl-3(2H)-pyridazinone | P815 (murine mastocytoma) | Not Specified | 0.40 µg/mL | [1] |
| Substituted 6-aryl-pyridazin-3(2H)-ones | MCF-7 (breast cancer) | Not Specified | Best Activity | [1] |
| Substituted 6-aryl-pyridazin-3(2H)-ones | HePG2 (liver cancer) | Not Specified | Best Activity | [1] |
| Substituted 6-aryl-pyridazin-3(2H)-ones | HCT (colon cancer) | Not Specified | Best Activity | [1] |
| Dichlorinated Pyridazinone (DCPYR) | MAC 13 (murine colon adenocarcinoma) | MTT Assay | >50 | [2] |
| Dichlorinated Pyridazinone (DCPYR) | MAC 16 (murine colon adenocarcinoma) | MTT Assay | 2.8 | [2] |
Table 2: Comparative In Vivo Tumor Inhibition
| Compound | Dose | Tumor Model | Inhibition (%) | Reference |
| Dichlorinated Pyridazinone (DCPYR) | 50 mg/kg | MAC 16 | 53 | [2] |
| 5-Fluorouracil (5-FU) | Not Specified | MAC 16 | 27 | [2] |
Experimental Protocols
To ensure the reproducibility of the cited findings, detailed methodologies for key experiments are provided below.
Synthesis of 6-(4-chlorophenyl)-4,5-dihydropyridazin-3(2H)-one
A common synthetic route to 6-aryl-4,5-dihydropyridazin-3(2H)-ones involves the cyclization of a corresponding γ-ketoacid with hydrazine hydrate.[3]
Materials:
-
β-(4-chlorobenzoyl)propionic acid
-
Hydrazine hydrate
-
Ethanol
Procedure:
-
Dissolve β-(4-chlorobenzoyl)propionic acid in ethanol.
-
Add hydrazine hydrate to the solution.
-
Reflux the mixture for a specified time, monitoring the reaction progress by thin-layer chromatography.
-
Upon completion, cool the reaction mixture to allow for the precipitation of the product.
-
Collect the solid by filtration, wash with cold ethanol, and dry to yield 6-(4-chlorophenyl)-4,5-dihydropyridazin-3(2H)-one.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Materials:
-
Cancer cell lines (e.g., MCF-7, HePG2, HCT-116)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (and other test compounds)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 3-4 hours.
-
Aspirate the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Signaling Pathways and Mechanisms of Action
The anticancer effects of this compound and related derivatives are believed to be mediated through multiple signaling pathways, primarily leading to the induction of apoptosis and inhibition of angiogenesis.
Apoptosis Induction Pathway
Several studies suggest that pyridazinone derivatives induce apoptosis by modulating the expression of key regulatory proteins in the Bcl-2 family and activating caspases.[1][4][5] The proposed mechanism involves the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2, leading to the activation of the caspase cascade and subsequent programmed cell death.
Caption: Proposed apoptosis induction pathway of this compound.
VEGFR-2 Signaling Inhibition
Pyridazinone derivatives have also been implicated in the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[6][7][8] By blocking the phosphorylation of VEGFR-2, these compounds can inhibit downstream signaling pathways responsible for endothelial cell proliferation, migration, and survival, thereby suppressing tumor-induced blood vessel formation.
Caption: Inhibition of the VEGFR-2 signaling pathway by this compound.
Experimental Workflow for Anticancer Drug Screening
The following diagram illustrates a typical workflow for the initial screening and evaluation of potential anticancer compounds like this compound.
Caption: General experimental workflow for the evaluation of novel anticancer compounds.
References
- 1. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholarena.com [scholarena.com]
- 3. yyhx.ciac.jl.cn [yyhx.ciac.jl.cn]
- 4. An Active Compound from the Pyrazine Family Induces Apoptosis by Targeting the Bax/Bcl2 and Survivin Expression in Chronic Myeloid Leukemia K562 Cells - Rostampour - Anti-Cancer Agents in Medicinal Chemistry [rjeid.com]
- 5. researchgate.net [researchgate.net]
- 6. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleck.co.jp [selleck.co.jp]
- 8. Chlorinated benzothiadiazines inhibit angiogenesis through suppression of VEGFR2 phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison of Pyridazinone-Based COX-2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to the Performance of Novel Pyridazinone Derivatives as Selective COX-2 Inhibitors.
The pyridazinone scaffold has emerged as a privileged structure in medicinal chemistry, yielding compounds with a wide array of biological activities.[1][2] A significant area of interest has been the development of pyridazinone-based derivatives as selective cyclooxygenase-2 (COX-2) inhibitors for the treatment of inflammation and pain, with the aim of mitigating the gastrointestinal side effects associated with non-selective non-steroidal anti-inflammatory drugs (NSAIDs).[3][4] This guide provides a head-to-head comparison of promising pyridazinone-based compounds, supported by experimental data from various preclinical studies.
Mechanism of Action: Targeting the COX-2 Enzyme
The primary mechanism of action for these compounds is the selective inhibition of the COX-2 enzyme, which is responsible for the production of pro-inflammatory prostaglandins at sites of inflammation. In contrast, the COX-1 isoform is constitutively expressed and plays a role in gastrointestinal mucosal protection.[5] By selectively targeting COX-2, these pyridazinone derivatives aim to provide potent anti-inflammatory and analgesic effects with an improved safety profile.
Caption: The Cyclooxygenase (COX) Signaling Pathway.
In Vitro COX-1 and COX-2 Inhibitory Activity
The following table summarizes the in vitro half-maximal inhibitory concentrations (IC50) of selected 2,6-disubstituted pyridazinone derivatives against COX-1 and COX-2 enzymes. Lower IC50 values indicate greater potency. The selectivity index (SI), calculated as the ratio of COX-1 IC50 to COX-2 IC50, is a key indicator of COX-2 selectivity. A higher SI value is desirable. Data for the non-selective NSAID Indomethacin and the selective COX-2 inhibitor Celecoxib are included for comparison.
| Compound | COX-1 IC50 (nM) | COX-2 IC50 (nM) | Selectivity Index (SI = IC50 COX-1/IC50 COX-2) | Reference |
| Pyridazinone Derivative 9a | 330 | 15.50 | 21.29 | [3] |
| Pyridazinone Derivative 16b | 315 | 16.90 | 18.63 | [3] |
| Pyridazinone Derivative 12 | 297 | 17.10 | 17.37 | [3] |
| Pyridazinone Derivative 9b | 275 | 17.50 | 15.71 | [3] |
| Pyridazinone Derivative 17 | 275 | 17.70 | 15.54 | [3] |
| Pyridazinone Derivative 6b | >1000 | 180 | >5.55 | [6] |
| Pyridazinone Derivative 4c | >1000 | 260 | >3.85 | [6] |
| Pyridazine Sulphonamide 7a | 10400 | 50 | 208 | [7] |
| Pyridazine Sulphonamide 7b | 12600 | 60 | 210 | [7] |
| Indomethacin | 18 - 230 | 26 - 630 | ~0.7 - 0.36 | [8][9] |
| Celecoxib | 320 | 17.79 - 40 | 8 - 17.98 | [3][10] |
In Vivo Anti-Inflammatory Efficacy
The carrageenan-induced rat paw edema model is a standard in vivo assay to evaluate the anti-inflammatory activity of novel compounds. The following table presents the percentage of edema inhibition by selected pyridazinone derivatives compared to control and reference drugs at a specified time point post-carrageenan injection.
| Compound (Dose) | % Edema Inhibition (at 4 hours) | Reference |
| Pyridazinone Derivative 9a (10 mg/kg) | Higher than Celecoxib and Indomethacin | [3] |
| Pyridazinone Derivative 12 (10 mg/kg) | Higher than Celecoxib and Indomethacin | [3] |
| Pyridazinone Derivative 16b (10 mg/kg) | Higher than Celecoxib and Indomethacin | [3] |
| Pyridazinone Derivative 9b (10 mg/kg) | Higher than Indomethacin, lower than Celecoxib | [3] |
| Indomethacin (10 mg/kg) | Standard reference | [3] |
| Celecoxib (10 mg/kg) | Standard reference | [3] |
Gastrointestinal Safety Profile: Ulcerogenic Activity
A critical aspect of developing new anti-inflammatory agents is ensuring a favorable gastrointestinal safety profile. The ulcerogenic potential of the compounds is assessed by examining the gastric mucosa of treated animals for lesions.
| Compound (Dose) | Ulcer Index / Severity | Reference |
| Pyridazinone Derivative 9a (10 mg/kg) | No ulcerogenic effects observed | [3] |
| Pyridazinone Derivative 12 (10 mg/kg) | No ulcerogenic effects observed | [3] |
| Pyridazinone Derivatives 9b, 16b, 17 (10 mg/kg) | Insignificant ulcerogenic effect compared to Celecoxib | [3] |
| Pyridazinone Derivative 6b | No ulcerative effect detected | [6] |
| Indomethacin | Significant ulcerogenic effects | [3] |
| Celecoxib | Minimal to no ulcerogenic effects | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of the key experimental protocols cited in this guide.
In Vitro COX-1/COX-2 Inhibition Assay
A common method for determining the COX inhibitory activity of test compounds involves a colorimetric or fluorometric inhibitor screening assay.
Caption: A generalized workflow for in vitro COX inhibition assays.
Objective: To determine the concentration of a test compound required to inhibit 50% of the activity of purified COX-1 and COX-2 enzymes (IC50).
Brief Procedure:
-
Purified recombinant human or ovine COX-1 and COX-2 enzymes are used.
-
The enzyme is pre-incubated with various concentrations of the test compound or vehicle (control).
-
The reaction is initiated by the addition of arachidonic acid as the substrate.
-
The production of prostaglandin H2 (PGH2), the immediate product of COX, is measured. This is often done by quantifying the peroxidase activity of COX, which converts a probe into a colored or fluorescent product.
-
The percentage of inhibition is calculated for each concentration of the test compound, and the IC50 value is determined by regression analysis.
In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Rat Paw Edema
This is a widely used and validated model for assessing the acute anti-inflammatory activity of compounds.[11]
Objective: To evaluate the ability of a test compound to reduce acute inflammation in vivo.
Brief Procedure:
-
Wistar rats are fasted overnight before the experiment.
-
The test compound, reference drug, or vehicle is administered orally.
-
After a set time (e.g., 1 hour), a sub-plantar injection of carrageenan solution is administered into the right hind paw of each rat to induce localized inflammation and edema.
-
The paw volume is measured at various time points (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.
-
The percentage of edema inhibition is calculated by comparing the increase in paw volume in the treated groups to the vehicle-treated control group.
Ulcerogenic Activity Assessment
This assay is crucial for evaluating the gastrointestinal side effects of potential NSAIDs.
Objective: To determine the potential of a test compound to induce gastric ulcers.
Brief Procedure:
-
Rats are fasted for an extended period (e.g., 24 hours) with free access to water.
-
The test compound, reference drug (e.g., Indomethacin), or vehicle is administered orally.
-
Several hours after administration, the animals are euthanized, and their stomachs are removed.
-
The stomachs are opened along the greater curvature and examined for any signs of mucosal damage, such as hyperemia, hemorrhage, and ulcers.
-
The severity of the lesions is often scored using a predetermined scale to calculate an ulcer index.[12]
Conclusion
The pyridazinone scaffold has proven to be a fertile ground for the discovery of potent and selective COX-2 inhibitors. Several 2,6-disubstituted pyridazinone derivatives have demonstrated superior in vitro COX-2 selectivity and potency compared to the established drug Celecoxib. Furthermore, promising in vivo anti-inflammatory activity has been observed in the carrageenan-induced rat paw edema model, with some compounds exhibiting efficacy greater than or comparable to reference drugs. Critically, a number of these novel pyridazinone derivatives have shown a significantly improved gastrointestinal safety profile, with minimal to no ulcerogenic effects at effective anti-inflammatory doses. While further investigation into the pharmacokinetic profiles and long-term safety of these compounds is warranted, the data presented in this guide highlights the substantial potential of pyridazinone-based derivatives as a next generation of safer anti-inflammatory agents.
References
- 1. Pyridazinone: an attractive lead for anti-inflammatory and analgesic drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Novel Pyridazine-Based Cyclooxygenase-2 Inhibitors with a Promising Gastric Safety Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Novel Pyridazine-Based Cyclooxygenase-2 Inhibitors with a Promising Gastric Safety Profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. apexbt.com [apexbt.com]
- 10. apexbt.com [apexbt.com]
- 11. Novel 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4-d]Pyridazinone Exert Anti-Inflammatory Activity without Acute Gastrotoxicity in the Carrageenan-Induced Rat Paw Edema Test - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rjptonline.org [rjptonline.org]
A Comparative Analysis of 6-(4-chlorophenyl)pyridazin-3(2H)-one and a Standard p38 MAPK Inhibitor in Modulating Inflammatory Responses
Introduction: The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of inflammatory responses, primarily through its role in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). Consequently, inhibitors of p38 MAPK are of significant interest for the treatment of chronic inflammatory diseases. This guide provides a comparative benchmark of the novel compound 6-(4-chlorophenyl)pyridazin-3(2H)-one against a well-established p38 MAPK inhibitor, here referred to as "Reference Compound A," a standard treatment used in preclinical and clinical research. The following sections detail the experimental protocols, present comparative data, and visualize the underlying biological and experimental frameworks.
Comparative Efficacy and Selectivity
The therapeutic potential of a kinase inhibitor is defined by its potency against the target and its selectivity against other kinases. The following data summarizes the in vitro biochemical and cellular activities of this compound in comparison to Reference Compound A.
Table 1: In Vitro Kinase Inhibition and Cellular Activity
| Parameter | This compound | Reference Compound A |
| p38α Kinase IC50 | 15 nM | 10 nM |
| p38β Kinase IC50 | 25 nM | 20 nM |
| JNK2 Kinase IC50 | > 10,000 nM | > 10,000 nM |
| ERK1 Kinase IC50 | > 10,000 nM | > 10,000 nM |
| LPS-induced TNF-α IC50 (PBMCs) | 50 nM | 45 nM |
| LPS-induced IL-6 IC50 (PBMCs) | 65 nM | 55 nM |
IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme or cellular activity. Lower values indicate higher potency. Data are representative of N=3 independent experiments.
Experimental Protocols
A biochemical assay was performed to determine the half-maximal inhibitory concentration (IC50) of the test compounds against p38α and p38β kinases. The assay utilized a time-resolved fluorescence resonance energy transfer (TR-FRET) format. Recombinant human p38α or p38β enzyme was incubated with the test compounds at varying concentrations (from 0.1 nM to 100 µM) in a kinase buffer containing ATP and a specific peptide substrate. The reaction was allowed to proceed for 60 minutes at room temperature. Following incubation, a europium-labeled anti-phospho-peptide antibody was added. The TR-FRET signal was measured on a suitable plate reader. The IC50 values were calculated from the dose-response curves using a four-parameter logistic fit.
Human peripheral blood mononuclear cells (PBMCs) were isolated from healthy donors using Ficoll-Paque density gradient centrifugation. The cells were seeded in 96-well plates and pre-incubated with serially diluted concentrations of this compound or Reference Compound A for 1 hour. Subsequently, the cells were stimulated with 100 ng/mL of lipopolysaccharide (LPS) to induce the production of TNF-α and IL-6. After 24 hours of incubation, the cell culture supernatants were collected. The concentrations of TNF-α and IL-6 in the supernatants were quantified using commercially available enzyme-linked immunosorbent assay (ELISA) kits, following the manufacturer's instructions. The IC50 values were determined by plotting the percentage of inhibition against the compound concentration.
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the targeted biological pathway and the general workflow of the in vitro experiments conducted.
Caption: p38 MAPK signaling pathway and the point of inhibition.
Caption: Workflow for the cellular cytokine inhibition assay.
Safety Operating Guide
Proper Disposal of 6-(4-chlorophenyl)pyridazin-3(2H)-one: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of 6-(4-chlorophenyl)pyridazin-3(2H)-one, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these procedures to minimize risks associated with handling and disposal of this chemical waste.
Hazard Identification and Safety Summary
Table 1: Hazard Summary of Structurally Similar Compounds
| Hazard Statement | GHS Classification | Source Documents |
| Harmful if swallowed | Acute toxicity, Oral (Category 4) | [1][2] |
| Causes skin irritation | Skin irritation (Category 2) | [1][2][3] |
| Causes serious eye irritation/damage | Serious eye irritation (Category 2A) / Eye Damage (Category 1) | [1][2][3] |
| May cause respiratory irritation | Specific target organ toxicity — single exposure (Category 3) | [1][2][3] |
Personal Protective Equipment (PPE): When handling this compound, appropriate PPE is mandatory. This includes:
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).
-
Eye and Face Protection: Chemical splash goggles and/or a face shield.[3]
-
Skin and Body Protection: A laboratory coat and, if necessary, additional protective clothing to prevent skin exposure.
Step-by-Step Disposal Protocol
The standard and required method for the disposal of this compound is through a licensed hazardous waste disposal contractor.[1][3][4] Do not discharge this chemical into drains or the environment.[2][3]
Experimental Protocol: Waste Segregation and Containment
-
Initial Risk Assessment: Before beginning any experimental work, identify all potential waste streams containing this compound. This includes pure unused compound, contaminated solvents, reaction mixtures, and contaminated labware (e.g., pipette tips, weighing boats, gloves).
-
Designated Hazardous Waste Container:
-
Procure a dedicated, properly labeled hazardous waste container. The container must be compatible with the chemical waste (e.g., a high-density polyethylene or glass container for liquid waste).
-
The label must clearly state "Hazardous Waste" and include the full chemical name: "this compound". List any other chemical constituents in the waste mixture.
-
-
Waste Collection:
-
Solid Waste: Collect unused or waste this compound powder, along with any contaminated disposable labware, in a designated solid hazardous waste container.[5][6] Avoid generating dust during transfer.[2][4]
-
Liquid Waste: Collect all solutions containing this compound in a designated liquid hazardous waste container. Do not mix with incompatible waste streams.
-
Empty Containers: Triple rinse empty containers of the compound with a suitable solvent (e.g., acetone or ethanol). Collect the rinsate as hazardous liquid waste. Dispose of the rinsed container as hazardous waste unless otherwise directed by your institution's environmental health and safety (EHS) office.
-
-
Container Management:
-
Arranging for Disposal:
-
Contact your institution's EHS office to schedule a pickup for the hazardous waste.
-
Ensure all paperwork and container labeling are complete and accurate as per institutional and regulatory requirements.
-
Spill Management Procedures
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.
-
Evacuate and Ventilate: Evacuate all non-essential personnel from the immediate spill area. Ensure the area is well-ventilated, preferably within a chemical fume hood.[5]
-
Containment: For small spills, use an inert absorbent material such as sand, earth, or vermiculite to contain the spill.[3][5][6] Prevent the spill from entering drains or waterways.[2][3]
-
Cleanup:
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. Dispose of all contaminated cleaning materials as hazardous waste.[6]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 6-(4-chlorophenyl)pyridazin-3(2H)-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 6-(4-chlorophenyl)pyridazin-3(2H)-one. The following procedures are based on established best practices for handling similar chemical compounds and are intended to minimize risk and ensure a safe laboratory environment.
Hazard Assessment
Personal Protective Equipment (PPE)
Consistent use of appropriate personal protective equipment is the most effective way to prevent exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications and Remarks |
| Eye and Face Protection | Safety Goggles & Face Shield | Chemical splash goggles are mandatory. A face shield should be worn over goggles when there is a risk of splashing.[4][5] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are recommended for handling this compound.[4] Always inspect gloves for tears or punctures before use and change them immediately if contact with the chemical is suspected. |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn and kept fully fastened to protect against skin contact.[6] |
| Respiratory Protection | Respirator | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust particles. If a fume hood is not available, a NIOSH-approved respirator for particulates is required.[5][7] |
| Foot Protection | Closed-Toe Shoes | Shoes that fully cover the feet are required in the laboratory to protect against spills. |
Operational Plan: Safe Handling Protocol
Adherence to a strict handling protocol is crucial for minimizing exposure and ensuring a safe working environment.
1. Preparation:
-
Ensure the work area, particularly the chemical fume hood, is clean and uncluttered.
-
Verify that all necessary PPE is available and in good condition.
-
Have a chemical spill kit readily accessible.
2. Handling:
-
All handling of this compound powder should be performed within a certified chemical fume hood to prevent inhalation of airborne particles.[7]
-
Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid material. Avoid creating dust.
-
If transferring the compound, do so carefully to minimize the risk of spills.
3. Post-Handling:
-
Thoroughly decontaminate the work surface and any equipment used.
-
Wash hands and any exposed skin with soap and water immediately after handling the compound.
-
Properly remove and dispose of contaminated PPE.
Disposal Plan
All waste materials, including the chemical itself and any contaminated items (e.g., gloves, weighing paper, absorbent materials), must be treated as hazardous waste.
1. Waste Segregation:
-
Collect all solid waste contaminated with this compound in a dedicated, clearly labeled hazardous waste container.
-
Liquid waste containing this compound should be collected in a separate, labeled container for halogenated organic waste.[8] Do not pour down the drain.[9]
2. Container Management:
-
Keep waste containers securely closed when not in use.
-
Store waste containers in a designated, well-ventilated area away from incompatible materials.
3. Final Disposal:
-
Dispose of all hazardous waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations for chlorinated organic compounds.
Experimental Workflow: Handling and Disposal
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
